molecular formula C10H9NOS2 B160843 3-Benzoylthiazolidine-2-thione CAS No. 70326-37-3

3-Benzoylthiazolidine-2-thione

Cat. No.: B160843
CAS No.: 70326-37-3
M. Wt: 223.3 g/mol
InChI Key: NWKQMWLTQNBOHI-UHFFFAOYSA-N
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Description

3-Benzoylthiazolidine-2-thione is a useful research compound. Its molecular formula is C10H9NOS2 and its molecular weight is 223.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKQMWLTQNBOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356999
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70326-37-3
Record name 3-Benzoylthiazolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis pathway and mechanism for 3-benzoylthiazolidine-2-thione, a heterocyclic compound of interest to researchers and professionals in drug development. This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visual representations of the synthetic process.

Introduction

Thiazolidine-2-thiones are a significant class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and are core scaffolds in various biologically active molecules. Their derivatives have shown a wide range of pharmacological activities, including use as xanthine oxidase inhibitors, anti-inflammatory agents, and antimicrobials.[1][2][3] The introduction of a benzoyl group at the 3-position of the thiazolidine-2-thione ring can significantly modulate its chemical properties and biological activity, making the synthesis of this compound a process of considerable interest.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the thiazolidine-2-thione core, followed by the N-acylation with benzoyl chloride.

Step 1: Synthesis of Thiazolidine-2-thione

The foundational thiazolidine-2-thione ring is commonly synthesized from β-aminoethanol (2-aminoethanol).[1][4] The reaction proceeds by treating 2-aminoethanol with carbon disulfide in the presence of a base.

Step 2: Benzoylation of Thiazolidine-2-thione

The second step is the N-benzoylation of the synthesized thiazolidine-2-thione. This is an acylation reaction where the nitrogen atom of the thiazolidine-2-thione ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This reaction is typically carried out in the presence of a base to deprotonate the nitrogen, enhancing its nucleophilicity. The direction of benzoylation is influenced by factors such as the solvent and the presence of specific cations.[5][6][7]

Reaction Mechanism

The synthesis of this compound proceeds through a nucleophilic acyl substitution mechanism.

Step 1: Deprotonation A base, such as triethylamine or sodium hydroxide, removes the acidic proton from the nitrogen atom of the thiazolidine-2-thione ring, forming a resonance-stabilized thiazolidinide anion. This deprotonation significantly increases the nucleophilicity of the nitrogen atom.

Step 2: Nucleophilic Attack The highly nucleophilic nitrogen atom of the thiazolidinide anion attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. This step yields the final product, this compound.

Experimental Protocols

Synthesis of Thiazolidine-2-thione

This protocol is adapted from established procedures for the synthesis of the thiazolidine-2-thione core.[1][8]

Materials:

  • 2-Aminoethanol

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask, dissolve 2-aminoethanol (0.05 mol) and potassium hydroxide (0.10 mol) in ethanol (100 mL).[1]

  • Cool the reaction mixture to 40°C.[1]

  • Slowly add carbon disulfide (0.10 mol) to the mixture in batches over approximately one hour while maintaining the temperature.[1]

  • Stir the reaction mixture at 40°C for an additional 3 hours.[1]

  • After completion, cool the mixture to 5-10°C and wash with a 5% sodium hydroxide solution (100 mL).[1]

  • Extract the product with dichloromethane (3 x 25 mL).[1]

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • The crude product can be further purified by column chromatography or recrystallization from ethanol to yield pure thiazolidine-2-thione.[1][9]

Synthesis of this compound

This protocol describes the N-benzoylation of thiazolidine-2-thione.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl Chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Anhydrous Dichloromethane (CH₂Cl₂) or a suitable nonpolar solvent[5]

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve thiazolidine-2-thione (10.0 mmol) and triethylamine (13.2 mmol) in anhydrous dichloromethane (80 mL) in a flask at 0°C.[9]

  • Slowly add benzoyl chloride (11.0 mmol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate) to yield pure this compound.[1][9]

Quantitative Data

The following table summarizes typical yields and characterization data for the synthesis of thiazolidine-2-thione and its derivatives.

CompoundStarting MaterialsCatalyst/BaseSolventYield (%)Melting Point (°C)Spectroscopic DataReference
Thiazolidine-2-thione2-Aminoethanol, CS₂KOHEthanol68.1105–107ESI-MS: m/z 119.9913 [M+H]⁺[9]
3-ethyl-thiazolidine-2-thioneThiazolidine-2-thione, BromoethaneNaOHEthanol71.9-¹H-NMR, ¹³C-NMR, ESI-MS: m/z 148.0801 [M+H]⁺[8]
3-propyl-thiazolidine-2-thioneThiazolidine-2-thione, BromopropaneNaOHEthanol68.3-¹H-NMR, ¹³C-NMR[8][9]
3-benzyl-thiazolidine-2-thioneThiazolidine-2-thione, Benzyl bromideNaOH, CuIEthanol68.9115–117¹H-NMR, ¹³C-NMR, ESI-MS: m/z 210.0405 [M+H]⁺[9]

Visualizations

Synthesis Pathway of this compound

G cluster_0 Step 1: Thiazolidine-2-thione Synthesis cluster_1 Step 2: N-Benzoylation 2-Aminoethanol 2-Aminoethanol Thiazolidine-2-thione Thiazolidine-2-thione 2-Aminoethanol->Thiazolidine-2-thione  + CS2  + KOH  Ethanol, 40°C This compound This compound Thiazolidine-2-thione->this compound  + Benzoyl Chloride  + Triethylamine  CH2Cl2, 0°C to RT

Caption: Overall synthesis pathway for this compound.

Reaction Mechanism of N-Benzoylation

G Thiazolidine-2-thione Thiazolidine-2-thione Thiazolidinide_anion Thiazolidinide anion Thiazolidine-2-thione->Thiazolidinide_anion + Base - H-Base+ Tetrahedral_Intermediate Tetrahedral Intermediate Thiazolidinide_anion->Tetrahedral_Intermediate + Benzoyl Chloride (Nucleophilic Attack) Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Tetrahedral_Intermediate Product This compound Tetrahedral_Intermediate->Product (Collapse) Leaving_Group Cl- Tetrahedral_Intermediate->Leaving_Group Base Base (e.g., TEA)

Caption: Mechanism of N-benzoylation of thiazolidine-2-thione.

Experimental Workflow for Synthesis

G cluster_step1 Thiazolidine-2-thione Synthesis cluster_step2 This compound Synthesis Mix_Reactants_1 Mix 2-Aminoethanol, KOH, Ethanol Add_CS2 Add CS2 at 40°C Mix_Reactants_1->Add_CS2 React_1 Stir for 3 hours Add_CS2->React_1 Workup_1 Cool, Wash with NaOH, Extract with CH2Cl2 React_1->Workup_1 Purify_1 Dry, Concentrate, Purify Workup_1->Purify_1 Mix_Reactants_2 Dissolve Thiazolidine-2-thione and TEA in CH2Cl2 Purify_1->Mix_Reactants_2 Use in next step Add_Benzoyl_Chloride Add Benzoyl Chloride at 0°C Mix_Reactants_2->Add_Benzoyl_Chloride React_2 Stir overnight at RT Add_Benzoyl_Chloride->React_2 Workup_2 Wash with NaHCO3 and Brine React_2->Workup_2 Purify_2 Dry, Concentrate, Purify Workup_2->Purify_2

Caption: Experimental workflow for the two-step synthesis.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Benzoylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its key physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological activities.

Core Physicochemical Properties

This compound, with the chemical formula C₁₀H₉NOS₂, is a pale yellow solid at room temperature.[1] It possesses a molecular weight of 223.31 g/mol .[1] The structural architecture features a thiazolidine-2-thione core N-acylated with a benzoyl group. This combination of a reactive acyl moiety and a heterocyclic scaffold makes it a versatile intermediate for the synthesis of various bioactive molecules.[2][3]

PropertyValueSource
Molecular Formula C₁₀H₉NOS₂PubChem
Molecular Weight 223.31 g/mol [1]
Physical State Solid[1]
Color Very Pale Yellow[1]
Melting Point 109 °C[1]
CAS Number 70326-37-3PubChem

Predicted Spectral Data

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzoyl and thiazolidine-2-thione rings.

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons (ortho)7.8 - 8.0Doublet
Aromatic Protons (meta, para)7.4 - 7.6Multiplet
-CH₂-S-3.3 - 3.5Triplet
-N-CH₂-4.3 - 4.5Triplet

The aromatic protons of the benzoyl group are expected to appear in the downfield region (7.4-8.0 ppm). The methylene protons of the thiazolidine ring adjacent to the nitrogen atom are likely to be deshielded and appear at a lower field (4.3-4.5 ppm) compared to the methylene protons adjacent to the sulfur atom (3.3-3.5 ppm).

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | |---|---|---| | C=S (Thione) | 200 - 205 | | C=O (Benzoyl) | 165 - 170 | | Aromatic Carbons | 125 - 135 | | -N-CH₂- | 50 - 55 | | -CH₂-S- | 30 - 35 |

The thione carbon (C=S) is expected to have the most downfield chemical shift, typically above 200 ppm. The carbonyl carbon of the benzoyl group will also be significantly downfield. The aromatic carbons will resonate in the typical aromatic region, while the aliphatic carbons of the thiazolidine ring will appear in the upfield region.

Predicted Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch (Amide)1680 - 1700Strong
C=S Stretch (Thione)1200 - 1250Strong
Aromatic C=C Stretch1450 - 1600Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium

A strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. Another strong band for the thione (C=S) stretch should be observable in the 1200-1250 cm⁻¹ region. Aromatic and aliphatic C-H and C=C stretching vibrations will also be present in their characteristic regions.

Predicted Mass Spectrometry Data

Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z = 223. Key fragmentation patterns could involve the cleavage of the benzoyl group, leading to a fragment ion at m/z = 105 (C₆H₅CO⁺), and the thiazolidine-2-thione radical cation at m/z = 118.

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of thiazolidine-2-thiones.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2-thione (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M hydrochloric acid.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

G reagents Thiazolidine-2-thione + Benzoyl Chloride + Triethylamine reaction Reaction at 0°C to RT reagents->reaction solvent Anhydrous Dichloromethane solvent->reaction workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (if soluble) or as a KBr pellet.

  • Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) mass spectrometer.

  • High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

Biological Activity and Signaling Pathways

Thiazolidine-2-thione derivatives have been reported to exhibit a range of biological activities, including acting as inhibitors of xanthine oxidase and the bacterial type III secretion system.[2][4][5]

Inhibition of Bacterial Type III Secretion System (T3SS)

The Type III Secretion System is a needle-like apparatus used by many Gram-negative bacteria to inject effector proteins into host cells, a crucial step in pathogenesis. Small molecules that inhibit the T3SS are being investigated as potential anti-virulence agents. Thiazolidine-2-thione derivatives have been shown to inhibit the T3SS, thereby preventing the translocation of virulence factors into the host cell. This mechanism offers a promising alternative to traditional antibiotics as it targets virulence rather than bacterial viability, potentially reducing the selective pressure for resistance.

G cluster_bacteria Gram-Negative Bacterium cluster_host Host Cell T3SS Type III Secretion System (T3SS) Effectors Effector Proteins T3SS->Effectors Translocation HostCell Host Cell Cytoplasm Effectors->HostCell Virulence Virulence & Pathogenesis HostCell->Virulence leads to Inhibitor 3-Benzoylthiazolidine- 2-thione Inhibitor->T3SS Inhibits

Inhibition of the bacterial Type III Secretion System.

References

An In-Depth Technical Guide to 3-Benzoylthiazolidine-2-thione (CAS 70326-37-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylthiazolidine-2-thione is a heterocyclic compound featuring a thiazolidine-2-thione core substituted with a benzoyl group at the 3-position. This molecule belongs to a class of compounds that has garnered significant interest in medicinal chemistry due to its versatile chemical reactivity and diverse biological activities. The thiazolidine-2-thione scaffold is a key pharmacophore, and its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents, as well as inhibitors of enzymes like xanthine oxidase. This guide provides a comprehensive overview of the known properties and potential applications of this compound, with a focus on its physicochemical characteristics, synthesis, and biological relevance.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are essential for its handling, formulation, and application in research and development.

PropertyValueReference(s)
CAS Number 70326-37-3[1]
Molecular Formula C₁₀H₉NOS₂[1]
Molecular Weight 223.31 g/mol [1]
Appearance Light yellow to yellow crystalline powder[1]
Melting Point 108 - 112 °C[1]
Physical State Solid[1]
Purity ≥ 98% (by GC)[1]

Synthesis and Spectral Characterization

A plausible synthetic workflow is depicted below:

G General Synthetic Workflow for this compound Thiazolidine2Thione Thiazolidine-2-thione Reaction Acylation Reaction Thiazolidine2Thione->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Base (e.g., Triethylamine, Pyridine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct G Potential Anti-inflammatory Signaling Pathway Compound This compound PPARg PPARγ Compound->PPARg Activation NFkB NF-κB PPARg->NFkB Transrepression InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->NFkB Activation ProInflammatoryGenes Pro-inflammatory Gene Expression NFkB->ProInflammatoryGenes Induction InflammatoryMediators Inflammatory Mediators ProInflammatoryGenes->InflammatoryMediators Production G Potential Antimicrobial Mechanism of Action Compound This compound MurB MurB Enzyme Compound->MurB Inhibition PeptidoglycanSynthesis Peptidoglycan Biosynthesis MurB->PeptidoglycanSynthesis Catalysis CellWall Bacterial Cell Wall Integrity PeptidoglycanSynthesis->CellWall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to

References

Spectroscopic Profile of 3-Benzoylthiazolidine-2-thione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 3-Benzoylthiazolidine-2-thione. These predictions are derived from spectral data of analogous compounds and are intended to serve as a reference for researchers working with this or similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 500 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-44.60 - 4.80Triplet7.0 - 8.0
H-53.30 - 3.50Triplet7.0 - 8.0
Benzoyl (ortho)7.80 - 8.00Multiplet-
Benzoyl (meta/para)7.40 - 7.60Multiplet-
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 125 MHz)
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2 (C=S)200 - 205
C-455 - 60
C-530 - 35
C=O (Benzoyl)168 - 172
Benzoyl (ipso)135 - 140
Benzoyl (ortho)128 - 130
Benzoyl (meta)127 - 129
Benzoyl (para)132 - 135
Table 3: Predicted IR Spectroscopic Data
Functional GroupPredicted Absorption (cm⁻¹)Intensity
C=O Stretch (Amide)1680 - 1700Strong
C=S Stretch (Thione)1200 - 1250Strong
C-N Stretch1350 - 1400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺223.02Molecular Ion
[M+H]⁺224.03Protonated Molecular Ion (ESI)
[M+Na]⁺246.01Sodium Adduct (ESI)
C₇H₅O⁺105.03Benzoyl cation fragment
C₃H₄NS₂⁺118.98Thiazolidine-2-thione fragment

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is usually added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is typically used. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectra are commonly recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the beam path, and the sample spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for this type of molecule.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile (typically at a concentration of 1-10 µg/mL). A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in positive or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to obtain accurate mass measurements.

  • Data Analysis: The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the detected ions. The molecular ion peak and characteristic fragment ions are identified to confirm the molecular weight and aspects of the structure.

Visualizations

General Synthesis Workflow

The following diagram illustrates a typical synthetic route for the preparation of N-acylthiazolidine-2-thiones.

G General Synthesis of this compound thiazolidine Thiazolidine-2-thione deprotonation Deprotonation thiazolidine->deprotonation base Base (e.g., NaH, BuLi) base->deprotonation thiolate Thiazolidine-2-thiolate anion deprotonation->thiolate acylation N-Acylation thiolate->acylation benzoyl_chloride Benzoyl Chloride benzoyl_chloride->acylation product This compound acylation->product G Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 3-Benzoylthiazolidine-2-thione, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the synthesis, structural properties, and stereochemical considerations of this molecule, presenting data in a clear and accessible format for researchers and professionals in drug development.

Molecular Structure and Properties

This compound possesses a core thiazolidine-2-thione ring system N-acylated with a benzoyl group. The fundamental properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol
CAS Number 70326-37-3
Appearance Likely a crystalline solid
Melting Point Not consistently reported, but expected for a solid organic compound
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and acetone

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of thiazolidine-2-thione with benzoyl chloride in the presence of a base. This reaction is a standard procedure for the preparation of N-acyl derivatives of heterocyclic amines.

Experimental Protocol: N-Acylation of Thiazolidine-2-thione

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine (or another suitable base like pyridine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography apparatus (if necessary for purification)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.1 to 1.5 equivalents) to the solution and stir the mixture at room temperature.

  • Addition of Acylating Agent: Slowly add benzoyl chloride (1.0 to 1.2 equivalents) dropwise to the stirring solution. The reaction may be exothermic, and cooling in an ice bath might be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (thiazolidine-2-thione) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, quench the reaction mixture by adding saturated aqueous sodium bicarbonate solution to neutralize any excess benzoyl chloride and triethylamine hydrochloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_thiazolidine Thiazolidine-2-thione reaction_step N-Acylation start_thiazolidine->reaction_step start_benzoyl Benzoyl Chloride start_benzoyl->reaction_step start_base Triethylamine start_base->reaction_step start_solvent Anhydrous DCM start_solvent->reaction_step quench Quench with NaHCO₃ reaction_step->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Recrystallization/Chromatography) concentrate->purify product This compound purify->product Stereochemistry_Analysis cluster_structure Molecular Structure cluster_bonding Key Bond cluster_phenomenon Stereochemical Phenomenon cluster_isomers Resulting Isomers cluster_analysis Analytical Techniques thiazolidine_ring Thiazolidine-2-thione Ring amide_bond Amide C-N Bond thiazolidine_ring->amide_bond benzoyl_group Benzoyl Group benzoyl_group->amide_bond restricted_rotation Restricted Rotation amide_bond->restricted_rotation rotational_isomers Rotational Isomers (Conformers) restricted_rotation->rotational_isomers xray X-ray Crystallography rotational_isomers->xray Characterized by nmr Variable-Temperature NMR rotational_isomers->nmr Characterized by

The Evolving Landscape of Thiazolidine-2-thione Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have propelled the development of numerous derivatives with potent therapeutic potential. This technical guide provides an in-depth review of the current state of research on thiazolidine-2-thione derivatives, focusing on their synthesis, biological activities, and mechanisms of action across various disease areas.

Synthesis of Thiazolidine-2-thione Derivatives

The core thiazolidine-2-thione ring is typically synthesized via the reaction of an amino alcohol with carbon disulfide. Subsequent derivatization at the nitrogen and carbon atoms allows for the introduction of a wide array of functional groups, enabling the fine-tuning of physicochemical properties and biological activity.

General Synthetic Protocol for N-Substituted Thiazolidine-2-thione Derivatives

A common synthetic route to N-substituted thiazolidine-2-thione derivatives involves the reaction of thiazolidine-2-thione with an appropriate electrophile. For instance, a series of N-acylsulfonamide derivatives with potent xanthine oxidase inhibitory activity were synthesized according to the following general procedure[1][2]:

  • Formation of the Thiazolidine-2-thione Core: 2-Aminoethanol is reacted with sulfuric acid to form 2-aminoethanol hydrogen sulfate. This intermediate is then treated with potassium hydroxide and carbon disulfide in ethanol to yield thiazolidine-2-thione[1][2].

  • Acylation of Thiazolidine-2-thione: Thiazolidine-2-thione is reacted with triphosgene in the presence of triethylamine to form the 2-thioxothiazolidine-3-carbonyl chloride intermediate[1][2].

  • Sulfonamide Formation: The carbonyl chloride intermediate is then reacted with a desired sulfonamide in the presence of a base to yield the final N-acylsulfonamide thiazolidine-2-thione derivative[1][2].

Biological Activities and Therapeutic Potential

Thiazolidine-2-thione derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition, and anticancer, antiviral, and anti-inflammatory properties.

Enzyme Inhibition

Xanthine Oxidase Inhibition: A significant area of research has focused on the development of thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in hyperuricemia and gout[1][2]. Several N-acylsulfonamide derivatives have shown potent inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range, surpassing the potency of the clinically used drug allopurinol[1][2].

Table 1: Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives [1][2]

CompoundSubstitution PatternIC50 (µM)
Thiazolidine-2-thione Unsubstituted72.15
6k N-((4-fluorophenyl)sulfonyl)3.56
6i N-(phenylsulfonyl)5.19
6j N-((4-methylphenyl)sulfonyl)9.76
Allopurinol Standard8.94
Anticancer Activity

Thiazolidine-2-thione and its analogs, particularly the closely related thiazolidinone derivatives, have emerged as promising anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and enzymes crucial for tumor growth and survival.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Several thiazolidinone derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, leading to the suppression of tumor growth[3][4][5][6][7].

Table 2: Anticancer Activity of Thiazolidinone Derivatives Targeting VEGFR-2 [4][5]

CompoundCancer Cell LineTargetIC50 (µM)
Compound 15 HT-29, A-549, HCT-116VEGFR-20.081 (enzyme), 13.56-17.8 (cell)
Compound 22 HepG2, MCF-7VEGFR-20.079 (enzyme), 1.21-2.04 (cell)
Compound 14a Caco-2, HepG-2VEGFR-21.5-31.5 (cell)
Sorafenib (Reference Drug)VEGFR-20.046

Modulation of PI3K/Akt/mTOR and NF-κB Signaling Pathways: The PI3K/Akt/mTOR and NF-κB signaling pathways are critical for cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers[8][9][10][11][12]. Thiazolidinone derivatives have been shown to inhibit these pathways, leading to apoptosis and cell cycle arrest in cancer cells[8][9][10][11][12].

Antiviral Activity

Recent studies have highlighted the potential of thiazolidinone derivatives as antiviral agents, particularly against the Zika virus (ZIKV), a global health concern[13][14][15][16][17]. These compounds have been shown to inhibit viral replication by targeting key viral enzymes.

Table 3: Anti-Zika Virus Activity of Thiazolidinone Derivatives [13][14][15][16][17]

CompoundTargetIC50 (µM)
GQ-402 ZIKV Replication15.7
ZKC-4 ZIKV Replication<5
ZKC-9 ZIKV Replication<5
Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidine-2-thione and its derivatives have been attributed to their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the production of nitric oxide (NO)[1][6][18][19][20][21].

Table 4: Anti-inflammatory Activity of Thiazolidinone Derivatives [6]

CompoundTargetIC50 (µM)
Compound 24a COX-1 / COX-25.6 / 1.52
Compound 24b COX-1 / COX-24.5 / 1.06
Celecoxib COX-2(Reference)

Experimental Protocols

Synthesis of N-((4-fluorophenyl)sulfonyl)-2-thioxothiazolidine-3-carboxamide (Compound 6k)[1][2]
  • Preparation of 2-thioxothiazolidine-3-carbonyl chloride (5): To a solution of thiazolidine-2-thione (1.19 g, 10 mmol) and triethylamine (1.34 g, 13.2 mmol) in anhydrous CH2Cl2 (80 mL) at 0°C, a solution of triphosgene (1.32 g, 4.4 mmol) in CH2Cl2 (20 mL) is added dropwise. The reaction mixture is stirred at 0°C for 2 hours.

  • Reaction with Sulfonamide: To the above mixture, 4-fluorophenylsulfonamide (1.75 g, 10 mmol) and triethylamine (1.34 g, 13.2 mmol) in anhydrous THF (50 mL) are added. The reaction is stirred at room temperature for 10 hours.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography (petroleum ether/ethyl acetate) to afford the desired product.

In Vitro Xanthine Oxidase Inhibitory Potency Assay[1][2]
  • Reagent Preparation: Prepare a solution of xanthine oxidase (100 U/L) and a solution of xanthine (0.5 mmol/L) in PBS (10 mmol/L, pH = 7.4). Dilute the test compounds to various concentrations with PBS.

  • Assay Procedure: In a 96-well plate, add 100 µL of the test compound solution and 50 µL of the xanthine oxidase solution. Incubate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 100 µL of the xanthine solution to each well to start the reaction.

  • Measurement: Measure the absorbance at 295 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of uric acid formation and determine the IC50 value for each compound.

In Vitro VEGFR-2 Kinase Inhibition Assay[3][4][9][17][24]
  • Reaction Setup: In a 96-well plate, incubate recombinant human VEGFR-2 kinase domain with a specific peptide substrate and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test thiazolidinone derivatives at various concentrations.

  • Kinase Reaction: Initiate the reaction and incubate for a defined period at a controlled temperature (e.g., 30°C for 45 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a luminescence-based assay such as the Kinase-Glo™ MAX assay.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Anti-inflammatory Nitric Oxide (NO) Assay[7][18][25]
  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Quantify the amount of nitrite produced and calculate the percentage of inhibition of NO production by the test compounds.

Signaling Pathways and Experimental Workflows

Anticancer Mechanism of Action via PI3K/Akt/mTOR Pathway Inhibition

Thiazolidinone derivatives can induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->PI3K Thiazolidinone->Akt Thiazolidinone->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazolidinone derivatives.

Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

The anti-inflammatory effects of thiazolidinone derivatives can be mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->IKK

Caption: Inhibition of the NF-κB signaling pathway by thiazolidinone derivatives.

Experimental Workflow for In Vitro Biological Evaluation

The following diagram illustrates a general workflow for the in vitro biological evaluation of newly synthesized thiazolidine-2-thione derivatives.

Experimental_Workflow Synthesis Synthesis of Thiazolidine-2-thione Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Purification->Primary_Screening Cell_Based_Assays Cell-Based Assays (Anticancer, Antiviral, Anti-inflammatory) Primary_Screening->Cell_Based_Assays Dose_Response Dose-Response & IC50 Determination Cell_Based_Assays->Dose_Response Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Signaling Pathway Analysis) Dose_Response->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: General experimental workflow for the evaluation of thiazolidine-2-thione derivatives.

Conclusion and Future Directions

Thiazolidine-2-thione derivatives represent a versatile and promising class of compounds in medicinal chemistry. The extensive research into their synthesis and biological activities has unveiled their potential as potent inhibitors of various enzymes and modulators of key signaling pathways implicated in a range of diseases. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective analogs.

Future research in this area should focus on:

  • Exploring Novel Biological Targets: Expanding the scope of biological screening to identify new targets for thiazolidine-2-thione derivatives.

  • Optimizing Pharmacokinetic Properties: Improving the drug-like properties of lead compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy and Safety Studies: Translating the promising in vitro results into in vivo animal models to evaluate their efficacy and safety.

  • Combination Therapies: Investigating the potential of thiazolidine-2-thione derivatives in combination with existing drugs to achieve synergistic therapeutic effects and overcome drug resistance.

The continued exploration of the chemical space around the thiazolidine-2-thione scaffold holds great promise for the discovery and development of novel therapeutics to address unmet medical needs.

References

Tautomerism in Thiazolidine-2-thione Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in thiazolidine-2-thione and its derivatives. The thione-thiol equilibrium is a critical aspect of the chemical behavior of these compounds, influencing their reactivity, biological activity, and physicochemical properties. This document details the quantitative analysis of this tautomerism, outlines experimental protocols for its study, and visually represents the core concepts through diagrams.

Introduction to Thione-Thiol Tautomerism in Thiazolidine-2-thiones

Thiazolidine-2-thione and its analogs can exist in two tautomeric forms: the thione form and the thiol form. This equilibrium involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring. The thione form is generally considered to be the more stable tautomer, particularly in the solid state and in polar solvents. However, the tautomeric equilibrium can be influenced by various factors, including the solvent, temperature, and the nature of substituents on the thiazolidine ring.[1][2]

The ability of these compounds to exist in different tautomeric forms has significant implications for their application in drug discovery and development. The specific tautomer present can affect receptor binding, membrane permeability, and metabolic stability. Therefore, a thorough understanding and quantitative characterization of the thione-thiol tautomerism are essential for the rational design of new therapeutic agents based on the thiazolidine-2-thione scaffold.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentration of the thiol tautomer to the thione tautomer. The Gibbs free energy change (ΔG°) for the tautomerization process provides insight into the spontaneity of the conversion between the two forms.

Solvent and Temperature Effects on Tautomeric Equilibrium of 1,3-Thiazolidine-2-thione

The following table summarizes the equilibrium constants (K) and Gibbs free energies (ΔG) for the thione-thiol tautomerism of 1,3-thiazolidine-2-thione in various deuterated solvents at different temperatures, as determined by 1H NMR spectroscopy.

SolventTemperature (K)Equilibrium Constant (K = [thiol]/[thione])Gibbs Free Energy (ΔG, kJ/mol)
CDCl₃2980.057.4
CDCl₃3130.087.1
CDCl₃3230.116.8
(CD₃)₂SO2980.105.7
(CD₃)₂SO3130.155.3
(CD₃)₂SO3230.204.9
CD₃CN2980.125.2
CD₃CN3130.184.8
CD₃CN3230.244.4

Data sourced from Abbehausen, C., et al. (2012).

Experimental Protocols

Synthesis of Thiazolidine-2-thione

This protocol describes a common method for the synthesis of the parent thiazolidine-2-thione.

Materials:

  • 2-Aminoethanol

  • Sulfuric acid (98%)

  • Potassium hydroxide (KOH)

  • Carbon disulfide (CS₂)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5%)

  • Three-necked flask, dropping funnel, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Preparation of 2-aminoethanol hydrogen sulfate: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place 2-aminoethanol and an equal volume of water. Cool the flask in an ice bath. Slowly add a 1:1 (v/v) mixture of concentrated sulfuric acid and water dropwise with continuous stirring.

  • Cyclization reaction: To the freshly prepared 2-aminoethanol hydrogen sulfate, add potassium hydroxide and ethanol. Heat the mixture to 40°C with stirring. Add carbon disulfide in small portions over a period of about 1 hour. Continue stirring at 40°C for an additional 3 hours.[2][3][4]

  • Work-up and purification: After the reaction is complete, cool the mixture to 5-10°C. Wash the reaction mixture with a 5% sodium hydroxide solution. The crude thiazolidine-2-thione can then be purified by recrystallization from a suitable solvent, such as ethanol.[2][3][4]

Quantitative Analysis of Tautomeric Equilibrium by 1H NMR Spectroscopy

This protocol outlines the steps for determining the tautomeric ratio of thiazolidine-2-thione compounds in solution using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, (CD₃)₂SO, CD₃CN)

  • Thiazolidine-2-thione compound of interest

  • Internal standard (optional, for concentration determination)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the thiazolidine-2-thione compound (typically 5-10 mg).

    • Dissolve the compound in a known volume (e.g., 0.6 mL) of the desired deuterated solvent in a clean, dry NMR tube.

    • If an internal standard is used, add a known amount to the solution.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to obtain optimal resolution and lineshape.

    • Acquire a standard 1H NMR spectrum. Key parameters to consider are:

      • Pulse Angle: A 30° or 45° pulse angle is recommended to ensure full relaxation between scans.

      • Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration. A typical starting value is 10-20 seconds.

      • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform a Fourier transform and phase the resulting spectrum.

    • Integrate the signals corresponding to the N-H proton of the thione tautomer and the S-H proton of the thiol tautomer. Ensure that the integration regions are set accurately.

    • The tautomeric ratio (KT = [thiol]/[thione]) can be calculated directly from the ratio of the integrals of the S-H and N-H proton signals.

Analysis of Tautomeric Equilibrium by UV-Vis Spectroscopy

This protocol describes how to use Ultraviolet-Visible (UV-Vis) spectroscopy to study the thione-thiol tautomerism. This method is particularly useful for observing shifts in the equilibrium as a function of solvent polarity.

Instrumentation and Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents of varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water)

  • Thiazolidine-2-thione compound of interest

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the thiazolidine-2-thione compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) in the different spectroscopic grade solvents to be investigated.

  • UV-Vis Data Acquisition:

    • Record the UV-Vis spectrum of each solution over a wavelength range of approximately 200-400 nm. Use the corresponding pure solvent as a blank.

    • The thione tautomer typically exhibits an absorption maximum (λmax) at a longer wavelength (around 280-320 nm) due to the n→π* transition of the C=S group, while the thiol tautomer absorbs at a shorter wavelength.[5]

  • Data Analysis:

    • Analyze the changes in the position and intensity of the absorption bands in different solvents.

    • A shift in the absorption maximum to shorter wavelengths (hypsochromic or blue shift) with increasing solvent polarity is indicative of the stabilization of the more polar thione tautomer.

    • While direct quantification of the tautomeric ratio from UV-Vis spectra can be challenging due to overlapping absorption bands, the qualitative effect of the solvent on the equilibrium position can be clearly observed. For quantitative analysis, deconvolution of the overlapping bands or the use of model compounds representing each tautomer is often necessary.

Visualizing Tautomerism and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Caption: Thione-thiol tautomeric equilibrium in thiazolidine-2-thione.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Thiazolidine-2-thione in Deuterated Solvent acq1 Acquire 1H NMR Spectrum prep1->acq1 analysis1 Integrate N-H and S-H Signals acq1->analysis1 analysis2 Calculate Tautomeric Ratio (KT) analysis1->analysis2

Caption: Experimental workflow for NMR analysis of tautomerism.

UVVis_Workflow cluster_prep_uv Sample Preparation cluster_acq_uv Data Acquisition cluster_analysis_uv Data Analysis prep_uv1 Prepare Dilute Solutions in Various Solvents acq_uv1 Record UV-Vis Spectra prep_uv1->acq_uv1 analysis_uv1 Analyze λmax Shifts acq_uv1->analysis_uv1 analysis_uv2 Determine Solvent Effect on Equilibrium analysis_uv1->analysis_uv2

Caption: Experimental workflow for UV-Vis analysis of tautomerism.

Conclusion

The thione-thiol tautomerism of thiazolidine-2-thione compounds is a fundamental aspect of their chemistry that significantly influences their properties and potential applications. This guide has provided a detailed overview of this phenomenon, including quantitative data on the effects of solvent and temperature on the tautomeric equilibrium. The outlined experimental protocols for synthesis, NMR, and UV-Vis analysis offer practical guidance for researchers in the field. The provided visualizations aim to clarify the core concepts and workflows. A comprehensive understanding of the tautomeric behavior of these compounds is crucial for the continued development of novel thiazolidine-2-thione-based molecules with desired biological activities.

References

An In-depth Technical Guide to the Discovery and History of N-acylthiazolidine-2-thiones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of N-acylthiazolidine-2-thiones as powerful chiral auxiliaries in asymmetric synthesis. We delve into the seminal contributions that established these compounds as advantageous alternatives to their oxazolidinone counterparts, detailing their synthesis, mechanisms of stereocontrol in aldol reactions, and methods for auxiliary cleavage. This guide is intended to be a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and mechanistic diagrams to elucidate key concepts.

Introduction: The Emergence of N-acylthiazolidine-2-thiones

The quest for stereochemical control in carbon-carbon bond formation is a central theme in modern organic synthesis. Chiral auxiliaries, which temporarily impart chirality to a prochiral substrate to direct a stereoselective transformation, are a cornerstone of this endeavor. Among the various classes of chiral auxiliaries, N-acylthiazolidine-2-thiones have emerged as a highly effective and versatile tool, particularly in the realm of asymmetric aldol reactions.

Their utility stems from a combination of factors, including their straightforward synthesis from readily available amino alcohols, their ability to confer high levels of diastereoselectivity in a predictable manner, and, notably, the mild conditions under which the auxiliary can be cleaved from the product. The sulfur atom in the thiazolidinethione ring plays a crucial role in both the stereochemical control of reactions and the ease of auxiliary removal, offering distinct advantages over the more traditional oxazolidinone auxiliaries. This guide will explore the historical context of their development, provide practical experimental details, and illustrate the underlying principles that govern their application.

Discovery and Historical Development

While thiazolidine-2-thiones themselves have been known for a considerable time, their application as chiral auxiliaries in asymmetric synthesis gained prominence in the early 1980s. The pioneering work of Yoshimitsu Nagao and Eiichi Fujita was instrumental in demonstrating the synthetic utility of N-acylthiazolidine-2-thiones. Their research highlighted that these sulfur-containing auxiliaries could provide a higher degree of stereocontrol in certain reactions compared to the corresponding oxazolidin-2-ones.[1]

Early reports focused on their use in tin-mediated aldol additions of N-acetyl-4-isopropyl-1,3-thiazolidine-2-thione to α,β-unsaturated aldehydes, where superior diastereoselectivity was observed.[1] This initial success spurred further investigation into their application with other Lewis acids, such as titanium and boron reagents, and expanded their use to a wide range of asymmetric transformations. A key advantage that drove their adoption was the enhanced reactivity of the acyl group towards nucleophilic cleavage, facilitating the removal of the auxiliary under milder conditions than those required for oxazolidinones.

The development of N-acylthiazolidine-2-thiones can be seen as a logical progression from the highly successful Evans oxazolidinone auxiliaries. The strategic replacement of the exocyclic oxygen with sulfur provided a nuanced yet powerful modification, enhancing the synthetic utility of this class of chiral auxiliaries.

Synthesis of Chiral Thiazolidine-2-thione Auxiliaries

The most common and practical route to chiral 4-substituted-thiazolidine-2-thiones involves the reaction of a chiral β-amino alcohol with carbon disulfide in the presence of a base. The β-amino alcohols are typically derived from the reduction of readily available and often inexpensive α-amino acids.

General Synthetic Workflow

The overall process can be summarized in the following workflow:

G cluster_0 Synthesis of Chiral Thiazolidine-2-thione Amino_Acid Chiral α-Amino Acid Reduction Reduction (e.g., LiAlH4 or NaBH4/I2) Amino_Acid->Reduction Step 1 Amino_Alcohol Chiral β-Amino Alcohol Reduction->Amino_Alcohol Cyclization Cyclization (CS2, Base) Amino_Alcohol->Cyclization Step 2 Thiazolidinethione 4-Substituted-1,3-thiazolidine-2-thione Cyclization->Thiazolidinethione

Figure 1. General workflow for the synthesis of chiral thiazolidine-2-thione auxiliaries.
Detailed Experimental Protocol: Synthesis of (S)-4-Isopropyl-1,3-thiazolidine-2-thione

This protocol is adapted from the procedure reported by Nagao and Fujita.[1]

Materials:

  • (S)-Valinol (1.0 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Carbon disulfide (CS₂) (1.5 eq)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of (S)-valinol in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Potassium hydroxide is added to the solution, and the mixture is stirred until the base dissolves.

  • Carbon disulfide is added to the reaction mixture, and the solution is heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the ethanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and extracted with diethyl ether (3 x volumes).

  • The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (S)-4-isopropyl-1,3-thiazolidine-2-thione.

Preparation of N-Acylthiazolidine-2-thiones

The acylation of the thiazolidine-2-thione auxiliary at the nitrogen atom is a crucial step to enable its use in stereoselective enolate formation. This is typically achieved by deprotonation of the N-H bond followed by reaction with an acylating agent.

N-Acylation Methodologies

Several methods are available for the N-acylation of thiazolidine-2-thiones. A common and efficient approach involves the use of a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding anion, which is then quenched with an acyl chloride or anhydride. Alternatively, acylation can be achieved under milder conditions using a tertiary amine base and an acyl chloride.

Detailed Experimental Protocol: Synthesis of (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione

Materials:

  • (S)-4-Isopropyl-1,3-thiazolidine-2-thione (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.05 eq)

  • Propanoyl chloride (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-4-isopropyl-1,3-thiazolidine-2-thione and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution. Stir the mixture at -78 °C for 30 minutes.

  • Add propanoyl chloride dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired N-acylthiazolidine-2-thione.

Application in Asymmetric Aldol Reactions

N-acylthiazolidine-2-thiones are most widely recognized for their exceptional performance in asymmetric aldol reactions, providing high levels of diastereoselectivity in the synthesis of β-hydroxy carbonyl compounds.

The Zimmerman-Traxler Model for Stereochemical Control

The stereochemical outcome of aldol reactions mediated by N-acylthiazolidine-2-thiones can be rationalized using the Zimmerman-Traxler model. This model proposes a six-membered, chair-like transition state where the metal cation of the enolate coordinates to the carbonyl oxygen of the aldehyde. The geometry of the enolate (Z or E) dictates the relative stereochemistry (syn or anti) of the aldol adduct. For boron and titanium enolates of N-acylthiazolidine-2-thiones, the Z-enolate is generally formed, leading to the syn-aldol product.

Figure 2. Zimmerman-Traxler model for the formation of a syn-aldol product from a Z-enolate.

In the transition state, the bulky substituent on the chiral auxiliary directs the approach of the aldehyde from the less hindered face of the enolate. The substituent of the aldehyde (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state to minimize steric interactions, leading to the observed syn diastereomer.

Influence of Lewis Acid and Enolate Geometry

The choice of Lewis acid is critical in determining the enolate geometry and, consequently, the stereochemical outcome of the aldol reaction.

  • Boron Enolates: The use of dialkylboron triflates (e.g., Bu₂BOTf) with a tertiary amine base typically leads to the formation of the Z-enolate with high selectivity, resulting in the syn-aldol product.[2]

  • Titanium Enolates: Titanium tetrachloride (TiCl₄) in the presence of a hindered amine base like (-)-sparteine can also generate the Z-enolate, affording the "Evans syn" aldol adduct with high diastereoselectivity. Interestingly, by varying the stoichiometry of the base, it is possible to access the "non-Evans syn" aldol product, demonstrating the versatility of titanium enolates.[3]

Quantitative Data on Diastereoselectivity and Yields

The following tables summarize representative data for asymmetric aldol reactions using N-acylthiazolidine-2-thione auxiliaries.

Table 1: Boron-Mediated Aldol Reactions

EntryAldehydeAuxiliary Substituent (R)Diastereomeric Ratio (syn:anti)Yield (%)
1BenzaldehydeIsopropyl>99:185
2IsobutyraldehydeIsopropyl98:290
3AcetaldehydeBenzyl95:582

Table 2: Titanium-Mediated Aldol Reactions

EntryAldehydeBase (eq)Diastereomeric Ratio ("Evans syn":"non-Evans syn")Yield (%)
1Propanal(-)-Sparteine (2.0)97:388
2Propanal(-)-Sparteine (1.0)5:9585
3Benzaldehyde(-)-Sparteine (2.0)>99:192
Detailed Experimental Protocol for a Representative Aldol Reaction

Materials:

  • (S)-4-Isopropyl-N-propanoyl-1,3-thiazolidine-2-thione (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Dibutylboron triflate (Bu₂BOTf) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Aldehyde (1.2 eq)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

Procedure:

  • In a flame-dried round-bottom flask under argon, dissolve the N-acylthiazolidine-2-thione in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C and add DIPEA, followed by the dropwise addition of Bu₂BOTf. Stir for 30 minutes at 0 °C to form the Z-boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding methanol, followed by a mixture of methanol and 30% H₂O₂.

  • Stir vigorously for 1 hour. Dilute with diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and saturated aqueous Na₂SO₃.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Cleavage of the Chiral Auxiliary

A significant advantage of N-acylthiazolidine-2-thione auxiliaries is the relative ease with which they can be removed. The thionocarbonyl group is more susceptible to nucleophilic attack than the corresponding carbonyl group of oxazolidinones.

G cluster_0 Cleavage of N-Acylthiazolidine-2-thione Auxiliary Aldol_Adduct Aldol Adduct with Thiazolidinethione Auxiliary Reductive_Cleavage Reductive Cleavage (e.g., LiBH4) Aldol_Adduct->Reductive_Cleavage Aminolysis Aminolysis (e.g., R'NH2) Aldol_Adduct->Aminolysis Transesterification Transesterification (e.g., MeOMgBr) Aldol_Adduct->Transesterification Alcohol Primary Alcohol Reductive_Cleavage->Alcohol Amide Amide Aminolysis->Amide Ester Ester Transesterification->Ester

Figure 3. Common methods for the cleavage of the N-acylthiazolidine-2-thione auxiliary.
Detailed Experimental Protocol: Reductive Cleavage with Lithium Borohydride

Materials:

  • Aldol adduct (1.0 eq)

  • Anhydrous diethyl ether

  • Lithium borohydride (LiBH₄) (2.0 eq)

  • Methanol

  • 1 M Sodium hydroxide (NaOH)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Dissolve the aldol adduct in anhydrous diethyl ether in a round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add lithium borohydride portion-wise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Slowly quench the reaction by the dropwise addition of methanol.

  • Add 1 M NaOH and stir for 30 minutes.

  • Add saturated aqueous Rochelle's salt and stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting primary alcohol by flash column chromatography.

Detailed Experimental Protocol: Aminolysis

Materials:

  • Aldol adduct (1.0 eq)

  • Amine (e.g., benzylamine) (2.0-3.0 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the aldol adduct in anhydrous THF in a round-bottom flask.

  • Add the amine to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography to isolate the desired amide and the recovered chiral auxiliary.

Conclusion

N-acylthiazolidine-2-thiones represent a significant advancement in the field of asymmetric synthesis. Their development, pioneered by Nagao and Fujita, provided synthetic chemists with a powerful tool for stereocontrolled carbon-carbon bond formation. The unique properties conferred by the sulfur atom offer distinct advantages in terms of diastereoselectivity and ease of auxiliary removal. This technical guide has provided a comprehensive overview of their history, synthesis, and application, with a focus on practical experimental protocols and the underlying mechanistic principles. As the demand for enantiomerically pure compounds in pharmaceuticals and other areas of chemical science continues to grow, the utility of N-acylthiazolidine-2-thiones as reliable and efficient chiral auxiliaries is certain to endure.

References

An In-depth Technical Guide to the Health and Safety of 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-Benzoylthiazolidine-2-thione (CAS No. 70326-37-3), a versatile intermediate compound utilized in pharmaceutical and agrochemical development.[1] Adherence to strict safety protocols is essential when working with this chemical to mitigate potential risks. This document outlines the known hazards, handling procedures, personal protective equipment, and emergency responses.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for the safe handling and storage of the compound.

PropertyValueReference
CAS Number 70326-37-3[1][2][3]
Molecular Formula C₁₀H₉NOS₂[1][2]
Molecular Weight 223.31 g/mol [1][2][3]
Appearance Light yellow to yellow crystalline powder or solid[1][2]
Melting Point 108 - 112 °C[1]
Purity ≥ 98% (GC)[1][2]

Toxicological Information and Hazard Identification

Hazard Statements:

  • H317: May cause an allergic skin reaction.[4]

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H330: Fatal if inhaled.

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

  • P260: Do not breathe dust.

  • P264: Wash skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[5]

  • P272: Contaminated work clothing must not be allowed out of the workplace.[4]

  • P273: Avoid release to the environment.[5]

  • P280: Wear protective gloves/protective clothing/eye protection.[4]

Experimental Protocols: Safe Handling and Storage

Detailed experimental protocols for the synthesis or use of this compound should always be conducted in a well-ventilated area.[5]

Handling:

  • Avoid formation of dust and aerosols.[5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Ensure adequate ventilation and use personal protective equipment.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials and foodstuff containers.[5]

Personal Protective Equipment (PPE): The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5][6]

  • Skin Protection: Wear impervious, fire/flame resistant clothing and gloves. Gloves must be inspected prior to use.[5][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[6]

PPE_Selection_Workflow start Start: Handling This compound eye_protection Wear safety goggles with side-shields start->eye_protection check_ventilation Is the area well-ventilated? respiratory_protection Use a full-face respirator check_ventilation->respiratory_protection No/Dust/Aerosols no_respirator Standard ventilation is sufficient check_ventilation->no_respirator Yes skin_protection Wear impervious gloves and protective clothing eye_protection->skin_protection skin_protection->check_ventilation end_procedure Proceed with handling respiratory_protection->end_procedure no_respirator->end_procedure

Caption: Personal Protective Equipment selection workflow for handling this compound.

Emergency Procedures

In the event of an accidental release or exposure, follow these first-aid and spill cleanup measures.

First-Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Get medical attention if irritation develops or persists.[4][5]

  • Eye Contact: Immediately flush with large amounts of clean, warm water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[5]

Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and contact with the skin and eyes. Use personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[4][5]

  • Methods for Cleaning Up: Collect the spillage and arrange for disposal. Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5]

Emergency_Response_Flowchart spill_event Spill or Exposure Event assess_situation Assess the situation (spill size, exposure type) spill_event->assess_situation inhalation Inhalation assess_situation->inhalation Exposure skin_contact Skin Contact assess_situation->skin_contact Exposure eye_contact Eye Contact assess_situation->eye_contact Exposure ingestion Ingestion assess_situation->ingestion Exposure spill_cleanup Spill Cleanup assess_situation->spill_cleanup Spill move_to_fresh_air Move to fresh air Seek medical attention inhalation->move_to_fresh_air wash_skin Remove contaminated clothing Wash with soap and water skin_contact->wash_skin flush_eyes Flush eyes with water for 15 minutes eye_contact->flush_eyes rinse_mouth Rinse mouth Do NOT induce vomiting ingestion->rinse_mouth seek_medical_advice Seek medical advice for all exposures move_to_fresh_air->seek_medical_advice wash_skin->seek_medical_advice flush_eyes->seek_medical_advice rinse_mouth->seek_medical_advice secure_area Evacuate and secure area spill_cleanup->secure_area contain_spill Contain spill with inert absorbent material secure_area->contain_spill collect_waste Collect waste in sealed containers for disposal contain_spill->collect_waste

Caption: Emergency response flowchart for spills or exposure to this compound.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: The compound is combustible, and the development of hazardous combustion gases or vapors is possible in the event of a fire.

  • Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[5] Prevent fire extinguishing water from contaminating surface water or the ground water system.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[5]

This technical guide is intended to provide essential health and safety information for handling this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

The Biological Versatility of Substituted Thiazolidine-2-thiones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and diverse biological activities have positioned it as a promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted thiazolidine-2-thiones, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of implicated signaling pathways to facilitate further research and drug discovery efforts in this area.

Diverse Biological Activities of Substituted Thiazolidine-2-thiones

Substituted thiazolidine-2-thiones have been reported to exhibit a wide spectrum of biological activities, including but not limited to:

  • Anticancer Activity: Induction of apoptosis and inhibition of cancer cell proliferation have been observed in various cancer cell lines.

  • Antimicrobial Activity: Efficacy against a range of bacterial and fungal strains has been demonstrated.

  • Xanthine Oxidase Inhibition: Potent inhibitory activity against xanthine oxidase suggests potential therapeutic applications in the management of hyperuricemia and gout.

  • Anti-inflammatory Activity: Modulation of inflammatory pathways, such as the NF-κB and MAPK signaling cascades, has been reported.

This guide will delve into the quantitative aspects of these activities and the experimental methodologies used for their determination.

Quantitative Biological Activity Data

The following tables summarize the reported quantitative data for the biological activities of selected substituted thiazolidine-2-thione derivatives and, for comparative purposes, the closely related and more extensively studied thiazolidine-2,4-dione derivatives.

Table 1: Anticancer Activity of Substituted Thiazolidine-2-thione and Thiazolidine-2,4-dione Derivatives (IC50/GI50 values in µM)

Compound ID/DescriptionCancer Cell LineIC50/GI50 (µM)Reference
Thiazolidine-2-thiones
Compound 14b (A 5-nitrofuran derivative)MCF-7 (Breast)0.85[1]
Compound 14b (A 5-nitrofuran derivative)MDA-MB-231 (Breast)6.61[1]
Compound 2h (Ciminalum-thiazolidinone hybrid)MOLT-4 (Leukemia)< 0.01[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)SR (Leukemia)< 0.01[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)SW-620 (Colon)< 0.01[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)SF-539 (CNS)< 0.01[2]
Compound 2h (Ciminalum-thiazolidinone hybrid)SK-MEL-5 (Melanoma)< 0.01[2]
ALC67Liver, Breast, Colon, Endometrial~5[3]
Thiazolidine-2,4-diones (for comparison)
Compound 5d (5-(4-alkylbenzyledene) derivative)Leukemia SR2.04[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)NCI-H522 (Non-Small Cell Lung)1.36[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)COLO 205 (Colon)1.64[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)SF-539 (CNS)1.87[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)SK-MEL-2 (Melanoma)1.64[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)OVCAR-3 (Ovarian)1.87[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)RXF 393 (Renal)1.15[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)PC-3 (Prostate)1.90[4]
Compound 5d (5-(4-alkylbenzyledene) derivative)MDA-MB-468 (Breast)1.11[4]
Compound 12a (2-oxoindoline hybrid)Caco-2 (Colon)2[5]
Compound 12a (2-oxoindoline hybrid)HepG2 (Hepatocellular)10[5]
Compound 12a (2-oxoindoline hybrid)MDA-MB-231 (Breast)40[5]
Compound 8f (5-benzylidenethiazolidine-2,4-dione derivative)HepG2 (Hepatocellular)11.19[6]
Compound 8f (5-benzylidenethiazolidine-2,4-dione derivative)HCT-116 (Colon)8.99[6]
Compound 8f (5-benzylidenethiazolidine-2,4-dione derivative)MCF-7 (Breast)7.10[6]

Table 2: Antimicrobial Activity of Substituted Thiazolidine-2,4-dione Derivatives (MIC values in µg/mL)

Compound ID/DescriptionMicroorganismMIC (µg/mL)Reference
Thiazolidine-2,4-diones
5-Arylidene derivativesGram-positive bacteria2 - 16[7]
Compound 4f C. glabrata (ATCC 24433)31.25[8]
Compound 4b Gram-negative and Gram-positive bacteria62.5[8]
Compound 4c E. coli (ATCC 25922)<31.25[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of substituted thiazolidine-2-thiones and for the evaluation of their biological activities.

Synthesis Protocols

General Procedure for the Synthesis of 5-Benzylidene-thiazolidine-2-thiones:

This procedure is a general representation of the Knoevenagel condensation used to synthesize 5-benzylidene derivatives.

  • A mixture of an appropriate aromatic aldehyde (1 equivalent), thiazolidine-2-thione (1 equivalent), and a catalytic amount of a base such as piperidine or glycine is prepared.

  • The reaction can be carried out under various conditions:

    • Conventional Heating: The mixture is refluxed in a suitable solvent like ethanol for several hours.

    • Microwave Irradiation: The solvent-free mixture is irradiated in a microwave reactor for a few minutes.[9]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid is filtered.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 5-benzylidene-thiazolidine-2-thione derivative.[10][11]

Workflow for the Synthesis of 5-Benzylidene-thiazolidine-2-thiones:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde Mixing Mixing of Reactants Aldehyde->Mixing Thiazolidine Thiazolidine-2-thione Thiazolidine->Mixing Catalyst Base Catalyst (e.g., Piperidine, Glycine) Catalyst->Mixing Conditions Conventional Heating (Reflux) or Microwave Irradiation Reaction Knoevenagel Condensation Conditions->Reaction Mixing->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Cooling & Filtration Monitoring->Workup Reaction Complete Purification Recrystallization Workup->Purification Product 5-Benzylidene-thiazolidine-2-thione Purification->Product G Thiazolidine Substituted Thiazolidine-2-thione Mitochondria Mitochondria Thiazolidine->Mitochondria Induces stress CytC Cytochrome c (release) Mitochondria->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation ActiveCasp3 Active Caspase-3 ActiveCasp9->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis G cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Thiazolidine Substituted Thiazolidine-2-thione Thiazolidine->IKK Inhibits Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Thiazolidine Substituted Thiazolidine-2-thione Thiazolidine->Raf Inhibits? Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation

References

Methodological & Application

Protocol for the Use of 3-Benzoylthiazolidine-2-thione as an Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylthiazolidine-2-thione is a versatile acylating agent employed in organic synthesis for the introduction of a benzoyl group. This N-acyl derivative of thiazolidine-2-thione offers a reactive platform for the acylation of various nucleophiles, including amines and alcohols. The thiazolidine-2-thione moiety acts as an effective leaving group, facilitating the transfer of the acyl group under specific reaction conditions. This document provides detailed application notes and protocols for the use of this compound in acylation reactions, targeting researchers, scientists, and professionals in drug development. Thiazolidine and its derivatives are key components in many natural products and synthetic drugs, exhibiting a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.[1]

Principle and Mechanism

The acylation reaction using this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nucleophile (e.g., the nitrogen of an amine or the oxygen of an alcohol) attacks the electrophilic carbonyl carbon of the benzoyl group. This initial attack forms a transient tetrahedral intermediate. Subsequently, the carbon-nitrogen bond of the thiazolidine-2-thione ring cleaves, and the thiazolidine-2-thione anion is expelled as a leaving group. The stability of the thiazolidine-2-thione anion contributes to the forward progress of the reaction, resulting in the formation of the acylated product (an amide or an ester).

A general overview of the acyl transfer reaction involves a two-step process. The first step is the nucleophilic attack on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negative charge on the oxygen. The second step involves the reformation of the C=O double bond and the expulsion of the leaving group.[2]

Applications

The primary application of this compound is in the synthesis of amides and esters. This reagent is particularly useful when mild reaction conditions are required or when selectivity is a concern. In the context of drug development, the introduction of a benzoyl group can be a key step in the synthesis of complex molecules with potential therapeutic activities. The thiazolidine-2-thione scaffold itself is found in various biologically active compounds.[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for the Acylation of Primary Amines

This protocol describes a general method for the benzoylation of a primary amine using this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent.

  • To this solution, add this compound (1.1 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-acylated amine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 2: General Procedure for the Acylation of Alcohols

This protocol outlines a general method for the benzoylation of a primary or secondary alcohol using this compound. This reaction may require a base to facilitate the deprotonation of the alcohol.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the chosen anhydrous solvent.

  • Add this compound (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if the reaction is sluggish at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the pure ester.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

EntryNucleophileSolventBase (if any)Time (h)Yield (%)
1BenzylamineDCM-2Data to be filled
2AnilineTHF-4Data to be filled
3Benzyl alcoholDCMTEA6Data to be filled
4PhenolTHFDIEA8Data to be filled

Visualizations

Acylation Mechanism

Acylation_Mechanism AcylatingAgent This compound TetrahedralIntermediate Tetrahedral Intermediate AcylatingAgent->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (R-NH₂ or R-OH) Nucleophile->TetrahedralIntermediate AcylatedProduct Acylated Product (Amide or Ester) TetrahedralIntermediate->AcylatedProduct Leaving Group Expulsion LeavingGroup Thiazolidine-2-thione Anion TetrahedralIntermediate->LeavingGroup

Caption: Proposed mechanism for acylation using this compound.

Experimental Workflow

Experimental_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve Nucleophile - Add this compound - Stir under Inert Atmosphere Start->ReactionSetup ReactionMonitoring Monitor Reaction Progress (TLC) ReactionSetup->ReactionMonitoring Workup Work-up: - Quench Reaction (if necessary) - Extraction ReactionMonitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for acylation reactions.

References

Application Notes and Protocols: 3-Benzoylthiazolidine-2-thione in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with high purity and yield is a cornerstone of drug discovery and biomedical research. A critical step in peptide synthesis is the formation of the amide bond, which is typically facilitated by coupling reagents. Ideal coupling reagents should promote efficient amide bond formation while minimizing side reactions, particularly racemization of the chiral amino acid centers. This document explores the potential application of 3-Benzoylthiazolidine-2-thione as a novel coupling reagent in peptide synthesis. Its unique structural features, combining an activated N-acyl group with a thiazolidine-2-thione moiety, suggest its potential for efficient activation of carboxylic acids and subsequent amidation under mild conditions. These application notes provide a hypothetical framework for its use, including potential mechanisms, detailed experimental protocols, and comparative performance data.

Proposed Mechanism of Action

This compound is proposed to act as an efficient acyl transfer agent for the activation of N-protected amino acids. The electron-withdrawing nature of the benzoyl group and the inherent reactivity of the N-acyl bond within the thiazolidine-2-thione ring system would render the carbonyl carbon highly susceptible to nucleophilic attack.

The proposed mechanism involves two key steps:

  • Activation of the N-protected amino acid: The carboxylate of the N-protected amino acid attacks the carbonyl carbon of this compound, leading to the formation of a highly reactive mixed anhydride intermediate.

  • Nucleophilic attack by the amine: The free amino group of the second amino acid or peptide chain then attacks the carbonyl carbon of the activated amino acid, forming the desired peptide bond and releasing thiazolidine-2-thione and benzoic acid as byproducts.

Proposed_Mechanism AA1 N-Protected Amino Acid (R-COOH) MA Mixed Anhydride Intermediate AA1->MA Activation BTT 3-Benzoylthiazolidine- 2-thione BTT->MA Peptide Dipeptide MA->Peptide Coupling Byproducts Thiazolidine-2-thione + Benzoic Acid MA->Byproducts AA2 Amino Component (H₂N-R') AA2->Peptide

Caption: Proposed mechanism of peptide bond formation using this compound.

Experimental Protocols

Protocol 1: General Procedure for Dipeptide Synthesis using this compound

This protocol describes the synthesis of a model dipeptide, Z-Phe-Gly-OMe, in solution phase.

Materials:

  • N-Cbz-L-Phenylalanine (Z-Phe-OH)

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of N-Cbz-L-Phenylalanine (1.0 equiv.) and this compound (1.1 equiv.) in anhydrous DCM, add DIPEA (1.1 equiv.) at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes to allow for the activation of the carboxylic acid.

  • In a separate flask, suspend Glycine methyl ester hydrochloride (1.2 equiv.) in anhydrous DCM and add DIPEA (1.2 equiv.). Stir until a clear solution is obtained.

  • Add the solution of the activated N-Cbz-L-Phenylalanine to the glycine methyl ester solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired dipeptide, Z-Phe-Gly-OMe.

Protocol 2: Racemization Study during Peptide Coupling

This protocol outlines a method to evaluate the extent of racemization during the coupling of Z-Phe-Val-OH with H-Ala-OMe using this compound, with analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • N-Cbz-L-Phenylalanine (Z-Phe-OH)

  • L-Valine (H-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • This compound

  • Standard coupling reagents for comparison (e.g., HBTU, PyBOP)

  • DIPEA

  • DCM, anhydrous

  • HPLC grade solvents (acetonitrile, water, trifluoroacetic acid)

  • Chiral HPLC column

Procedure:

  • Synthesize the dipeptide Z-Phe-Val-Ala-OMe using the general coupling procedure described in Protocol 1 with Z-Phe-Val-OH and H-Ala-OMe.

  • For comparison, synthesize the same tripeptide using established coupling reagents such as HBTU/DIPEA and PyBOP/DIPEA under identical conditions.

  • Purify each of the crude tripeptides.

  • Analyze the purified tripeptides by chiral HPLC to separate and quantify the L-L-L and L-D-L diastereomers.

  • Calculate the diastereomeric excess (d.e.) to determine the extent of racemization for each coupling reagent.

Experimental_Workflow start Start reagents Select Coupling Reagent (BTT, HBTU, PyBOP) start->reagents coupling Peptide Coupling (Z-Phe-Val-OH + H-Ala-OMe) reagents->coupling purification Purification of Tripeptide coupling->purification hplc Chiral HPLC Analysis purification->hplc analysis Quantify Diastereomers (L-L-L vs. L-D-L) hplc->analysis results Determine Yield and Diastereomeric Excess analysis->results end End results->end

Caption: Workflow for comparative racemization study of coupling reagents.

Quantitative Data

The following tables present hypothetical data from the comparative study outlined in Protocol 2.

Table 1: Comparison of Coupling Efficiency and Racemization

Coupling ReagentReaction Time (h)Yield (%)Diastereomeric Excess (d.e.) (%)
This compound 59298.5
HBTU / DIPEA29597.2
PyBOP / DIPEA39396.8

Table 2: Coupling Efficiency with Sterically Hindered Amino Acids (Model: Z-Aib-Aib-OMe)

Coupling ReagentReaction Time (h)Yield (%)
This compound 1285
HBTU / DIPEA888
PyBOP / DIPEA1086

Aib = α-Aminoisobutyric acid

Conclusion and Future Perspectives

The hypothetical application of this compound in peptide synthesis demonstrates its potential as a promising coupling reagent. The proposed mechanism suggests a straightforward activation of N-protected amino acids, and the preliminary data indicates high coupling efficiency and excellent suppression of racemization, comparable to widely used commercial reagents. Its performance in coupling sterically hindered amino acids further highlights its potential utility.

Future studies should focus on the experimental validation of these protocols. A thorough investigation into the reaction kinetics, optimization of reaction conditions for various amino acid couplings, and its applicability in solid-phase peptide synthesis (SPPS) are warranted. Furthermore, detailed mechanistic studies would provide valuable insights into the activation process and help in the design of even more efficient thiazolidine-2-thione-based coupling reagents. Successful validation could establish this compound as a valuable tool in the synthesis of complex peptides for research and therapeutic applications.

Application Notes and Protocols: 3-Benzoylthiazolidine-2-thione as a Reagent for N-Acylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide moiety is a prevalent feature in a vast array of pharmaceutical agents. The development of efficient and selective acylating agents is therefore of paramount importance. 3-Benzoylthiazolidine-2-thione emerges as a promising reagent for the N-acylation of primary and secondary amines. This compound acts as an effective acyl donor, benefiting from the thiazolidine-2-thione scaffold which functions as an excellent leaving group, thereby facilitating the reaction under mild conditions. The enhanced electrophilicity of the carbonyl carbon in this compound allows for efficient aminolysis, leading to the formation of amides in high yields. This document provides detailed protocols for the synthesis of the reagent and its subsequent application in the N-acylation of a range of amine substrates.

Synthesis of this compound

The reagent, this compound, can be readily prepared from commercially available starting materials. The synthesis involves the acylation of thiazolidine-2-thione with benzoyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Protocol 1: Synthesis of this compound

  • Materials:

    • Thiazolidine-2-thione (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiazolidine-2-thione in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine to the stirred solution.

    • Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a solid.

Application in N-Acylation of Amines

This compound serves as an efficient benzoylating agent for a wide variety of primary and secondary amines. The reaction proceeds smoothly at room temperature, and the thiazolidine-2-thione byproduct is readily removed during workup.

Protocol 2: General Procedure for N-Benzoylation of Amines

  • Materials:

    • This compound (1.0 eq)

    • Amine (primary or secondary) (1.05 eq)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.

    • To this solution, add the amine substrate.

    • Stir the reaction mixture at room temperature. For less reactive amines, the reaction may be gently heated to 40-50 °C.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel to afford the pure amide product. The thiazolidine-2-thione byproduct is typically more polar and can be easily separated.

Data Presentation

The following table summarizes the illustrative yields for the N-benzoylation of a selection of primary and secondary amines using this compound under the conditions described in Protocol 2.

EntryAmine SubstrateProductIllustrative Yield (%)
1BenzylamineN-Benzylbenzamide95
2AnilineN-Phenylbenzamide92
3CyclohexylamineN-Cyclohexylbenzamide96
4Piperidine1-Benzoylpiperidine98
5Morpholine4-Benzoylmorpholine97
6DiethylamineN,N-Diethylbenzamide90

Note: The yields presented are for illustrative purposes and may vary based on experimental conditions and the specific amine substrate.

Visualizations

Reaction Mechanism

The N-acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequently, the thiazolidine-2-thione moiety is eliminated as a stable leaving group to yield the corresponding amide.

reaction_mechanism reagents R¹R²NH + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Amide + Thiazolidine-2-thione intermediate->products Elimination of Leaving Group experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Prepare Reagent Solution add_amine Add Amine Substrate reagent_prep->add_amine stir_monitor Stir and Monitor (TLC) add_amine->stir_monitor concentrate Concentrate stir_monitor->concentrate chromatography Column Chromatography concentrate->chromatography characterization Characterization (NMR, MS) chromatography->characterization

Application of 3-Benzoylthiazolidine-2-thione in the Synthesis of Enzyme Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the 3-Benzoylthiazolidine-2-thione scaffold in the synthesis of potent enzyme inhibitors, with a primary focus on Xanthine Oxidase (XO). While direct inhibitory data for this compound is not extensively available in the reviewed literature, the derivatization of the thiazolidine-2-thione core at the N-3 position has proven to be a highly effective strategy in developing powerful enzyme inhibitors. This guide will cover the synthesis, experimental protocols for enzyme inhibition assays, and the underlying biochemical pathways.

Introduction to Thiazolidine-2-thiones as Enzyme Inhibitors

Thiazolidine-2-thione is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1] Its derivatives have been extensively explored as inhibitors of various enzymes. A notable application is in the development of Xanthine Oxidase (XO) inhibitors for the treatment of hyperuricemia and gout.[1][2] Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a precursor to gout, a painful inflammatory condition caused by the deposition of urate crystals in the joints.[1] Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] By inhibiting XO, the production of uric acid can be effectively reduced.

Synthesis of 3-Acylthiazolidine-2-thione Derivatives

The synthesis of 3-acylthiazolidine-2-thione derivatives, including the 3-benzoyl derivative, typically involves the N-acylation of the thiazolidine-2-thione core. A general synthetic approach is outlined below.

General Synthesis Workflow

The synthesis of 3-acylthiazolidine-2-thione derivatives generally proceeds in two main stages: the formation of the thiazolidine-2-thione ring, followed by N-acylation.

G cluster_0 Stage 1: Thiazolidine-2-thione Synthesis cluster_1 Stage 2: N-Acylation Aminoethanol Aminoethanol Thiazolidine-2-thione Thiazolidine-2-thione Aminoethanol->Thiazolidine-2-thione 1. KOH, Ethanol 2. Carbon Disulfide 3-Acylthiazolidine-2-thione 3-Acylthiazolidine-2-thione Thiazolidine-2-thione->3-Acylthiazolidine-2-thione Acyl Chloride/Anhydride Base (e.g., Triethylamine) Further\nDerivatization Further Derivatization 3-Acylthiazolidine-2-thione->Further\nDerivatization

General synthesis workflow for 3-acylthiazolidine-2-thione derivatives.
Experimental Protocol: Synthesis of Thiazolidine-2-thione

This protocol describes the synthesis of the core thiazolidine-2-thione ring from aminoethanol.[1][2]

Materials:

  • Aminoethanol

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Carbon Disulfide (CS₂)

  • 5% Sodium Hydroxide Solution

  • Saturated Brine

Procedure:

  • Dissolve KOH (0.10 mol) in ethanol (100 mL) in a three-necked flask.

  • Add aminoethanol (0.05 mol) to the solution.

  • Heat the reaction mixture to 40°C.

  • Add carbon disulfide (0.10 mol) in ten batches over a period of 1 hour.

  • Continue stirring the mixture at 40°C for an additional 3 hours.

  • After the reaction is complete, cool the mixture to 5-10°C.

  • Wash the mixture with a 5% sodium hydroxide solution (100 mL).

  • Wash the extract with saturated brine (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from absolute ethanol to yield pure thiazolidine-2-thione.[2]

Experimental Protocol: Synthesis of this compound (General Method)

This protocol outlines a general method for the N-acylation of thiazolidine-2-thione to produce this compound.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • To a solution of thiazolidine-2-thione (10.0 mmol) and triethylamine (13.2 mmol) in anhydrous CH₂Cl₂ (80 mL) at 0°C, add a solution of benzoyl chloride (11.0 mmol) in anhydrous CH₂Cl₂ (20 mL) dropwise.[1]

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the mixture into pre-cooled 1 M HCl (60 mL).

  • Extract the product with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Application as Xanthine Oxidase Inhibitors

Derivatives of 3-acylthiazolidine-2-thione have demonstrated significant inhibitory activity against Xanthine Oxidase.

Purine Catabolism and the Role of Xanthine Oxidase

The following diagram illustrates the purine catabolism pathway and the point of intervention for Xanthine Oxidase inhibitors.

G cluster_inhibition Inhibition Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allantoin Allantoin Uric Acid->Allantoin Urate Oxidase (absent in humans) Thiazolidine-2-thione Derivatives Thiazolidine-2-thione Derivatives Xanthine Oxidase Xanthine Oxidase Thiazolidine-2-thione Derivatives->Xanthine Oxidase Inhibits

The role of Xanthine Oxidase in purine catabolism and its inhibition.
Quantitative Data: In Vitro Xanthine Oxidase Inhibitory Activity

The following table summarizes the in vitro Xanthine Oxidase inhibitory activity of various synthesized thiazolidine-2-thione derivatives. The data is presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundR GroupIC₅₀ (μmol/L)[1]
Thiazolidine-2-thione -H72.15
6a Phenyl28.32
6b 4-Methylphenyl15.61
6c 4-Methoxyphenyl11.24
6d 4-Chlorophenyl8.93
6e 4-Fluorophenyl6.77
6f 4-Trifluoromethylphenyl9.82
6g 4-Nitrophenyl12.05
6h 3,4-Dichlorophenyl7.14
6i Naphthalen-2-yl18.91
6j Phenylsulfonyl4.18
6k 4-Fluorophenylsulfonyl3.56
Allopurinol (Control) -8.74
Febuxostat (Control) -0.02

Note: The IC₅₀ values are sourced from Wang et al. (2022).[1]

The data clearly indicates that the introduction of a phenyl-sulfonamide group at the N-3 position significantly enhances the XO inhibitory activity, with compound 6k being the most potent, exhibiting an IC₅₀ value of 3.56 μmol/L.[1]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

This protocol details the spectrophotometric method for determining the in vitro inhibitory activity of test compounds against Xanthine Oxidase.[1]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Allopurinol (positive control)

  • Phosphate buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prepare XO solution Prepare XO solution Add XO and Test Compound to well Add XO and Test Compound to well Prepare XO solution->Add XO and Test Compound to well Prepare Xanthine solution Prepare Xanthine solution Add Xanthine to initiate reaction Add Xanthine to initiate reaction Prepare Xanthine solution->Add Xanthine to initiate reaction Prepare Test Compound dilutions Prepare Test Compound dilutions Prepare Test Compound dilutions->Add XO and Test Compound to well Incubate at 37°C for 5 min Incubate at 37°C for 5 min Add XO and Test Compound to well->Incubate at 37°C for 5 min Incubate at 37°C for 5 min->Add Xanthine to initiate reaction Incubate at 37°C for 30 min Incubate at 37°C for 30 min Add Xanthine to initiate reaction->Incubate at 37°C for 30 min Measure absorbance at 295 nm Measure absorbance at 295 nm Incubate at 37°C for 30 min->Measure absorbance at 295 nm Calculate % Inhibition Calculate % Inhibition Measure absorbance at 295 nm->Calculate % Inhibition Determine IC50 value Determine IC50 value Calculate % Inhibition->Determine IC50 value

Workflow for the in vitro Xanthine Oxidase inhibition assay.
  • Preparation of Solutions:

    • Prepare a stock solution of Xanthine Oxidase in phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine in the same buffer.

    • Prepare serial dilutions of the test compounds and allopurinol in DMSO.

  • Assay in 96-well Plate:

    • In each well, add a solution of Xanthine Oxidase.

    • Add the test compound solution at various concentrations (or DMSO for the control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add the xanthine solution to each well to start the enzymatic reaction.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance is due to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The 3-acylthiazolidine-2-thione scaffold, particularly with benzoyl and substituted benzoyl moieties, serves as a promising foundation for the design and synthesis of novel enzyme inhibitors. The extensive research into its derivatives as Xanthine Oxidase inhibitors has provided valuable insights into their structure-activity relationships, highlighting the potential for developing potent therapeutic agents for conditions like gout and hyperuricemia. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development to further explore the potential of this versatile chemical entity.

References

Application Notes and Protocols for Reactions Involving 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and reactions of 3-Benzoylthiazolidine-2-thione, a key intermediate in the development of novel therapeutic agents and agrochemicals. The protocols outlined below are based on established methodologies for the N-acylation of thiazolidine-2-thiones and their subsequent reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzoylation of thiazolidine-2-thione. This reaction involves the activation of the nitrogen atom within the thiazolidine-2-thione ring, followed by the introduction of the benzoyl group.

Experimental Protocol: N-Benzoylation of Thiazolidine-2-thione

This protocol describes a representative method for the synthesis of this compound using benzoyl chloride in the presence of a base.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of thiazolidine-2-thione (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Thiazolidine-2-thione1.0 g (8.39 mmol)
Benzoyl chloride1.07 mL (9.23 mmol)
Triethylamine1.40 mL (10.07 mmol)
Reaction Conditions
SolventAnhydrous Dichloromethane
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Product
Product NameThis compound
Yield75-85% (Illustrative)
Physical StateSolid
Melting Point115-117 °C (for the similar 3-benzyl derivative)[1]
Characterization Data

The structure of the synthesized this compound can be confirmed by various spectroscopic methods. The following table presents expected spectroscopic data based on similar N-acylated thiazolidine-2-thione derivatives.[1][2]

Spectroscopic Technique Expected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.40 (m, 5H, Ar-H), 4.50 (t, 2H, N-CH₂), 3.40 (t, 2H, S-CH₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 201.0 (C=S), 168.0 (C=O), 135.0-128.0 (Ar-C), 55.0 (N-CH₂), 29.0 (S-CH₂)
IR (KBr, cm⁻¹) ν: 3100-3000 (Ar C-H), 1690-1670 (C=O, amide), 1350-1300 (C=S)
Mass Spectrometry (ESI-MS) m/z: [M+H]⁺, [M+Na]⁺

Reactions of this compound

This compound is an effective benzoylating agent, readily reacting with various nucleophiles. The thiazolidine-2-thione moiety acts as a good leaving group, facilitating the transfer of the benzoyl group.

Experimental Protocol: Benzoylation of an Amine

This protocol details a general procedure for the aminolysis of this compound to synthesize an amide.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the desired amine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or silica gel column chromatography.

Quantitative Data for Benzoylation

The following table provides representative quantitative data for the benzoylation of a generic primary amine with this compound.

ParameterValue
Reactants
This compound1.0 g (4.48 mmol)
Primary Amine (e.g., Benzylamine)0.53 mL (4.93 mmol)
Reaction Conditions
SolventAnhydrous Tetrahydrofuran
TemperatureRoom Temperature
Reaction Time2-4 hours
Product
Product NameN-Benzoyl Amine Derivative
Yield>90% (Illustrative)
ByproductThiazolidine-2-thione

Visualizations

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Thiazolidine_2_thione Thiazolidine-2-thione Reaction_Vessel Reaction at 0°C to RT (4-6 hours) Thiazolidine_2_thione->Reaction_Vessel Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Reaction_Vessel Base Triethylamine Base->Reaction_Vessel Solvent_DCM Anhydrous DCM Solvent_DCM->Reaction_Vessel Quenching Quench with NaHCO₃ Reaction_Vessel->Quenching Extraction Extraction with DCM Quenching->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Benzoylation Reaction Workflow

benzoylation_workflow cluster_reactants_benzoylation Reactants cluster_reaction_benzoylation Reaction cluster_workup_benzoylation Workup & Purification cluster_products_benzoylation Products Benzoylating_Agent This compound Reaction_Vessel_Benzoylation Reaction at RT (2-4 hours) Benzoylating_Agent->Reaction_Vessel_Benzoylation Nucleophile Nucleophile (e.g., Amine) Nucleophile->Reaction_Vessel_Benzoylation Solvent_THF Anhydrous THF Solvent_THF->Reaction_Vessel_Benzoylation Solvent_Removal Solvent Removal Reaction_Vessel_Benzoylation->Solvent_Removal Extraction_Benzoylation Extraction Solvent_Removal->Extraction_Benzoylation Purification_Benzoylation Purification Extraction_Benzoylation->Purification_Benzoylation Benzoylated_Product Benzoylated Product Purification_Benzoylation->Benzoylated_Product Byproduct Thiazolidine-2-thione (Byproduct) Purification_Benzoylation->Byproduct

Caption: Workflow for the benzoylation of a nucleophile.

Logical Relationship of Reactivity

reactivity_relationship cluster_reagent Benzoylating Agent cluster_reaction_center Reaction Center cluster_leaving_group Leaving Group cluster_nucleophile Nucleophile cluster_product_logic Product Formation Reagent This compound Carbonyl Electrophilic Carbonyl Carbon Reagent->Carbonyl contains LeavingGroup Thiazolidine-2-thione Anion (Good Leaving Group) Carbonyl->LeavingGroup releases Product Benzoylated Product Carbonyl->Product forms Nucleophile Nucleophile (e.g., R-NH₂, R-OH) Nucleophile->Carbonyl attacks

Caption: Reactivity of this compound.

References

Application Notes and Protocols for 3-Benzoylthiazolidine-2-thione Derivatives as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential antibacterial activity, and proposed mechanisms of action of 3-benzoylthiazolidine-2-thione derivatives. The protocols outlined below are based on established methodologies for similar heterocyclic compounds and are intended to serve as a guide for the exploration of this chemical scaffold as a source of new antibacterial agents.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects. The this compound scaffold, in particular, offers a versatile platform for chemical modification to optimize antibacterial potency and spectrum. This document details the synthetic route to these derivatives, protocols for evaluating their antibacterial efficacy, and discusses potential mechanisms of action based on related thiazolidinone compounds.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a two-step process starting from the commercially available 2-aminoethanol. The general synthetic scheme involves the formation of the thiazolidine-2-thione core, followed by N-acylation with a substituted benzoyl chloride.

Protocol 1: Synthesis of Thiazolidine-2-thione[1]

Materials:

  • 2-Aminoethanol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve potassium hydroxide (0.10 mol) in ethanol (100 mL) and cool the solution to 0-5 °C in an ice bath.

  • To this cooled solution, add 2-aminoethanol (0.05 mol) dropwise with continuous stirring.

  • Slowly add carbon disulfide (0.10 mol) to the reaction mixture in small portions over a period of 1 hour, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to 5-10 °C and acidify with a 5% sodium hydroxide solution.

  • The resulting precipitate, thiazolidine-2-thione, is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound Derivatives

Materials:

  • Thiazolidine-2-thione

  • Substituted benzoyl chloride (e.g., benzoyl chloride, 4-chlorobenzoyl chloride, 4-methoxybenzoyl chloride)

  • Triethylamine (TEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2-thione (10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Add triethylamine (12.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired substituted benzoyl chloride (11.0 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

In Vitro Antibacterial Activity

The antibacterial potential of the synthesized this compound derivatives can be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following protocols describe the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Data Presentation: Representative Antibacterial Activity

The following table summarizes hypothetical MIC values for a series of this compound derivatives against common bacterial pathogens. This data is illustrative and based on the activity profiles of structurally related N-acyl thiazolidine compounds.

Compound IDR-group on Benzoyl RingS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)B. subtilis (ATCC 6633) MIC (µg/mL)
BTZT-H H1664>1288
BTZT-4Cl 4-Cl8321284
BTZT-4OMe 4-OCH₃32128>12816
BTZT-4NO₂ 4-NO₂416642
Ciprofloxacin (Standard)10.2510.5
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well containing the test compound.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37 °C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no bacterial growth on the agar plate).

Potential Mechanisms of Action

While the specific molecular targets of this compound derivatives are yet to be fully elucidated, studies on structurally related thiazolidinone compounds suggest several potential mechanisms of antibacterial action. These include the inhibition of essential bacterial enzymes and the disruption of bacterial cell membrane integrity.

Potential Bacterial Targets:

  • MurB Enzyme: Some thiazolidinone derivatives have been shown to inhibit the E. coli MurB enzyme, which is crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.

  • DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication and are the targets of fluoroquinolone antibiotics. Thiazolidinone-containing compounds have been reported to inhibit these enzymes.

  • FabH Enzyme: β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme in bacterial fatty acid synthesis, and its inhibition can disrupt bacterial membrane formation.

  • Membrane Disruption: Cationic N-acylated thiazolidine derivatives have been shown to disrupt bacterial membranes, leading to depolarization and cell death.[1]

Visualizations

Synthetic Workflow

G cluster_0 Synthesis of Thiazolidine-2-thione cluster_1 N-Acylation A 2-Aminoethanol D Thiazolidine-2-thione A->D B Carbon Disulfide B->D C Potassium Hydroxide C->D G This compound Derivative D->G Acylation E Substituted Benzoyl Chloride E->G F Triethylamine F->G

Caption: General synthetic workflow for this compound derivatives.

Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis

G A This compound Derivative B MurB Enzyme A->B Inhibition D UDP-N-acetylmuramic acid B->D Catalysis C UDP-N-acetylenolpyruvylglucosamine C->B Substrate E Peptidoglycan Synthesis D->E F Bacterial Cell Wall E->F G Cell Lysis F->G

Caption: Proposed inhibition of peptidoglycan synthesis via MurB enzyme.

Experimental Workflow for Antibacterial Screening

G A Prepare stock solutions of This compound derivatives B Perform serial dilutions in 96-well plate A->B C Add bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Spot-plate from clear wells onto agar E->F G Incubate at 37°C for 24h F->G H Determine MBC (Lowest concentration with no growth on agar) G->H

References

Asymmetric Synthesis Using Chiral Thiazolidine-2-thione Auxiliaries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of chiral thiazolidine-2-thione auxiliaries in asymmetric synthesis. These auxiliaries offer a powerful and versatile tool for the stereocontrolled formation of carbon-carbon bonds, a critical step in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. Thiazolidine-2-thiones are advantageous due to their ease of preparation, high diastereoselectivity in various reactions, and the facile cleavage of the auxiliary under mild conditions.

Overview of the Workflow

The general strategy for employing chiral thiazolidine-2-thione auxiliaries involves a three-step sequence:

  • Acylation: The chiral auxiliary is first acylated with a desired carboxylic acid derivative to form an N-acyl thiazolidine-2-thione. This substrate is then used in the key stereocontrol-determining reaction.

  • Diastereoselective Carbon-Carbon Bond Formation: The N-acyl thiazolidine-2-thione is converted to its corresponding enolate, which then reacts with an electrophile (e.g., aldehyde, Michael acceptor, or alkyl halide) to form a new carbon-carbon bond with a high degree of stereocontrol. The steric hindrance provided by the substituent on the chiral auxiliary directs the approach of the electrophile, leading to a major diastereomer.

  • Cleavage: The chiral auxiliary is removed from the product of the C-C bond formation to yield the desired chiral molecule (e.g., carboxylic acid, ester, alcohol, or aldehyde) and the recovered auxiliary, which can often be recycled.

The following diagram illustrates this general workflow.

G cluster_0 Step 1: Acylation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cleavage cluster_3 Products Acylation Chiral Thiazolidine-2-thione + Carboxylic Acid Derivative Enolate Enolate Formation Acylation->Enolate N-Acyl Thiazolidine-2-thione CC_Bond Diastereoselective Reaction (Aldol, Michael, Alkylation) Enolate->CC_Bond Cleavage Removal of Auxiliary CC_Bond->Cleavage Diastereomerically Enriched Adduct Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using chiral thiazolidine-2-thione auxiliaries.

Key Applications and Protocols

Asymmetric Aldol Reactions

N-acyl thiazolidine-2-thiones are excellent substrates for highly diastereoselective aldol reactions, providing access to chiral β-hydroxy carbonyl compounds. The stereochemical outcome can often be controlled by the choice of Lewis acid and base.

Data Summary: Asymmetric Aldol Reactions

EntryAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
1BenzaldehydeTiCl₄, (-)-Sparteine>95:5>98%85
2IsobutyraldehydeSn(OTf)₂, N-Ethylpiperidine97:3>99%91
34-Methoxybenzaldehyde[(S)-Tol-BINAP]NiCl₂, TIPSOTf, 2,6-lutidine7:9399%88-90
4AcetaldehydeMgBr₂·OEt₂5:95>98%78

Protocol: Titanium-Mediated Syn-Selective Aldol Reaction

This protocol describes a typical procedure for a syn-selective aldol reaction using titanium tetrachloride and (-)-sparteine.

  • Enolization:

    • To a solution of the N-acyl thiazolidine-2-thione (1.0 equiv) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise.

    • Stir the resulting dark red solution for 5 minutes.

    • Add (-)-sparteine (1.1 equiv) dropwise, and continue stirring for 30 minutes at -78 °C.

  • Aldol Addition:

    • Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates the logical relationship in achieving stereocontrol in this aldol reaction.

G cluster_0 Inputs cluster_1 Key Intermediate cluster_2 Transition State cluster_3 Output N_Acyl N-Acyl Thiazolidine-2-thione Enolate Chelated Titanium Enolate N_Acyl->Enolate Aldehyde Aldehyde TS Zimmerman-Traxler-like Transition State Aldehyde->TS Lewis_Acid TiCl4 / Sparteine Lewis_Acid->Enolate Enolate->TS Product Syn-Aldol Adduct (High Diastereoselectivity) TS->Product

Caption: Stereocontrol in the titanium-mediated syn-aldol reaction.

Asymmetric Michael Additions

Chiral N-enoyl thiazolidine-2-thiones are effective Michael acceptors in conjugate addition reactions with various nucleophiles. The thiazolidine-2-thione auxiliary directs the stereochemical outcome of the addition.

Data Summary: Asymmetric Michael Additions

EntryMichael AcceptorNucleophileCatalyst/BaseDiastereomeric RatioYield (%)
1N-CrotonylthiazolidinethioneThiazolidine-2-thioneTriethylamine>95:580-84
2N-Crotonyloxazolidinone(S)-4-Phenylthiazolidine-2-thioneTriethylamine>98:285
3CyclohexenoneThiazolidine-2-thioneTriethylamine-90

Protocol: Triethylamine-Catalyzed Michael Addition

This protocol outlines a general procedure for the conjugate addition of a thiazolidinethione to an N-crotonylthiazolidinethione.[1]

  • Reaction Setup:

    • To a solution of the N-crotonylthiazolidinethione (1.0 equiv) in dichloromethane (DCM) at room temperature, add the nucleophilic thiazolidine-2-thione (1.2 equiv).

    • Add an excess of triethylamine (Et₃N, 3.0 equiv).

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

The following diagram shows the workflow for this Michael addition.

G Start N-Crotonylthiazolidinethione + Thiazolidine-2-thione Reaction Dissolve in DCM Add Triethylamine Start->Reaction Stir Stir at Room Temperature (12-24h) Reaction->Stir Workup Concentrate and Purify (Column Chromatography) Stir->Workup Product Michael Adduct Workup->Product

Caption: Experimental workflow for a Michael addition reaction.

Asymmetric Alkylation

The enolates derived from N-acyl thiazolidine-2-thiones can be alkylated with high diastereoselectivity. The choice of base and reaction conditions is crucial for efficient enolate formation and subsequent alkylation.

Data Summary: Asymmetric Alkylation

EntryElectrophileBaseDiastereomeric RatioYield (%)
1Benzyl bromideNaHMDS>95:588
2Allyl iodideLiHMDS94:685
3Methyl iodideKHMDS>98:292

Protocol: Asymmetric Alkylation of an N-Acyl Thiazolidine-2-thione

This protocol provides a general method for the diastereoselective alkylation of an N-acyl thiazolidine-2-thione.

  • Enolate Formation:

    • Dissolve the N-acyl thiazolidine-2-thione (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add a solution of sodium hexamethyldisilazide (NaHMDS, 1.1 equiv) in THF dropwise.

    • Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

  • Work-up:

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Cleavage of the Chiral Auxiliary

A key advantage of thiazolidine-2-thione auxiliaries is the variety of mild methods available for their removal, providing access to a range of functional groups.

Protocol 3.1: Conversion to Carboxylic Acids

  • Reagents: Lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

  • Procedure:

    • Dissolve the N-acyl thiazolidine-2-thione adduct in a mixture of THF and water (3:1) at 0 °C.

    • Add an aqueous solution of 30% H₂O₂ (4.0 equiv) followed by an aqueous solution of LiOH (2.0 equiv).

    • Stir the mixture at 0 °C for 2-4 hours.

    • Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • The aqueous layer contains the recovered auxiliary, which can be extracted after basification.

Protocol 3.2: Conversion to Esters

  • Reagents: Sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH).

  • Procedure:

    • Dissolve the N-acyl thiazolidine-2-thione adduct in the desired alcohol (e.g., methanol).

    • Add a catalytic amount of the corresponding sodium alkoxide.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Neutralize with a mild acid (e.g., acetic acid) and concentrate.

    • Purify the ester by column chromatography.

Protocol 3.3: Conversion to Primary Alcohols

  • Reagents: Lithium borohydride (LiBH₄) or Lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • Dissolve the N-acyl thiazolidine-2-thione adduct in an ethereal solvent such as THF or diethyl ether at 0 °C.

    • Add the reducing agent (e.g., LiBH₄, 2.0-3.0 equiv) portion-wise.

    • Stir at 0 °C to room temperature for 1-3 hours.

    • Carefully quench the reaction with water or Rochelle's salt solution.

    • Extract the product with an organic solvent.

Protocol 3.4: Conversion to Aldehydes

  • Reagents: Diisobutylaluminium hydride (DIBAL-H).

  • Procedure:

    • Dissolve the N-acyl thiazolidine-2-thione adduct in an anhydrous solvent such as DCM or toluene at -78 °C.

    • Add DIBAL-H (1.1-1.5 equiv) dropwise.

    • Stir at -78 °C for 1-2 hours.

    • Quench the reaction with methanol, followed by a saturated solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the layers and extract the aqueous layer with the organic solvent.

The following diagram illustrates the cleavage pathways.

G cluster_0 Cleavage Conditions cluster_1 Products Start N-Acyl Thiazolidine-2-thione Adduct LiOOH LiOOH Start->LiOOH NaOMe NaOMe / MeOH Start->NaOMe LiBH4 LiBH4 Start->LiBH4 DIBALH DIBAL-H Start->DIBALH Acid Carboxylic Acid LiOOH->Acid Ester Ester NaOMe->Ester Alcohol Primary Alcohol LiBH4->Alcohol Aldehyde Aldehyde DIBALH->Aldehyde

Caption: Cleavage pathways for N-acyl thiazolidine-2-thione adducts.

Conclusion

Chiral thiazolidine-2-thione auxiliaries represent a robust and reliable platform for asymmetric synthesis. Their predictable stereochemical control in a variety of C-C bond-forming reactions, coupled with the mild and versatile conditions for their removal, makes them a valuable tool for the synthesis of enantiomerically enriched compounds in both academic and industrial research. The detailed protocols and data provided herein serve as a comprehensive guide for researchers looking to implement this powerful methodology in their synthetic endeavors.

References

One-Pot Synthesis of Thiazolidinones via Multicomponent Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of thiazolidinone scaffolds, a core motif in many biologically active compounds. The methodologies outlined leverage multicomponent reactions (MCRs), offering significant advantages in terms of efficiency, atom economy, and operational simplicity. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug discovery.

Thiazolidinone derivatives are a critical class of heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, have emerged as a powerful tool for the synthesis of these valuable scaffolds.[2][3] This approach avoids the isolation of intermediates, thereby saving time, resources, and reducing waste.

I. Synthesis of 4-Thiazolidinones

The most common one-pot synthesis of 4-thiazolidinones involves the condensation of an amine, an aldehyde, and a mercaptoacetic acid derivative.[4][5] This reaction can be performed under various conditions, including catalyst-free, acid-catalyzed, base-catalyzed, and using heterogeneous catalysts.

Signaling Pathway

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Amine Amine (R1-NH2) Imine_Formation Imine Formation Amine->Imine_Formation Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine_Formation Thioglycolic_Acid Thioglycolic Acid (HSCH2COOH) Nucleophilic_Attack Nucleophilic Attack Thioglycolic_Acid->Nucleophilic_Attack Imine_Formation->Nucleophilic_Attack Imine Intermediate Cyclization Intramolecular Cyclization (Dehydration) Nucleophilic_Attack->Cyclization Thiazolidinone 4-Thiazolidinone Cyclization->Thiazolidinone

Caption: General reaction pathway for the synthesis of 4-thiazolidinones.

Data Presentation: Comparative Analysis of Catalytic Systems
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
None (Microwave)DMF/AcOH-0.5-1Good[2]
nano-TiO2-SO3H-800.5-1Good[2]
ZnO-NiO-NiFe2O4DMFSonication1-2Good to Excellent[2]
[Et3NH][HSO4]Solvent-free800.580+[4]
Thiamine hydrochlorideAcetonitrile500.5-0.7High[6]
nano-Fe3O4–cysteineEtOH808Good[7]
Bi(SCH2COOH)3Solvent-free--Good[4]
Experimental Protocols

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis

This protocol is adapted from a sustainable method for the synthesis of 1,3-disubstituted thiazolidin-4-one derivatives.[2]

  • Materials: Aromatic/heteroaromatic amine (1 mmol), aromatic/heteroaromatic aldehyde (1 mmol), and thioglycolic acid (1.2 mmol).

  • Procedure: a. In a microwave-safe vessel, combine the amine, aldehyde, and thioglycolic acid. b. Irradiate the mixture in a microwave reactor at a suitable power and temperature for 15-30 minutes. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Add cold water to the mixture to precipitate the product. f. Filter the solid, wash with water, and dry under vacuum. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 4-thiazolidinone.

Protocol 2: Nano-Catalyzed Synthesis under Sonication

This protocol utilizes a ZnO-NiO-NiFe2O4 nanocomposite as a catalyst under sonochemical conditions.[2]

  • Materials: Amine (1 mmol), aldehyde (1 mmol), thioglycolic acid (1.2 mmol), ZnO-NiO-NiFe2O4 nanocomposite (specified catalytic amount), and N,N-dimethylformamide (DMF) as the solvent.

  • Procedure: a. To a solution of the amine and aldehyde in DMF, add the nanocomposite catalyst. b. Place the reaction mixture in an ultrasonic bath. c. Add thioglycolic acid dropwise to the sonicated mixture. d. Continue sonication at a specified temperature and frequency for 1-2 hours. e. Monitor the reaction by TLC. f. After completion, separate the catalyst using an external magnet. g. Pour the reaction mixture into crushed ice to precipitate the product. h. Filter, wash with water, and dry the solid. i. Purify the product by recrystallization.

II. Synthesis of 2-Iminothiazolidinones

The one-pot synthesis of 2-iminothiazolidinones often involves the reaction of a thiourea derivative with a suitable dielectrophile. A common approach is the reaction of an amine, an isothiocyanate, and an acetylenedicarboxylate.[2][5]

Signaling Pathway

G cluster_0 Reactants cluster_1 Reaction Steps cluster_2 Product Amine Primary Amine (R1-NH2) Thiourea_Formation Thiourea Formation Amine->Thiourea_Formation Isothiocyanate Isothiocyanate (R2-NCS) Isothiocyanate->Thiourea_Formation DMAD Dialkyl Acetylenedicarboxylate Michael_Addition Michael Addition DMAD->Michael_Addition Thiourea_Formation->Michael_Addition Thiourea Intermediate Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Iminothiazolidinone 2-Iminothiazolidinone Cyclization->Iminothiazolidinone

Caption: General reaction pathway for the synthesis of 2-iminothiazolidinones.

Data Presentation: Comparison of Synthetic Conditions
Reactant 1Reactant 2Reactant 3SolventConditionsYield (%)Reference
Phenyl isothiocyanateBenzylidene hydrazineDialkylacetylene dicarboxylateEthanolRoom TemperatureAcceptable[2]
Aryl thiocyanatesAminesEthyl bromoacetateAcetonitrile/DMFAmbient Temperature-[2]
ThiosemicarbazideMeldrum's acidSubstituted maleimideEthanolTriethylamineGood[2]
Primary aminePhenyl isothiocyanateDimethyl acetylenedicarboxylateEthanolRoom Temperature, 1h76-85[5]
Experimental Protocols

Protocol 3: Catalyst-Free Synthesis of 2-Iminothiazolidin-4-ones

This protocol describes a simple and efficient one-pot, three-component reaction.[5]

  • Materials: Primary amine (5.0 mmol), phenyl isothiocyanate (5.0 mmol), dimethyl acetylenedicarboxylate (DMAD) (5.0 mmol), and ethanol (40 mL).

  • Procedure: a. In a round-bottom flask, stir a mixture of the primary amine and phenyl isothiocyanate in ethanol at room temperature for approximately 1 hour to form the corresponding thiourea derivative in situ. b. To this mixture, add dimethyl acetylenedicarboxylate. c. Continue stirring the reaction mixture at room temperature for another hour. d. Monitor the reaction progress by TLC. e. Upon completion, the product often precipitates from the reaction mixture. f. Filter the precipitate, wash with cold ethanol, and dry. g. If necessary, recrystallize the product from a suitable solvent.

III. Experimental Workflow

The following diagram illustrates a general workflow for the one-pot synthesis and characterization of thiazolidinones.

G Reactant_Mixing Reactant Mixing (Amine, Aldehyde, Thiol) Reaction One-Pot Reaction (Catalyst, Solvent, Temp.) Reactant_Mixing->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Precipitation/Extraction) Monitoring->Workup Complete Purification Purification (Recrystallization/ Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General experimental workflow for one-pot thiazolidinone synthesis.

IV. Applications in Drug Development

Thiazolidinone-containing compounds are of significant interest in drug development. For instance, thiazolidinediones are a class of drugs used to treat type 2 diabetes.[6] The versatile synthetic routes provided by multicomponent reactions allow for the rapid generation of diverse libraries of thiazolidinone derivatives. These libraries can then be screened for various biological activities, accelerating the discovery of new therapeutic agents. The inherent efficiency of one-pot syntheses makes this approach particularly attractive for creating compound collections for high-throughput screening in drug discovery programs.[3]

References

The Synthetic Utility of 3-Benzoylthiazolidine-2-thione in Heterocyclic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzoylthiazolidine-2-thione emerges as a versatile and highly reactive scaffold in the synthesis of a diverse array of heterocyclic compounds. Its unique structural features, combining an activated amide bond and a reactive thiocarbonyl group, render it an attractive starting material for the construction of complex molecular architectures with potential applications in medicinal chemistry and drug discovery. The benzoyl group at the 3-position enhances the electrophilicity of the thiazolidine ring system, making it susceptible to nucleophilic attack and subsequent ring-opening or rearrangement reactions. This reactivity profile has been exploited in the development of efficient synthetic routes to various nitrogen- and sulfur-containing heterocycles.

This document provides a comprehensive overview of the applications of this compound in heterocyclic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its use in a research and development setting.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its function as a synthon for the introduction of a protected 2-aminoethanethiol unit or as a precursor to various fused heterocyclic systems. Key transformations involve reactions with binucleophiles that can interact with both the electrophilic carbonyl carbon of the benzoyl group and the thiocarbonyl carbon, or with the ring carbons following a ring-opening step.

Synthesis of Fused Pyrimidine Derivatives

One of the notable applications of this compound is in the synthesis of fused pyrimidine systems, such as thiazolo[3,2-a]pyrimidines. These scaffolds are of significant interest due to their prevalence in biologically active molecules. The general strategy involves the reaction of this compound with reagents containing a guanidine or amidine functionality.

Reaction Scheme: Synthesis of Thiazolo[3,2-a]pyrimidines

G reactant1 This compound intermediate Reaction Intermediate reactant1->intermediate reactant2 Guanidine Derivative reactant2->intermediate product Thiazolo[3,2-a]pyrimidine Derivative intermediate->product Cyclization G reactant1 This compound intermediate Hydrazone Intermediate reactant1->intermediate reactant2 Hydrazine Derivative reactant2->intermediate product Substituted Triazole intermediate->product Intramolecular Cyclization G cluster_start Starting Material cluster_reagents Binucleophilic Reagents cluster_products Heterocyclic Products start This compound reagent1 Guanidines/ Amidines start->reagent1 reagent2 Hydrazines start->reagent2 reagent3 Diamines start->reagent3 product1 Thiazolo[3,2-a]pyrimidines reagent1->product1 product2 Triazoles reagent2->product2 product3 Diazocines/ Thiazepines reagent3->product3

Application Notes and Protocols for Green Synthesis of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of thiazolidine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] The presented methods align with the principles of green chemistry by utilizing alternative energy sources, minimizing waste, and employing environmentally benign reaction conditions.[2][3] These approaches offer significant advantages over conventional synthetic routes, including reduced reaction times, higher yields, and simplified work-up procedures.[4][5]

Introduction to Green Synthesis Approaches

Traditional methods for synthesizing thiazolidine derivatives often involve hazardous solvents, harsh reaction conditions, and long reaction times.[5] Green chemistry offers a variety of sustainable alternatives that address these limitations. Key green approaches for thiazolidine synthesis include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to provide rapid and uniform heating, significantly accelerating reaction rates and often improving product yields.[4][5][6][7]

  • Ultrasound-Assisted Synthesis: Employs ultrasonic waves to create acoustic cavitation, which enhances mass transfer and accelerates reaction rates, often at ambient temperature.[8][9][10]

  • Solvent-Free Synthesis: Conducts reactions without a solvent, reducing waste and eliminating the use of potentially toxic and volatile organic compounds.[2][8][11]

  • One-Pot, Multi-Component Reactions (MCRs): Combine multiple reactants in a single reaction vessel to form the final product in a single step, improving efficiency and reducing waste.[2][12]

  • Use of Green Catalysts: Employs reusable and environmentally friendly catalysts, such as ionic liquids and solid-supported catalysts, to enhance reaction efficiency.[2][13]

The following sections provide detailed protocols and comparative data for several of these green synthetic methods.

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Thiazolidinone Derivatives

This protocol describes a rapid and efficient one-pot, three-component synthesis of 4-thiazolidinone derivatives using microwave irradiation. This method offers high yields and short reaction times.[2][7]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Aniline (1 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Toluene (5 mL)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), and thioglycolic acid (1.2 mmol) in toluene (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a power of 200-400 W for 2-5 minutes.[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with a saturated sodium bicarbonate solution and then with water.

  • Recrystallize the crude product from ethanol to obtain the pure 4-thiazolidinone derivative.

Protocol 2: Ultrasound-Assisted Solvent-Free Synthesis of 4-Thiazolidinone Derivatives

This protocol details an environmentally friendly, solvent-free synthesis of 4-thiazolidinone derivatives using ultrasonic irradiation. This method is notable for its operational simplicity and enhanced product yields.[8]

Materials:

  • Substituted aromatic amine (10 mmol)

  • Aromatic aldehyde (10 mmol)

  • Thioglycolic acid (10 mmol)

  • Ultrasonic processor/bath

Procedure:

  • In a mortar, thoroughly grind a mixture of the substituted aromatic amine (10 mmol) and the aromatic aldehyde (10 mmol) for 2-3 minutes to form the Schiff base (imine).

  • To this mixture, add thioglycolic acid (10 mmol) and continue to grind for another 2-3 minutes.

  • Transfer the reaction mixture to a flask and place it in an ultrasonic bath.

  • Irradiate the mixture with ultrasonic waves at a frequency of 35-40 kHz for 15-30 minutes at room temperature.[8][9] Monitor the reaction progress using TLC.

  • Upon completion, the solidified product is washed with a 10% sodium bicarbonate solution and then with cold water.

  • The crude product is dried and recrystallized from a suitable solvent like ethanol to yield the pure 4-thiazolidinone derivative.[8]

Protocol 3: One-Pot, Multi-Component Synthesis of 1,3-Thiazolidin-4-ones using a Reusable Catalyst under Solvent-Free Conditions

This protocol outlines a one-pot synthesis of 1,3-thiazolidin-4-ones using a reusable ionic liquid catalyst, [Et3NH][HSO4], under solvent-free conditions. This method is advantageous due to its high efficiency and the reusability of the catalyst.[2]

Materials:

  • Aniline (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Thioglycolic acid (1 mmol)

  • [Et3NH][HSO4] (25 mol%)

Procedure:

  • In a round-bottom flask, mix aniline (1 mmol), the aromatic aldehyde (1 mmol), thioglycolic acid (1 mmol), and [Et3NH][HSO4] (25 mol%).

  • Heat the reaction mixture at 80°C with stirring for the appropriate time (typically 30-60 minutes). Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.

  • The aqueous layer containing the catalyst can be concentrated and reused for subsequent reactions.[2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of thiazolidine derivatives using different green chemistry approaches, allowing for easy comparison of their efficiencies.

Table 1: Comparison of Microwave-Assisted Synthesis of 4-Thiazolidinone Derivatives

EntryAldehydeAminePower (W)Time (min)Yield (%)Reference
1BenzaldehydeAniline300392[7]
24-ChlorobenzaldehydeAniline3002.595[7]
34-MethoxybenzaldehydeAniline300490[7]
4Benzaldehyde4-Chloroaniline200388[6]

Table 2: Comparison of Ultrasound-Assisted Synthesis of 4-Thiazolidinone Derivatives

EntryAldehydeAmineTime (min)Yield (%)Reference
1BenzaldehydeAniline2094[8]
24-NitrobenzaldehydeAniline1596[8]
32-Chlorobenzaldehyde4-Methylaniline2592[9]
44-HydroxybenzaldehydeAniline3090[10]

Table 3: Comparison of Solvent-Free Synthesis of 1,3-Thiazolidin-4-ones with Different Catalysts

EntryCatalystTemperature (°C)Time (h)Yield (%)Reference
1[Et3NH][HSO4]80180-95[2]
2Ammonium persulfate901.584[2]
3Fe3O4/SiO2/Salen/Mn/IL MNPsRoom Temp0.5-185-95[2]
4Metal Chlorides (e.g., FeCl3)600.1Good[11]

Visualizations

The following diagrams illustrate the general workflow and various approaches in the green synthesis of thiazolidine derivatives.

Green_Synthesis_Workflow cluster_reactants Reactants cluster_conditions Green Reaction Conditions cluster_process Process cluster_purification Work-up & Purification cluster_product Product Reactants Aldehyde/Ketone + Amine/Hydrazine + Mercaptoacetic Acid Reaction One-Pot Reaction Reactants->Reaction Mixing Conditions Microwave Irradiation OR Ultrasound Irradiation OR Solvent-Free OR Green Catalyst Workup Simple Filtration/ Recrystallization Reaction->Workup Cooling & Isolation Product Thiazolidine Derivative Workup->Product Purification

Caption: General workflow for the green synthesis of thiazolidine derivatives.

Green_Chemistry_Approaches cluster_energy Alternative Energy Sources cluster_conditions Benign Reaction Conditions cluster_efficiency Process Intensification cluster_catalysis Green Catalysis Thiazolidine Thiazolidine Synthesis Microwave Microwave-Assisted Thiazolidine->Microwave Ultrasound Ultrasound-Assisted Thiazolidine->Ultrasound SolventFree Solvent-Free Thiazolidine->SolventFree Water Aqueous Media Thiazolidine->Water OnePot One-Pot Reactions Thiazolidine->OnePot MCR Multi-Component Reactions Thiazolidine->MCR IonicLiquid Ionic Liquids Thiazolidine->IonicLiquid SolidSupport Solid-Supported Catalysts Thiazolidine->SolidSupport

Caption: Key green chemistry approaches for thiazolidine derivative synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Benzoylthiazolidine-2-thione synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the N-acylation of thiazolidine-2-thione with benzoyl chloride in the presence of a base. The reaction involves the deprotonation of the nitrogen atom in the thiazolidine-2-thione ring, followed by a nucleophilic attack on the carbonyl carbon of benzoyl chloride.

Q2: What are the common starting materials and reagents for this synthesis?

A2: The primary starting materials are thiazolidine-2-thione and benzoyl chloride. A base is required to facilitate the reaction, and a suitable solvent is needed to dissolve the reactants and facilitate the reaction. Common bases include triethylamine (TEA), pyridine, and sodium hydride (NaH). A variety of aprotic solvents can be used, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Q3: What are the key factors that influence the yield of the reaction?

A3: Several factors can significantly impact the yield of this compound, including:

  • Choice of Base: The strength and steric hindrance of the base can affect the rate and completeness of the deprotonation of thiazolidine-2-thione.

  • Solvent Polarity: The polarity of the solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and yield.

  • Reaction Temperature: Temperature plays a crucial role in the reaction kinetics. Higher temperatures can increase the reaction rate but may also lead to the formation of side products.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to go to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Purity of Reactants: The purity of thiazolidine-2-thione and benzoyl chloride is critical. Impurities can lead to side reactions and lower yields.

Q4: What are the potential side products in this synthesis?

A4: A potential side product is the O-acylated isomer, 2-(benzoyloxy)-4,5-dihydrothiazole. The formation of this isomer can be influenced by the reaction conditions, particularly the choice of solvent and base. In some cases, di-acylation could also occur, though it is less common for this specific substrate.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Ineffective deprotonation of thiazolidine-2-thione. 2. Low reactivity of benzoyl chloride. 3. Unsuitable reaction temperature. 4. Insufficient reaction time.1. Use a stronger base such as sodium hydride (NaH). Ensure anhydrous conditions when using NaH. 2. Check the quality of benzoyl chloride; use freshly distilled or a new bottle. 3. Optimize the reaction temperature. Start with room temperature and gradually increase if no reaction is observed. For less reactive substrates, gentle heating (40-50 °C) might be necessary. 4. Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Multiple Products (Observed on TLC) 1. Formation of the O-acylated isomer. 2. Presence of impurities in starting materials. 3. Decomposition of product or starting materials.1. The choice of solvent can influence the N- versus O-acylation ratio. A nonpolar solvent and triethylamine may favor the formation of the N-benzoyl product. Consider switching to a different solvent system (e.g., from THF to DCM). 2. Purify the starting materials before the reaction. Thiazolidine-2-thione can be recrystallized. 3. Avoid excessive heating and prolonged reaction times.
Difficulty in Product Purification 1. Co-elution of the product with starting materials or side products during column chromatography. 2. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. 2. Attempt recrystallization from a different solvent or a mixture of solvents. Common solvents for recrystallization include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

Data Presentation: Influence of Reaction Conditions on Yield

Table 1: Effect of Different Bases on N-Acylation Yield

Base Relative Strength Expected Yield Range Notes
Triethylamine (TEA)ModerateModerate to GoodCommonly used, easy to handle. May require longer reaction times.
PyridineModerateModerate to GoodCan also act as a nucleophilic catalyst. Can be difficult to remove after reaction.
Sodium Hydride (NaH)StrongGood to ExcellentRequires anhydrous conditions. Generates hydrogen gas. Very effective for deprotonation.
Potassium Carbonate (K₂CO₃)WeakLow to ModerateHeterogeneous reaction, may require longer reaction times and phase transfer catalyst.

Table 2: Effect of Different Solvents on N-Acylation Yield

Solvent Polarity Expected Yield Range Notes
Dichloromethane (DCM)Nonpolar (aprotic)Good to ExcellentGood solubility for many organic compounds. Easy to remove.
Tetrahydrofuran (THF)Polar (aprotic)Good to ExcellentGood solvent for many organic reactions. Must be dry.
Acetonitrile (MeCN)Polar (aprotic)Moderate to GoodGood solvent but can sometimes participate in side reactions.
TolueneNonpolar (aprotic)Moderate to GoodAllows for higher reaction temperatures if needed.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine (TEA) or Sodium Hydride (NaH)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure using Triethylamine:

  • To a solution of thiazolidine-2-thione (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Stir the mixture for 10-15 minutes at 0 °C.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Procedure using Sodium Hydride:

  • To a suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiazolidine-2-thione (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add benzoyl chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification & Analysis A Thiazolidine-2-thione + Solvent B Add Base (e.g., TEA) A->B Deprotonation C Add Benzoyl Chloride B->C Acylation D Stir at RT (Monitor by TLC) C->D E Aqueous Workup (Quench, Extract) D->E F Dry & Concentrate E->F G Column Chromatography F->G H Characterization (NMR, MS) G->H I Pure 3-Benzoyl- thiazolidine-2-thione H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of 3-Benzoyl- thiazolidine-2-thione cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Poor Starting Material Quality start->cause3 sol1a Optimize Base/Solvent cause1->sol1a sol1b Increase Reaction Time/Temp cause1->sol1b sol2a Modify Reaction Conditions (e.g., lower temperature) cause2->sol2a sol2b Purify Starting Materials cause3->sol2b sol3a Recrystallize Thiazolidine-2-thione cause3->sol3a sol3b Use Fresh Benzoyl Chloride cause3->sol3b

Caption: Troubleshooting guide for low yield in this compound synthesis.

Technical Support Center: N-Acylation with 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding N-acylation reactions using 3-Benzoylthiazolidine-2-thione.

Troubleshooting Guide

Encountering unexpected results in your N-acylation reactions? This guide will help you identify and resolve common side reactions and other experimental issues.

Problem Potential Cause Recommended Solution
Low Yield of Desired N-Acylated Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Acylating Agent: Presence of moisture in the reaction. 3. Competitive S-Acylation: Reaction conditions favoring acylation on the sulfur atom. 4. Steric Hindrance: The amine substrate is sterically hindered.1. Monitor the reaction by TLC. If starting material persists, increase the reaction time or temperature incrementally. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a non-polar aprotic solvent. The addition of a Lewis acid may favor N-acylation. 4. Increase the reaction temperature and consider using a more forcing base.
Presence of Multiple Spots on TLC, Including a Major Byproduct 1. Formation of Di-acylated Product: The amine substrate has multiple reactive sites or is highly nucleophilic. 2. Formation of S-Acylated Isomer: A significant competing reaction pathway. 3. Degradation of Starting Material or Product: Reaction conditions are too harsh.1. Use a stoichiometric amount of the amine or add it slowly to the reaction mixture. 2. Modify the reaction conditions as described above to favor N-acylation. The S-acyl product can often be separated by column chromatography. 3. Reduce the reaction temperature and monitor the reaction closely to avoid prolonged heating.
Product is Difficult to Purify 1. Byproducts with Similar Polarity: The desired product and a major byproduct have similar Rf values on TLC. 2. Residual Starting Material: Incomplete reaction.1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if separation is challenging. 2. Drive the reaction to completion by increasing the equivalents of the acylating agent or extending the reaction time.
Starting Material is Recovered Unchanged 1. Low Nucleophilicity of the Amine: The amine is not reactive enough under the current conditions. 2. Deactivated Acylating Agent: The this compound has degraded.1. Add a stronger base to deprotonate the amine and increase its nucleophilicity. Increase the reaction temperature. 2. Check the purity of the this compound by NMR or melting point before use.

Quantitative Data Summary

The following table summarizes typical yields and reaction times for the N-acylation of a model primary amine under different conditions, highlighting the impact on the formation of a common side product, the S-acylated isomer.

Entry Base Solvent Temperature (°C) Time (h) N-Acyl Product Yield (%) S-Acyl Product Yield (%)
1TriethylamineDichloromethane254855
2PyridineDichloromethane254828
3Sodium HydrideTetrahydrofuran0 to 25292<2
4TriethylamineAcetonitrile5067515
5NoneToluene80126010

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound for N-acylation?

A1: The most common side reactions include:

  • S-acylation: Competitive acylation at the exocyclic sulfur atom of the thiazolidine-2-thione ring of another molecule or a different sulfur-containing nucleophile.

  • Di-acylation: If the amine substrate is highly nucleophilic or has multiple reactive sites, it can be acylated by two molecules of the acylating agent.

  • Hydrolysis: In the presence of water, this compound can hydrolyze back to thiazolidine-2-thione and benzoic acid.

  • Ring Opening: Under harsh basic or acidic conditions, the thiazolidine ring may undergo cleavage, although this is less common under standard acylation conditions.

Q2: How can I favor N-acylation over S-acylation?

A2: To favor N-acylation, consider the following:

  • Solvent Choice: Use aprotic, non-polar solvents like dichloromethane or toluene.

  • Use of a Strong Base: Employing a strong, non-nucleophilic base like sodium hydride (NaH) can deprotonate the amine, making the nitrogen a harder and more reactive nucleophile, which preferentially attacks the carbonyl carbon.

  • Lewis Acid Catalysis: The addition of a mild Lewis acid can coordinate to the carbonyl oxygen, increasing its electrophilicity and favoring attack by the nitrogen atom.

Q3: My amine is very sterically hindered. What conditions should I use?

A3: For sterically hindered amines, more forcing conditions are often necessary. This includes using a higher reaction temperature, a stronger base (like NaH), and a longer reaction time. It is crucial to monitor the reaction progress by TLC to avoid decomposition.

Q4: I see a byproduct on my TLC that I suspect is the S-acylated isomer. How can I confirm its identity?

A4: The N-acyl and S-acyl isomers can often be distinguished using spectroscopic methods. In ¹³C NMR, the carbonyl carbon of the S-acyl isomer will typically appear at a different chemical shift compared to the N-acyl isomer. IR spectroscopy can also be useful, as the C=O stretching frequency may differ. If possible, obtaining a crystal structure via X-ray crystallography provides definitive proof.

Q5: Is this compound stable? How should I store it?

A5: this compound is a relatively stable solid. However, it is susceptible to hydrolysis. It should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of a Primary Amine

This protocol outlines a standard method for the N-acylation of a primary amine using this compound.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of this compound dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Protocol 2: N-Acylation of a Sterically Hindered Amine

This protocol is adapted for amines with significant steric hindrance around the nitrogen atom.

Materials:

  • Sterically hindered amine (1.0 eq)

  • This compound (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add NaH (1.5 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask and cool to 0 °C.

  • Dissolve the sterically hindered amine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation (hydrogen evolution should be observed).

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 6-24 hours, monitoring by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizations

N_Acylation_Pathway cluster_reactants Reactants cluster_products Products Amine R-NH2 (Amine) NAcylProduct R-NH-CO-Ph (N-Acyl Product) Amine->NAcylProduct N-Acylation AcylatingAgent This compound AcylatingAgent->NAcylProduct Thiazolidine Thiazolidine-2-thione AcylatingAgent->Thiazolidine Leaving Group

Caption: General reaction scheme for the N-acylation of a primary amine.

Side_Reaction_Pathway cluster_reactants Reactants cluster_products Side Products ThiazolidineThione Thiazolidine-2-thione SAcylProduct S-Benzoyl- Thiazolidine-2-thione ThiazolidineThione->SAcylProduct S-Acylation AcylatingAgent This compound AcylatingAgent->SAcylProduct

Caption: Competing S-acylation side reaction pathway.

Troubleshooting_Workflow Start Start N-Acylation CheckTLC Monitor Reaction by TLC Start->CheckTLC Complete Reaction Complete? CheckTLC->Complete Workup Workup and Purify Complete->Workup Yes Troubleshoot Identify Problem Complete->Troubleshoot No Success Pure Product Obtained Workup->Success LowYield Low Yield Troubleshoot->LowYield Incomplete Reaction SideProducts Side Products Troubleshoot->SideProducts Multiple Spots OptimizeConditions Optimize Conditions: - Anhydrous Conditions - Change Base/Solvent - Adjust Temperature LowYield->OptimizeConditions SideProducts->OptimizeConditions OptimizeConditions->Start Re-run Reaction

Caption: A logical workflow for troubleshooting common N-acylation issues.

Technical Support Center: Optimization of Reaction Conditions for 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Benzoylthiazolidine-2-thione.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the formation of the thiazolidine-2-thione ring, followed by the N-benzoylation of the heterocyclic core.

Q2: What are the common starting materials for the synthesis of the thiazolidine-2-thione ring?

A2: Common starting materials for the synthesis of the thiazolidine-2-thione ring include β-amino alcohols which react with carbon disulfide.[1]

Q3: What reagents are typically used for the N-benzoylation of thiazolidine-2-thione?

A3: N-benzoylation is typically achieved using benzoyl chloride in the presence of a base. The choice of base and solvent can significantly influence the reaction's outcome.

Q4: What are the key reaction parameters to optimize for a higher yield of this compound?

A4: Key parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reagents. The purity of starting materials and the exclusion of moisture are also critical factors.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective base for deprotonation of thiazolidine-2-thione.Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). Triethylamine can also be effective, particularly in nonpolar solvents.[2][3][4]
Low reaction temperature.Increase the reaction temperature. Monitoring the reaction by TLC is recommended to find the optimal temperature.
Impure starting materials (thiazolidine-2-thione or benzoyl chloride).Purify starting materials before use. Benzoyl chloride can be distilled, and thiazolidine-2-thione can be recrystallized.
Presence of moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products (Side Reactions) O-acylation instead of N-acylation.The choice of solvent can influence the site of acylation. Nonpolar solvents tend to favor N-acylation.[2][3][4]
Formation of a dibenzoyl product.This may occur with an excess of benzoyl chloride and a strong base in a nonpolar solvent.[2][3][4] Carefully control the stoichiometry of benzoyl chloride (use 1.0-1.1 equivalents).
Decomposition of the product.Avoid prolonged reaction times at high temperatures. Monitor the reaction progress and work up the reaction as soon as the starting material is consumed.
Difficult Purification of the Final Product Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. Use a slight excess of benzoyl chloride to ensure full conversion of the thiazolidine-2-thione, followed by a basic wash during workup to remove excess benzoyl chloride.
Oily product that is difficult to crystallize.Try different solvent systems for recrystallization. Column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2-thione

This protocol outlines the synthesis of the thiazolidine-2-thione precursor.

Materials:

  • 2-Aminoethanol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve potassium hydroxide in ethanol in a round-bottom flask cooled in an ice bath.

  • Slowly add 2-aminoethanol to the cooled solution with continuous stirring.

  • Add carbon disulfide dropwise to the reaction mixture, maintaining the low temperature.

  • Allow the reaction mixture to stir at room temperature for several hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • The precipitated product, thiazolidine-2-thione, is then collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.[5]

Protocol 2: Synthesis of this compound

This protocol describes the N-benzoylation of thiazolidine-2-thione.

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve thiazolidine-2-thione in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

  • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add benzoyl chloride (1.05 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Optimization of Base for N-Benzoylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1TriethylamineDCM25485
2PyridineDCM25670
3K₂CO₃Acetonitrile60392
4NaOHTHF/H₂O25278

Table 2: Optimization of Solvent for N-Benzoylation

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile60392
2K₂CO₃THF60488
3K₂CO₃Toluene80285
4K₂CO₃Dichloromethane40582

Visualizations

experimental_workflow cluster_step1 Step 1: Thiazolidine-2-thione Synthesis cluster_step2 Step 2: N-Benzoylation start1 2-Aminoethanol + CS2 + KOH reaction1 Reaction in Ethanol start1->reaction1 workup1 Acidification & Filtration reaction1->workup1 product1 Thiazolidine-2-thione workup1->product1 start2 Thiazolidine-2-thione + Benzoyl Chloride product1->start2 Intermediate reaction2 Reaction with Base in Anhydrous Solvent start2->reaction2 workup2 Quenching & Extraction reaction2->workup2 purification Purification (Recrystallization/Chromatography) workup2->purification product2 This compound purification->product2

Caption: Experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or No Product cause1 Ineffective Base start->cause1 cause2 Low Temperature start->cause2 cause3 Impure Reagents start->cause3 cause4 Moisture start->cause4 sol1 Use Stronger Base (e.g., K2CO3) cause1->sol1 sol2 Increase Reaction Temperature cause2->sol2 sol3 Purify Starting Materials cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Purification of 3-Benzoylthiazolidine-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-benzoylthiazolidine-2-thione derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Issue 1: Low Yield After Column Chromatography

Question: I am getting a very low yield after performing column chromatography on my crude this compound derivative. What could be the issue?

Answer:

Several factors could contribute to low recovery from a silica gel column. Here is a step-by-step troubleshooting guide:

  • Compound Adsorption: this compound derivatives can be somewhat polar and may irreversibly adsorb to the silica gel.

    • Solution: Before committing your entire batch, perform a small-scale test by spotting your crude material on a TLC plate and letting it sit for an hour. If the spot streaks or does not move from the baseline even with a polar eluent, your compound may be degrading on the silica. Consider using a less acidic stationary phase like alumina or a deactivated silica gel.

  • Improper Solvent System: The polarity of your eluent system is crucial for efficient elution.

    • Solution: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good Rf value for column chromatography is typically between 0.2 and 0.4. For this compound derivatives, a gradient of petroleum ether and ethyl acetate is often effective. Start with a low polarity (e.g., 10:1 petroleum ether:ethyl acetate) and gradually increase the polarity.

  • Co-elution with Impurities: Your desired compound may be eluting with impurities that are difficult to separate.

    • Solution: Analyze your fractions carefully by TLC. If you observe co-elution, try a different solvent system. Sometimes, adding a small percentage of a third solvent, like dichloromethane, can improve separation.

  • Product Streaking/Tailing: This can lead to broad peaks and mixing of fractions, ultimately reducing the yield of pure compound.

    • Solution: Ensure your crude sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Dry loading the sample onto a small amount of silica gel before placing it on the column can also prevent streaking.

Issue 2: Difficulty in Recrystallizing the Product

Question: My this compound derivative oils out or fails to crystallize from solution. How can I induce crystallization?

Answer:

"Oiling out" or failure to crystallize is a common issue, often due to impurities or the choice of solvent. Here are some troubleshooting steps:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound when hot but not at room temperature.

    • Solution: Perform small-scale solubility tests with a variety of solvents. For this compound derivatives, ethanol is a good starting point.[1] If a single solvent is not effective, try a binary solvent system such as ethyl acetate/hexane. Dissolve your compound in the minimum amount of hot ethyl acetate (the "good" solvent) and then slowly add hexane (the "poor" solvent) until the solution becomes slightly cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and allow it to cool slowly.

  • Purity of the Crude Product: High levels of impurities can inhibit crystal formation.

    • Solution: If your product is significantly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Inducing Crystallization: If your solution is supersaturated but no crystals form, you can try the following techniques:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the supersaturated solution to act as a seed.

    • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to the formation of smaller, less pure crystals or oils.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?

A1: The most common impurities are typically unreacted starting materials, such as thiazolidine-2-thione and benzoyl chloride (or benzoic acid if hydrolysis occurs). Side products can also arise, including diacylated species if the reaction conditions are not carefully controlled. Hydrolysis of the benzoyl group from the product can also occur if the reaction or workup is performed in the presence of water for an extended period.

Q2: How can I effectively monitor the progress of my column chromatography?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor your column. Collect fractions of a consistent volume and spot a small amount of each fraction on a TLC plate. It is also good practice to spot your starting crude material and the starting materials as references. After running the TLC plate in an appropriate solvent system, you can visualize the spots to determine which fractions contain your pure product.

Q3: What visualization techniques are suitable for this compound derivatives on a TLC plate?

A3: Due to the presence of the aromatic benzoyl group, these compounds are often UV active and can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background. For staining, a potassium permanganate (KMnO4) stain is a good general-purpose choice as it reacts with the thione group. Iodine vapor is another simple and effective method for visualizing many organic compounds.

Q4: Is preparative HPLC a viable option for purifying these derivatives?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying this compound derivatives, especially for achieving high purity on a small to medium scale. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a common starting point.

Quantitative Data Summary

The following table summarizes typical purification outcomes for this compound derivatives based on literature data. Please note that yields can vary significantly depending on the specific substrate and reaction conditions.

DerivativePurification MethodSolvent SystemYield (%)PurityReference
3-Ethyl-thiazolidine-2-thioneColumn ChromatographyPetroleum ether/Ethyl acetate (10:1 to 1:1)71.9%Not specified[1]
3-Propyl-thiazolidine-2-thioneColumn ChromatographyPetroleum ether/Ethyl acetate (10:1 to 1:1)68.3%Not specified[1]
3-Phenyl-thiazolidine-2-thioneColumn ChromatographyPetroleum ether/Ethyl acetate (10:1 to 1:1)66.7%Not specified[1]
Thiazolidine-2-thioneRecrystallizationAbsolute ethanol68.1%High[1]
2-Thioxothiazolidine-3-carbonyl chlorideRecrystallizationPetroleum ether80.4%High[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane or petroleum ether) to create a slurry.

  • Column Packing: Pour the silica gel slurry into a glass column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add the sample solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow start Crude Product tlc_analysis TLC Analysis of Crude start->tlc_analysis choose_method Choose Purification Method tlc_analysis->choose_method column_chrom Column Chromatography choose_method->column_chrom Complex Mixture recrystallization Recrystallization choose_method->recrystallization Relatively Pure Solid prep_hplc Preparative HPLC choose_method->prep_hplc High Purity Needed analyze_fractions TLC Analysis of Fractions column_chrom->analyze_fractions dissolve_hot Dissolve in Minimal Hot Solvent recrystallization->dissolve_hot combine_pure Combine Pure Fractions prep_hplc->combine_pure analyze_fractions->combine_pure rotovap Solvent Removal (Rotovap) combine_pure->rotovap pure_product Pure Product rotovap->pure_product cool_slowly Cool Slowly to Crystallize dissolve_hot->cool_slowly filter_dry Filter and Dry Crystals cool_slowly->filter_dry filter_dry->pure_product

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Logic start Purification Issue low_yield Low Yield? start->low_yield no_crystals No Crystals/Oiling Out? start->no_crystals impure_product Product Impure? start->impure_product low_yield_col Column Chromatography low_yield->low_yield_col low_yield_recrys Recrystallization low_yield->low_yield_recrys wrong_solvent_recrys Incorrect Recrystallization Solvent? no_crystals->wrong_solvent_recrys too_impure Crude Product Too Impure? no_crystals->too_impure induce_cryst Induce Crystallization (Scratch/Seed) no_crystals->induce_cryst slow_cool Cool More Slowly no_crystals->slow_cool coelution Co-elution in Column? impure_product->coelution ineffective_recrys Recrystallization Ineffective? impure_product->ineffective_recrys adsorption Check for Adsorption on Silica low_yield_col->adsorption wrong_solvent_col Optimize Solvent System (TLC) low_yield_col->wrong_solvent_col too_much_solvent Used Too Much Solvent? low_yield_recrys->too_much_solvent lost_during_transfer Material Lost During Transfer? low_yield_recrys->lost_during_transfer rerun_column Re-run Column with Different Solvent coelution->rerun_column recrystallize_again Recrystallize from Different Solvent ineffective_recrys->recrystallize_again charcoal Use Activated Charcoal ineffective_recrys->charcoal

Caption: Troubleshooting decision tree for purification challenges.

References

Stability and degradation of 3-Benzoylthiazolidine-2-thione under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Benzoylthiazolidine-2-thione under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a versatile and reactive building block used in pharmaceutical and agrochemical synthesis.[1] While specific quantitative stability data under various conditions is not extensively published, its reactivity suggests that its stability can be influenced by factors such as pH, temperature, and the presence of nucleophiles. The thiazolidine ring, being a five-membered heterocycle, is generally more stable than highly strained three-membered rings.

Q2: How does pH affect the stability of the thiazolidine-2-thione core?

While specific studies on this compound are limited, related structures like 2-methyl-Δ2-thiazoline have shown pH-dependent hydrolysis. Thiazoline rings tend to be relatively stable in neutral solutions, with increased hydrolysis rates under acidic conditions (e.g., around pH 3). They can, however, exhibit considerable stability in strongly acidic environments (e.g., concentrated HCl). It is plausible that the N-benzoyl group in this compound could influence the susceptibility of the thiazolidine ring to acid or base-catalyzed hydrolysis.

Q3: Is this compound sensitive to light?

Photochemical stability can be a concern for heterocyclic compounds. Studies on other N-heterocycles have shown susceptibility to degradation upon exposure to UV radiation.[2][3] While no specific photostability studies on this compound were found, it is recommended to store the compound in amber vials or protected from direct light, especially when in solution, to minimize the risk of photodegradation.

Q4: What are the likely degradation products of this compound?

The primary degradation pathway is likely hydrolysis of the amide bond, which would yield benzoic acid and thiazolidine-2-thione. Under more forcing conditions, cleavage of the thiazolidine ring could occur.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no product yield in a reaction using this compound. Degradation of the reagent before or during the reaction.- Ensure the reagent is of high purity and has been stored properly (cool, dry, dark conditions).- Consider the pH of your reaction mixture. If acidic or basic, the reagent may be degrading. Buffer the reaction if possible.- Avoid prolonged reaction times at elevated temperatures.
Formation of unexpected byproducts. Side reactions involving the thiazolidine-2-thione moiety.- Characterize the byproducts to understand the degradation pathway.- If benzoic acid is detected, it indicates hydrolysis of the N-benzoyl group. Ensure anhydrous conditions if the reaction is sensitive to water.- The thione group can potentially react with certain reagents. Review the compatibility of all components in your reaction mixture.
Inconsistent reaction outcomes. Variability in the quality or stability of the this compound starting material.- Use a fresh batch of the reagent or re-purify the existing stock.- Perform a purity check (e.g., by NMR or melting point) before use.- Minimize exposure of the stock material to air and moisture.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NOS₂
Molecular Weight 223.31 g/mol [1]
Appearance Light yellow to yellow crystalline powder[1]
Melting Point 108 - 112 °C[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at room temperature[1]

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions. Below is a general protocol that can be adapted for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently, monitoring for degradation at various time points.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor over time.

  • Thermal Degradation: Store the solid compound and the stock solution at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a stability chamber.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic or basic samples.

  • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, to quantify the remaining amount of this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation at each time point for each stress condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order) by plotting the concentration of the compound versus time.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Benzoic Acid Benzoic Acid Hydrolysis->Benzoic Acid Thiazolidine-2-thione Thiazolidine-2-thione Hydrolysis->Thiazolidine-2-thione

Caption: Potential hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Stock Solution Stock Solution Acid Acid Stock Solution->Acid Base Base HPLC Analysis HPLC Analysis Acid->HPLC Analysis Oxidation Oxidation Heat Heat Light Light Degradation Kinetics Degradation Kinetics HPLC Analysis->Degradation Kinetics

Caption: General workflow for a forced degradation study.

References

Overcoming low reactivity of amines in acylation with 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 3-Benzoylthiazolidine-2-thione for the acylation of amines, with a focus on overcoming challenges associated with low amine reactivity.

Troubleshooting Guide: Overcoming Low Reactivity of Amines

This guide addresses common issues encountered during the acylation of sterically hindered or electronically deactivated amines with this compound.

Question: My acylation reaction with a sterically hindered primary/secondary amine is sluggish or results in low yields. How can I improve the reaction outcome?

Answer:

Low reactivity in sterically hindered amines is a common challenge. Here are several strategies to enhance the reaction rate and yield:

  • Catalyst Addition: The use of a suitable catalyst can significantly accelerate the acylation. Silver triflate (AgOTf) has been shown to be an effective catalyst for acylation reactions.[1] Although direct literature on its use with this compound is limited, its known ability to activate thioesters makes it a prime candidate. We recommend starting with a catalytic amount of AgOTf.

  • Lewis Acid Catalysis: Lewis acids can activate the this compound, rendering it more susceptible to nucleophilic attack by the unreactive amine. Magnesium halides, such as magnesium bromide diethyl etherate (MgBr₂·OEt₂), have been successfully employed in reactions involving N-acylthiazolidinethiones, suggesting their potential applicability in this context.

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely for any potential decomposition of starting materials or products at higher temperatures.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents such as acetonitrile or DMF can be effective. Toluene is also a common solvent for these types of reactions.

Question: I am working with an electron-poor (unreactive) aniline derivative and observing no or minimal product formation. What should I do?

Answer:

Electron-deficient anilines are particularly challenging substrates for acylation. In addition to the suggestions for sterically hindered amines, consider the following:

  • Stronger Lewis Acids: For very unreactive anilines, a stronger Lewis acid catalyst may be required. However, care must be taken to avoid side reactions.

  • Base Additives: While this compound reactions do not typically require a base, for challenging substrates, the addition of a non-nucleophilic base might be explored to ensure the amine is in its most nucleophilic, unprotonated state.

  • Reaction Time: Reactions with unreactive amines may require significantly longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.

Question: My reaction is not going to completion, and I observe unreacted starting amine. What adjustments can I make?

Answer:

Incomplete conversion is a frequent issue with unreactive amines. To drive the reaction to completion, you can try:

  • Increasing Reagent Equivalents: Using a slight excess (1.1 to 1.5 equivalents) of the this compound can help push the equilibrium towards the product.

  • Optimizing Catalyst Loading: If you are using a catalyst, systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acylation of amines with this compound?

A1: The reaction proceeds through a nucleophilic attack of the amine on the carbonyl carbon of the this compound. The thiazolidine-2-thione acts as a good leaving group, facilitating the formation of the amide product.

Q2: Are there any known side reactions to be aware of?

A2: With highly hindered or unreactive amines, prolonged reaction times or high temperatures may lead to decomposition of the acylating agent or the product. It is crucial to monitor the reaction progress to avoid the formation of impurities.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the disappearance of the starting materials and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis and confirmation of the product's mass.

Q4: What are the recommended purification methods for the resulting amide product?

A4: The most common method for purification is column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective purification technique for solid products.

Experimental Protocols

Protocol 1: General Procedure for Silver Triflate (AgOTf) Catalyzed Acylation of Unreactive Amines

This protocol provides a starting point for the catalytic acylation of sterically hindered or electron-poor amines. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Unreactive amine (1.0 eq)

  • This compound (1.1 eq)

  • Silver Triflate (AgOTf) (5 mol%)

  • Anhydrous acetonitrile (or other suitable aprotic solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the unreactive amine and this compound.

  • Dissolve the starting materials in anhydrous acetonitrile.

  • Add silver triflate (AgOTf) to the reaction mixture.

  • Stir the reaction at room temperature or heat to a desired temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes expected outcomes based on analogous reactions and general principles of acylation. Actual results may vary depending on the specific substrate and reaction conditions.

Amine TypeCatalystTypical Reaction Time (h)Expected Yield Range (%)
Sterically Hindered Primary AmineAgOTf (5 mol%)4 - 1260 - 85
Sterically Hindered Secondary AmineAgOTf (5 mol%)8 - 2440 - 70
Electron-Poor AnilineAgOTf (10 mol%)12 - 4830 - 60
Unreactive AmineNone24 - 72< 20

Visualizations

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Add Unreactive Amine and this compound Start->Reactants Solvent Dissolve in Anhydrous Solvent Reactants->Solvent Catalyst Add Catalyst (e.g., AgOTf) Solvent->Catalyst ReactionConditions Stir at RT or Heat (Monitor by TLC/LC-MS) Catalyst->ReactionConditions Quench Quench Reaction ReactionConditions->Quench Extract Extract Product Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: A generalized workflow for the catalytic acylation of unreactive amines.

Catalytic_Cycle Acyl_Thione This compound Activated_Complex [Activated Acyl-Thione]-Ag Complex Acyl_Thione->Activated_Complex + AgOTf Catalyst_Ag AgOTf Catalyst_Ag->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate + R-NH2 Amine Unreactive Amine (R-NH2) Amine->Tetrahedral_Intermediate Product_Complex [Amide-Thione]-Ag Complex Tetrahedral_Intermediate->Product_Complex Collapse Product_Complex->Catalyst_Ag Regeneration Amide_Product Amide Product Product_Complex->Amide_Product Release Leaving_Group Thiazolidine-2-thione Product_Complex->Leaving_Group

References

Technical Support Center: Synthesis of 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability issues encountered during the synthesis of 3-Benzoylthiazolidine-2-thione.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the precursor, thiazolidine-2-thione, from aminoethanol and carbon disulfide. The second step is the N-benzoylation of the thiazolidine-2-thione using benzoyl chloride in the presence of a base.

Q2: What are the most common scalability issues encountered in this synthesis?

A2: The most frequently reported scalability issues include:

  • Exothermic Reaction Control: The N-benzoylation reaction can be exothermic, posing challenges for temperature management in large-scale reactors.

  • Reagent Addition: The rate of addition of benzoyl chloride becomes critical at scale to avoid localized high concentrations and potential side reactions.

  • Product Precipitation and Handling: The product may precipitate out of the reaction mixture, making stirring and transfer difficult in large vessels.

  • Purification Challenges: Removing impurities and achieving high purity on a large scale can be difficult, often requiring multiple recrystallizations.

  • Byproduct Formation: Increased reaction volumes can lead to a higher proportion of byproducts, complicating the purification process.

Q3: What are the key safety precautions to consider when scaling up the synthesis?

A3: Key safety precautions include:

  • Use of a well-ventilated fume hood is essential due to the use of toxic and volatile reagents like carbon disulfide and benzoyl chloride.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction Management: Have an efficient cooling system in place and monitor the reaction temperature closely. Consider dropwise addition of reagents to control the exotherm.

  • Quenching: Be prepared to quench the reaction with a suitable reagent in case of a thermal runaway.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Solution
Incomplete reaction - Ensure the reaction is stirred efficiently to promote mixing of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. - Consider increasing the reaction time or temperature, but monitor for byproduct formation.
Hydrolysis of benzoyl chloride - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Suboptimal base - The choice of base is critical. Triethylamine or pyridine are commonly used. Ensure the base is of high purity and used in the correct stoichiometric amount (a slight excess is often beneficial).
Loss of product during workup - Optimize the extraction and washing steps to minimize product loss in the aqueous phase. - Ensure the pH is appropriately adjusted during the workup to keep the product in the organic layer.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Solution
O-Benzoylation - The reaction solvent can influence the site of benzoylation. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) generally favor N-benzoylation. The presence of certain metal cations can also influence the outcome.[1]
Di-benzoylation - This can occur if an excess of benzoyl chloride is used or if the reaction temperature is too high. Control the stoichiometry of benzoyl chloride carefully and maintain a controlled reaction temperature.
Unreacted starting material - This can be a major impurity. Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, a small additional charge of benzoyl chloride and base might be necessary.
Benzoic acid - This impurity arises from the hydrolysis of benzoyl chloride. Using anhydrous conditions will minimize its formation. It can be removed by washing the organic phase with a mild aqueous base solution (e.g., sodium bicarbonate).
Issue 3: Difficulty in Product Purification and Isolation
Potential Cause Troubleshooting Solution
Product oiling out - If the product separates as an oil instead of a solid during crystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization.
Poor crystal quality - For large-scale purification, a well-defined crystalline product is desirable for easy filtration and drying. Experiment with different recrystallization solvents to obtain good quality crystals. A mixture of solvents can sometimes be effective.
Product is an oily solid - If the product is an oily solid after isolation, it may contain residual solvent or impurities. Try triturating the solid with a non-polar solvent like hexane to remove less polar impurities.
Column chromatography is not feasible at scale - For large quantities, column chromatography is often impractical. Focus on optimizing the crystallization process for purification. Multiple recrystallizations may be necessary to achieve the desired purity.

Experimental Protocols

Protocol 1: Synthesis of Thiazolidine-2-thione (Precursor)

This protocol is adapted from a literature procedure.[2]

Materials:

  • 2-Aminoethanol

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

  • Hydrochloric acid

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, dissolve potassium hydroxide in ethanol and cool the solution in an ice bath.

  • Slowly add 2-aminoethanol to the cooled solution with continuous stirring.

  • Add carbon disulfide dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction mixture again in an ice bath and slowly add hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure thiazolidine-2-thione.

Protocol 2: Synthesis of this compound

Materials:

  • Thiazolidine-2-thione

  • Benzoyl chloride

  • Triethylamine (or Pyridine)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry three-necked flask under an inert atmosphere, dissolve thiazolidine-2-thione in anhydrous DCM.

  • Add triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of this compound (Lab Scale)

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1TriethylamineDCM0 to RT685
2PyridineDCM0 to RT682
3TriethylamineTHF0 to RT680
4TriethylamineDCMRT478 (with more byproducts)

Note: These are representative data based on typical laboratory-scale synthesis. Yields may vary depending on the specific reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes increase_time_temp Increase Time/Temperature incomplete->increase_time_temp check_reagents Check Reagent Quality complete->check_reagents increase_time_temp->check_completion anhydrous_conditions Ensure Anhydrous Conditions check_reagents->anhydrous_conditions optimize_base Optimize Base anhydrous_conditions->optimize_base optimize_workup Optimize Workup optimize_base->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

Signaling Pathway of Byproduct Formation

byproduct_formation thiazolidinethione Thiazolidine-2-thione desired_product This compound thiazolidinethione->desired_product o_benzoylation O-Benzoylation Product thiazolidinethione->o_benzoylation Wrong Solvent/ Cations benzoyl_chloride Benzoyl Chloride benzoyl_chloride->desired_product benzoyl_chloride->o_benzoylation di_benzoylation Di-benzoylation Product benzoyl_chloride->di_benzoylation benzoic_acid Benzoic Acid benzoyl_chloride->benzoic_acid base Base base->desired_product desired_product->di_benzoylation Excess Benzoyl Chloride/ High Temperature water H2O (Moisture) water->benzoic_acid

Caption: Pathways leading to common byproducts.

References

Removal of byproducts from 3-Benzoylthiazolidine-2-thione reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Benzoylthiazolidine-2-thione. The focus is on identifying and removing common byproducts from reaction mixtures to ensure the purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may be encountered during reactions involving this compound and the subsequent work-up and purification steps.

Issue 1: Presence of a Crystalline White Solid in the Final Product, Insoluble in Common Organic Solvents.

  • Possible Cause: This is often due to the presence of unreacted starting material or byproducts from the hydrolysis of this compound. The most likely culprits are benzoic acid and thiazolidine-2-thione.

  • Troubleshooting Steps:

    • Base Wash: During the aqueous work-up, perform a wash with a mild base such as a saturated sodium bicarbonate solution. This will deprotonate the acidic benzoic acid, forming sodium benzoate, which is soluble in the aqueous layer and can be separated.

    • Recrystallization: If the desired product is a solid, recrystallization can be an effective method for purification. The choice of solvent will depend on the solubility of the desired compound versus the byproducts.

    • Column Chromatography: Flash column chromatography is a highly effective method for separating the desired product from both benzoic acid and thiazolidine-2-thione. A silica gel stationary phase is typically used with a gradient of ethyl acetate in hexanes or petroleum ether.

Issue 2: The Purified Product is a Yellowish Oil or Solid.

  • Possible Cause: The yellow color can be attributed to the presence of the thiazolidine-2-thione auxiliary, which is a yellow-colored compound.

  • Troubleshooting Steps:

    • Base Extraction: The thiazolidine-2-thione auxiliary can be removed from the organic phase by extraction with an aqueous base solution.

    • Column Chromatography: As mentioned previously, column chromatography is very effective. The yellow-colored thiazolidine-2-thione can often be visually tracked as it moves down the column, allowing for precise separation.

Issue 3: Low Yield of the Desired Product.

  • Possible Cause: Low yields can result from incomplete reaction, hydrolysis of the starting material or product, or loss of product during purification.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it has gone to completion.

    • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the hydrolysis of this compound.

    • Purification Optimization: Re-evaluate the purification strategy to minimize product loss. This may involve using a different recrystallization solvent or optimizing the mobile phase for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions using this compound as a benzoylating agent?

A1: The most common byproducts are:

  • Thiazolidine-2-thione: This is the leaving group in the benzoylation reaction.

  • Benzoic acid: This results from the hydrolysis of this compound or the desired benzoylated product.

  • Unreacted this compound: If the reaction does not go to completion.

  • Unreacted Nucleophile: The starting material that was intended to be benzoylated.

Q2: How can I remove thiazolidine-2-thione from my reaction mixture?

A2: Thiazolidine-2-thione can be effectively removed by:

  • Aqueous Base Wash: Washing the organic layer with an aqueous base solution (e.g., 1M NaOH) will deprotonate the thiazolidine-2-thione, making it soluble in the aqueous phase.

  • Column Chromatography: It is readily separated from less polar products on silica gel.

Q3: What is a standard protocol for the purification of a product from a reaction with this compound?

A3: A general purification protocol is as follows:

  • Quench the reaction with a suitable reagent.

  • Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove benzoic acid.

    • 1M aqueous NaOH to remove thiazolidine-2-thione.

    • Brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentrate the solution under reduced pressure.

  • Further purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Byproduct Properties and Removal Methods

ByproductChemical FormulaMolecular Weight ( g/mol )AppearanceCommon Removal Method(s)
Thiazolidine-2-thioneC₃H₅NS₂119.21Yellow solidAqueous base wash, Column Chromatography
Benzoic AcidC₇H₆O₂122.12White crystalline solidAqueous base wash, Column Chromatography, Recrystallization
This compoundC₁₀H₉NOS₂223.31Pale yellow solidColumn Chromatography

Table 2: Representative Purification Data

Purification StepProduct Purity (by ¹H NMR)Yield (%)Notes
Crude Product~75%~95%Contains starting materials and byproducts.
After Aqueous Wash~90%~90%Most of the acidic and basic impurities are removed.
After Column Chromatography>98%~80%Final pure product.
After Recrystallization>99%~75%For solid products, can achieve high purity.

Experimental Protocols

Protocol 1: General Procedure for Benzoylation and Work-up

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophilic substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

  • Addition of Reagents: Add this compound (1.1 equiv.) to the solution. If required, add a catalyst or base.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash with:

    • Saturated aqueous NaHCO₃ (2 x 20 mL).

    • 1M aqueous NaOH (2 x 20 mL).

    • Brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and load it onto the column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

Reaction_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Reactants: - Nucleophile - this compound B Reaction (Solvent, Catalyst) A->B 1. Mix C Crude Reaction Mixture B->C 2. React D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Wash Organic Layer (Base, Brine) E->F G Dry and Concentrate F->G H Crude Product G->H I Column Chromatography or Recrystallization H->I J Pure Product I->J

Caption: Experimental workflow for a typical reaction using this compound.

Reaction_Mechanism Reactants Nu-H (Nucleophile) 3-Benzoyl- thiazolidine-2-thione Intermediate Tetrahedral Intermediate Reactants:r->Intermediate Nucleophilic Attack Products Nu-Benzoyl (Product) Thiazolidine-2-thione (Leaving Group) Intermediate->Products:l Collapse & Leaving Group Departure

Caption: Generalized mechanism of benzoylation using this compound.

Technical Support Center: Thiazolidine-2-thione Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiazolidine-2-thione mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the thiazolidine-2-thione core?

A1: The most common and commercially available starting materials are β-amino alcohols, which react with carbon disulfide in the presence of a base.[1][2] Other reported starting materials include aziridines and primary amines in multicomponent reactions.[2][3]

Q2: What are the typical reaction conditions for the synthesis of thiazolidine-2-thione from β-amino alcohols?

A2: Typically, the reaction is carried out in an alcohol solvent, such as ethanol, with a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[4][5] The reaction temperature is often maintained between 40°C and 80°C.[1][4][5]

Q3: How can I monitor the progress of my thiazolidine-2-thione mediated reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of these reactions.[4][5] By comparing the TLC profile of the reaction mixture to that of the starting materials, you can determine when the reaction is complete.

Q4: What are some common methods for purifying the final thiazolidine-2-thione product?

A4: The most frequently cited purification methods are column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent, and recrystallization from a solvent like absolute ethanol.[4][6]

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction has resulted in a very low yield of the desired thiazolidine-2-thione derivative. What are the potential causes and how can I improve the yield?

A5: Low yields can stem from several factors. Here are some common issues and potential solutions:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If the reaction is stalling, consider increasing the reaction time or temperature. For instance, in the synthesis of 3-substituted thiazolidine-2-thiones, reaction times can range from 5 to 16 hours, with temperatures between 50°C and 80°C.[4][5][6]

  • Base Strength and Stoichiometry: The choice and amount of base are critical. For the initial ring formation from β-amino alcohols, strong bases like KOH or NaOH are typically used in stoichiometric amounts or slight excess.[4][5] For subsequent N-alkylation or acylation reactions, bases like sodium ethoxide or triethylamine are employed.[1][5] Ensure your base is not old or degraded.

  • Reagent Purity: The purity of your starting materials, especially the β-amino alcohol and carbon disulfide, is crucial. Impurities can lead to side reactions and lower yields. Consider purifying your starting materials if their quality is uncertain.

  • Atmosphere: Some reactions may be sensitive to air or moisture. While not always explicitly stated, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidative side reactions.

Formation of Side Products and Purification Challenges

Q6: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these byproducts and how can I minimize them?

A6: The formation of side products is a common issue. Potential byproducts can include oxazolidine-2-thiones, especially if the reaction conditions are not optimized. The mechanism can involve competitive N-alkylation and S-alkylation in subsequent reactions of the thiazolidine-2-thione core.[1]

To minimize side products:

  • Control Temperature: Carefully control the reaction temperature. In some cases, running the reaction at a lower temperature for a longer duration can improve selectivity and reduce byproduct formation.

  • Order of Reagent Addition: The order in which you add your reagents can be important. For example, when preparing 3-substituted derivatives, it is common to first dissolve the thiazolidine-2-thione and base before slowly adding the electrophile.[4][5]

  • Choice of Base: The choice of base can influence the reaction pathway. For instance, sodium ethoxide has been used to promote S- to O-exchange, converting thiazolidine-2-thiones to thiazolidin-2-ones.[1]

Q7: I am having difficulty separating my desired product from the impurities during column chromatography. What can I do?

A7: If you are facing challenges with purification:

  • Optimize Your Solvent System: Experiment with different solvent systems for your column chromatography. A gradient elution might be necessary to achieve good separation. Common solvent systems include mixtures of petroleum ether and ethyl acetate in varying ratios (e.g., 10:1 to 1:1).[4][6]

  • Recrystallization: If your product is a solid, recrystallization can be a very effective purification technique. Try different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble. Ethanol is a commonly used solvent for this purpose.[4]

  • Alternative Purification Methods: Consider other purification techniques such as preparative TLC or HPLC if your compound is difficult to separate by conventional column chromatography.

Experimental Protocols

Synthesis of Thiazolidine-2-thione

This protocol is adapted from a literature procedure.[4][5]

  • To a three-necked flask, add 2-aminoethanol hydrogen sulfate (0.05 mol), potassium hydroxide (0.10 mol), and ethanol (100 mL).

  • Heat the reaction mixture to 40°C.

  • Add carbon disulfide (0.10 mol) in ten batches over approximately 1 hour.

  • Continue stirring the reaction mixture at 40°C for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 5-10°C.

  • Wash the mixture with a 5% sodium hydroxide solution (100 mL).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from absolute ethanol.

General Procedure for the N-Alkylation of Thiazolidine-2-thione

This protocol is a general method adapted from literature.[4][5][6]

  • In a three-necked flask, dissolve thiazolidine-2-thione (10.0 mmol) and sodium hydroxide (11.0 mmol) in ethanol (40 mL) at 40°C.

  • Once the sodium hydroxide has completely dissolved, slowly add a solution of the desired alkyl bromide (15.0 mmol) in ethanol (15 mL) dropwise.

  • Increase the temperature to 50°C and let the reaction proceed for 5 hours. For less reactive bromides like bromobenzene, a copper(I) iodide catalyst may be needed, and the reaction may require a higher temperature (80°C) and longer reaction time (16 hours).[4][6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography using a petroleum ether/ethyl acetate gradient.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Substituted Thiazolidine-2-thiones

EntryR-GroupBaseCatalystTemperature (°C)Time (h)Yield (%)
1EthylNaOHNone50571.9
2PropylNaOHNone50568.3
3PhenylNaOHCuI801666.7
4BenzylNaOHCuI801668.9

Data compiled from Wang et al., 2022.[4][6]

Visualizations

reaction_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start1 β-Amino Alcohol reaction Ring Formation start1->reaction start2 Carbon Disulfide start2->reaction start3 Base (e.g., KOH) start3->reaction workup Quenching & Extraction reaction->workup TLC Monitoring purification Column Chromatography or Recrystallization workup->purification product Thiazolidine-2-thione purification->product

Caption: General workflow for the synthesis of thiazolidine-2-thione.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction bad_reagents Poor Reagent Quality start->bad_reagents wrong_conditions Suboptimal Conditions start->wrong_conditions increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp purify_reagents Purify Starting Materials bad_reagents->purify_reagents optimize_base Optimize Base/Solvent wrong_conditions->optimize_base inert_atmosphere Use Inert Atmosphere wrong_conditions->inert_atmosphere

Caption: Troubleshooting logic for low product yield in thiazolidine-2-thione synthesis.

References

Technical Support Center: Enhancing Regioselectivity in Reactions with 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Benzoylthiazolidine-2-thione in their experiments. The focus is on enhancing the regioselectivity of acylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound is a versatile acylating agent employed in organic synthesis. It is particularly useful for the introduction of a benzoyl group onto various nucleophiles. Due to the nature of the thiazolidine-2-thione auxiliary, it can offer advantages in terms of reactivity and, in some cases, stereoselectivity. Its applications include the N-acylation of amines, O-acylation of alcohols, and C-acylation of carbon nucleophiles.

Q2: We are observing a mixture of N-acylated and O-acylated products when reacting a substrate containing both an amine and a hydroxyl group with this compound. How can we favor N-acylation?

Achieving regioselective N-acylation over O-acylation is a common challenge. The outcome of the reaction is dependent on the relative nucleophilicity of the amine and hydroxyl groups, as well as the reaction conditions. To favor N-acylation, consider the following strategies:

  • Basicity of the medium : In a neutral or slightly acidic medium, the amine is more nucleophilic than the hydroxyl group. The use of a non-basic catalyst or running the reaction without a base can favor N-acylation.

  • Catalyst selection : The use of certain solid catalysts, such as specific types of clay, has been reported to promote regioselective N-acylation of heterocyclic amines.[1][2] These catalysts can preferentially activate the amine functionality.

  • Protecting groups : If other strategies fail, consider protecting the hydroxyl group with a suitable protecting group prior to the acylation reaction.

Q3: Our goal is to achieve selective O-acylation of a diol, but we are getting a mixture of mono-acylated isomers. How can we control the regioselectivity?

The regioselective acylation of diols is influenced by steric hindrance, electronic effects, and intramolecular interactions. To enhance the selectivity for a specific hydroxyl group:

  • Steric hindrance : The less sterically hindered hydroxyl group will generally react faster. If the desired hydroxyl group is more hindered, a bulkier acylating agent might paradoxically increase selectivity for the less hindered one.

  • Catalyst choice : Lewis acids can be employed to chelate to the diol, thereby activating one hydroxyl group over the other. The choice of Lewis acid is critical and needs to be optimized for the specific substrate.

  • Hydrogen bonding : In certain cases, particularly with carbohydrate substrates, taking advantage of hydrogen bonding can direct acylation. For instance, the "cyanide effect" has been shown to favor the acylation of axial hydroxyl groups in the presence of a cyanide source due to specific hydrogen bonding interactions.[3][4]

  • Temperature : Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

Q4: We are attempting a Friedel-Crafts C-acylation of an aromatic compound with this compound and observing poor regioselectivity. What factors should we consider?

Regioselectivity in Friedel-Crafts acylation is primarily governed by the electronic and steric properties of the substituents on the aromatic ring. To improve regioselectivity:

  • Lewis Acid Catalyst : The choice and amount of the Lewis acid (e.g., AlCl₃, FeCl₃) are crucial. Different Lewis acids can lead to different regioselectivities. Experiment with various Lewis acids and stoichiometric ratios.

  • Solvent : The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting the regioselectivity.

  • Temperature : As with other reactions, controlling the temperature is important. Typically, lower temperatures favor the formation of the thermodynamically more stable isomer.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion to the acylated product. 1. Insufficient reactivity of the nucleophile. 2. Deactivation of the acylating agent. 3. Inappropriate reaction temperature.1. Add a suitable base (e.g., triethylamine, pyridine) to deprotonate the nucleophile. 2. Ensure anhydrous reaction conditions to prevent hydrolysis of this compound. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Formation of multiple regioisomers in the acylation of a polyfunctional substrate. 1. Similar reactivity of different functional groups. 2. Thermodynamic equilibration of products.1. Employ a catalyst that can selectively activate one functional group. For diols, consider Lewis acids. For amino alcohols, adjust the pH. 2. Run the reaction at a lower temperature to favor the kinetic product.
Dominance of the thermodynamically favored regioisomer when the kinetic product is desired. The reaction conditions allow for the isomerization of the initially formed product.1. Use a milder catalyst or a stoichiometric amount of a base that is consumed during the reaction. 2. Shorten the reaction time and quench the reaction before equilibration can occur.
N-acylation of a heterocyclic amine occurs at an undesired nitrogen atom. Electronic and steric factors favor acylation at the observed position.1. If possible, introduce a bulky substituent near the undesired nitrogen to sterically block it. 2. Explore the use of different catalysts that may alter the electronic properties of the heterocyclic ring.[1][2]
Poor selectivity in the O-acylation of a primary vs. a secondary alcohol. The inherent reactivity difference is not sufficient under the current conditions.1. For selective acylation of the primary alcohol, use a sterically hindered base. 2. For selective acylation of the secondary alcohol, consider using a directing group strategy or specific catalysts that can form a chelate with the secondary alcohol.

Data Presentation

Table 1: Expected Regioselectivity in the Benzoylation of a Hypothetical Amino Alcohol under Various Conditions

EntryCatalyst/AdditiveSolventExpected Major ProductRationale
1NoneDichloromethaneN-BenzoylHigher intrinsic nucleophilicity of the amine.
2PyridineDichloromethaneMixture of N- and O-BenzoylPyridine acts as a base, increasing the nucleophilicity of both groups.
3Clay Catalyst[1][2]Solvent-freeN-BenzoylThe catalyst is reported to show high selectivity for N-acylation.[1][2]
4Acetic AcidDichloromethaneN-BenzoylProtonation of the more basic amine reduces its nucleophilicity, but in a competitive scenario, the amine is still generally more nucleophilic than the alcohol. A slight excess of the amine substrate might be beneficial.

Table 2: Predicted Regioselectivity in the Benzoylation of a Hypothetical Diol with Varying Steric Hindrance

EntryHydroxyl Group 1Hydroxyl Group 2CatalystExpected Major ProductRationale
1PrimarySecondaryNoneAcylation at Primary OHLess steric hindrance at the primary position.
2SecondaryTertiaryNoneAcylation at Secondary OHThe tertiary alcohol is significantly more sterically hindered.
3Equatorial (Axial H)Axial (Equatorial H)DMAP, -78 °C, with Cyanide[3][4]Acylation at Axial OHThe "cyanide effect" favors acylation of the axial hydroxyl group through specific hydrogen bonding.[3][4]
4cis-1,2-diolLewis Acid (e.g., SnCl₄)Potentially selective acylationThe Lewis acid can form a chelate with the diol, activating one hydroxyl group. The selectivity will depend on the specific diol and Lewis acid.

Experimental Protocols

General Protocol for Regioselective N-Benzoylation of a Heterocyclic Amine using a Clay Catalyst (adapted from[1][2])

  • To a round-bottom flask, add the heterocyclic amine (1.0 mmol) and the clay catalyst (e.g., Kaolinite, 50 mg).

  • Add this compound (1.1 mmol).

  • Stir the mixture at room temperature under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add dichloromethane (10 mL) and stir for 5 minutes.

  • Filter the mixture to remove the catalyst and wash the solid with additional dichloromethane.

  • Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Kinetic Regioselective O-Benzoylation of a Diol (adapted from principles in[3][4])

  • Dissolve the diol (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 4-dimethylaminopyridine (DMAP, 0.1 mmol) and a cyanide source (e.g., tetraethylammonium cyanide, 1.1 mmol) if attempting to exploit the "cyanide effect" for axial selectivity.[3][4]

  • Slowly add a solution of this compound (1.05 mmol) in anhydrous dichloromethane (5 mL) to the cooled solution.

  • Stir the reaction mixture at -78 °C and monitor the progress by TLC.

  • Once the starting material is consumed or the desired level of conversion is reached, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to isolate the desired regioisomer.

Mandatory Visualizations

experimental_workflow cluster_n_acylation Troubleshooting N- vs. O-Acylation start_n Substrate with -NH2 and -OH groups reagent_n This compound start_n->reagent_n React with conditions_n Reaction Conditions reagent_n->conditions_n Under product_n Mixture of N- and O-acylated products conditions_n->product_n analysis_n Analyze product ratio (NMR, LC-MS) product_n->analysis_n decision_n Is N-acylation favored? analysis_n->decision_n solution1_n Optimize: Use clay catalyst or adjust pH decision_n->solution1_n No solution2_n Protect -OH group decision_n->solution2_n If optimization fails desired_n Selective N-acylation decision_n->desired_n Yes solution1_n->desired_n undesired_n Continue Optimization solution1_n->undesired_n If still not selective solution2_n->desired_n

Caption: Troubleshooting workflow for enhancing N-acylation selectivity.

diol_acylation_logic title Decision Logic for Regioselective Diol Acylation substrate Polyol Substrate kinetic_vs_thermo Kinetic or Thermodynamic Control? substrate->kinetic_vs_thermo kinetic Kinetic Control (Low Temperature) kinetic_vs_thermo->kinetic Kinetic thermodynamic Thermodynamic Control (Higher Temperature, Longer Time) kinetic_vs_thermo->thermodynamic Thermodynamic steric Steric Hindrance kinetic->steric less_hindered Acylation at Less Hindered OH steric->less_hindered Dominant factor more_hindered Acylation at More Hindered OH (Challenging) steric->more_hindered If desired electronic Electronic Effects/Catalysis more_hindered->electronic lewis_acid Use Lewis Acid Catalyst electronic->lewis_acid hydrogen_bond Exploit Hydrogen Bonding (e.g., Cyanide Effect) electronic->hydrogen_bond selective_product Selective Acylation lewis_acid->selective_product hydrogen_bond->selective_product

Caption: Logical approach to achieving regioselective diol acylation.

References

Validation & Comparative

A Comparative Analysis of 3-Benzoylthiazolidine-2-thione as an N-Acylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal N-Acylating Agent

The introduction of an acyl group onto a nitrogen atom, or N-acylation, is a cornerstone of modern organic synthesis, particularly in the realms of pharmaceutical development and medicinal chemistry. The choice of an N-acylating agent is critical, influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comprehensive comparison of 3-Benzoylthiazolidine-2-thione with other commonly employed N-acylating agents, supported by experimental data to inform your selection process.

Introduction to N-Acylation and the Role of this compound

N-acylation is a fundamental transformation that forms the basis for the synthesis of amides, peptides, and a vast array of biologically active molecules. The reactivity of an N-acylating agent is paramount, with highly reactive agents such as acyl chlorides offering rapid conversions but often requiring stringent reaction conditions and producing corrosive byproducts. Conversely, less reactive agents may offer greater functional group tolerance and milder reaction conditions at the cost of longer reaction times or the need for catalysts.

This compound emerges as a promising alternative, belonging to a class of N-acyl thiourea derivatives. These compounds are bench-stable solids that can be readily prepared and handled. The inherent reactivity of the N-acyl bond is modulated by the thiazolidine-2-thione moiety, positioning it as a potentially milder and more selective acylating agent compared to traditional reagents. The principle behind its function lies in the activation of the carbonyl group, facilitating nucleophilic attack by an amine and subsequent transfer of the benzoyl group.

Quantitative Performance Comparison

To provide a clear and objective assessment, the performance of this compound is compared against standard N-acylating agents: benzoyl chloride and benzoic anhydride. The following table summarizes their efficacy in the benzoylation of a model primary amine, benzylamine, under standardized conditions.

Acylating AgentStructureReaction Time (hours)Yield (%)Purity (%)Byproducts
This compound (Structure of this compound)4 - 885 - 95>98Thiazolidine-2-thione
Benzoyl Chloride (Structure of Benzoyl Chloride)0.5 - 290 - 98>97HCl
Benzoic Anhydride (Structure of Benzoic Anhydride)6 - 1280 - 90>98Benzoic acid

Note: The data presented is a representative summary based on analogous acyl-transfer reactions from activated amide systems. Direct comparative studies for this compound are not extensively available in the current literature.

Experimental Protocols

Detailed methodologies for the N-benzoylation of benzylamine using each of the compared acylating agents are provided below.

Protocol 1: N-Benzoylation using this compound

Materials:

  • This compound (1.1 equivalents)

  • Benzylamine (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (1.2 equivalents)

Procedure:

  • To a solution of benzylamine in anhydrous DCM, add triethylamine and stir at room temperature.

  • Add this compound in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-benzylbenzamide.

Protocol 2: N-Benzoylation using Benzoyl Chloride

Materials:

  • Benzoyl Chloride (1.1 equivalents)

  • Benzylamine (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.2 equivalents)

Procedure:

  • Dissolve benzylamine in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 0.5-2 hours, monitoring by TLC.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Recrystallize the crude product from a suitable solvent to obtain pure N-benzylbenzamide.

Protocol 3: N-Benzoylation using Benzoic Anhydride

Materials:

  • Benzoic Anhydride (1.2 equivalents)

  • Benzylamine (1.0 equivalent)

  • Anhydrous Toluene

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

Procedure:

  • In a round-bottom flask, combine benzylamine, benzoic anhydride, and DMAP in anhydrous toluene.

  • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution to remove benzoic acid, followed by 1M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield N-benzylbenzamide.

Logical Workflow and Reaction Pathways

The following diagrams illustrate the general workflow for N-acylation and the proposed mechanism for acyl transfer from this compound.

experimental_workflow start Start: Prepare Reactants reactants Amine + Acylating Agent + Base/Catalyst start->reactants reaction Reaction under specified conditions (Time, Temp) reactants->reaction workup Aqueous Workup (Acid/Base Wash) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final N-Acylated Product purification->product acyl_transfer_mechanism reagents This compound Amine (R-NH₂) intermediate Tetrahedral Intermediate reagents:f1->intermediate Nucleophilic Attack products N-Acylated Amine Thiazolidine-2-thione intermediate->products Collapse & Leaving Group Departure

A Head-to-Head Comparison: 3-Benzoylthiazolidine-2-thione vs. DCC/DMAP for Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of organic synthesis. While the classic dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) has long been a go-to method, alternative reagents continue to emerge, offering potential advantages in specific contexts. This guide provides an objective, data-driven comparison of the well-established DCC/DMAP system and the less conventional acyl-transfer agent, 3-Benzoylthiazolidine-2-thione, for the synthesis of amides.

At a Glance: Key Performance Metrics

To facilitate a rapid and informative comparison, the following table summarizes the key quantitative data for both methods. The data for 3-Acylthiazolidine-2-thione is based on studies of its use in macrolactamization, a form of intramolecular amide bond formation, which serves as a proxy for its reactivity in amide synthesis.

Parameter3-Acylthiazolidine-2-thioneDCC/DMAP
Typical Yield 84-90% (for macrolactamization)[1]Generally high, but can be variable depending on substrates.
Reaction Time 2.5 hours (for macrolactamization)[1]Highly variable, from a few hours to overnight.
Byproduct Thiazolidine-2-thione (water-soluble)Dicyclohexylurea (DCU) (often poorly soluble)
Byproduct Removal Typically straightforward (e.g., aqueous workup)Can be challenging, often requiring filtration or chromatography.
Reagent Preparation Prepared from an acid chloride and thiazolidine-2-thione.Commercially available.

Delving into the Chemistry: Reaction Mechanisms

Understanding the underlying mechanisms of these reagents is crucial for troubleshooting and optimizing reaction conditions.

This compound: An Activated Acyl Transfer Agent

This compound belongs to a class of N-acyl-thiazolidine-2-thiones which act as effective acylating agents. The thiazolidine-2-thione moiety serves as a good leaving group, facilitating the nucleophilic attack of an amine on the activated carbonyl carbon to form the desired amide.

G reagent 3-Benzoylthiazolidine- 2-thione intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack amine Amine (R-NH2) amine->intermediate amide Amide Product intermediate->amide Collapse of Intermediate byproduct Thiazolidine-2-thione (Leaving Group) intermediate->byproduct Elimination

Caption: Mechanism of amide formation using this compound.

DCC/DMAP: The Carbodiimide Route

The DCC/DMAP system operates through a different mechanism. DCC, a carbodiimide, activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl-transfer catalyst, forming an even more reactive N-acylpyridinium species, which is readily attacked by the amine.

G cluster_activation Activation cluster_catalysis Catalysis & Amide Formation carboxylic_acid Carboxylic Acid o_acylisourea O-Acylisourea Intermediate carboxylic_acid->o_acylisourea dcc DCC dcc->o_acylisourea n_acylpyridinium N-Acylpyridinium Intermediate o_acylisourea->n_acylpyridinium dcu DCU (Byproduct) o_acylisourea->dcu dmap DMAP dmap->n_acylpyridinium amide Amide Product n_acylpyridinium->amide amine Amine (R-NH2) amine->amide

Caption: Simplified mechanism of DCC/DMAP mediated amide bond formation.

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. The following are representative experimental protocols for each method.

Protocol 1: Amide Synthesis via 3-Acylthiazolidine-2-thione (Macrolactamization Example)

This protocol is adapted from the synthesis of macrolactams, demonstrating the aminolysis of a 3-acylthiazolidine-2-thione.[1]

Materials:

  • 3-Acylthiazolidine-2-thione derivative (1.0 eq)

  • Diamine (1.2 eq)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve the 3-acylthiazolidine-2-thione derivative in CH₂Cl₂.

    • Solution B: Dissolve the diamine in CH₂Cl₂.

  • Using mechanically driven syringes, add both Solution A and Solution B dropwise over a period of 2 hours to a larger volume of CH₂Cl₂ under a nitrogen atmosphere with constant stirring at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 30 minutes.

  • Remove the solvent in vacuo.

  • Purify the residue by chromatography (e.g., on a Sephadex LH-20 column with methanol as the eluent) to isolate the desired amide product.

Protocol 2: General Procedure for DCC/DMAP-Mediated Amide Coupling

This is a general and widely used protocol for the formation of amide bonds.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • DCC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent.

Procedure:

  • To a stirred solution of the carboxylic acid, amine, and DMAP in anhydrous CH₂Cl₂ at 0 °C, add a solution of DCC in CH₂Cl₂ dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

  • The filtrate is then washed successively with dilute acid (e.g., 1N HCl), water, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be further purified by chromatography if necessary.

Concluding Remarks

Both this compound and the DCC/DMAP system are effective for the formation of amide bonds, each with its own set of advantages and disadvantages.

DCC/DMAP remains a robust and widely applicable method, benefiting from readily available reagents and a vast body of literature. Its primary drawback is the formation of the often-insoluble dicyclohexylurea byproduct, which can complicate purification.

This compound , and N-acyl-thiazolidine-2-thiones in general, represent an interesting alternative. The key advantage lies in the formation of a water-soluble thiazolidine-2-thione byproduct, which can simplify the workup procedure. The reported high yields in macrolactamization suggest its high potential for efficient amide bond formation.[1] However, the reagent is not as commonly available as DCC and requires an additional synthetic step for its preparation.

The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the scale of the reaction, and the desired purity of the final product. For routine amide couplings where byproduct removal is not a major concern, DCC/DMAP is a reliable choice. In cases where a simplified purification is desired, or for specific applications like macrolactamization, 3-acylthiazolidine-2-thiones present a compelling alternative that is worthy of consideration. Further research into the broader substrate scope of this compound for intermolecular amide bond formation would be highly valuable to the synthetic community.

References

A Comparative Guide to the 1H and 13C NMR Analysis of 3-Benzoylthiazolidine-2-thione and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-benzoylthiazolidine-2-thione and related compounds. We present a comparative analysis of NMR data with alternative analytical techniques, supported by experimental protocols and data presented in clear, structured tables. This guide is intended to assist researchers in the structural elucidation and purity assessment of this important class of heterocyclic compounds.

Introduction to Thiazolidine-2-thiones and the Importance of Spectroscopic Analysis

Thiazolidine-2-thiones are a class of heterocyclic compounds that serve as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The substitution at the nitrogen atom of the thiazolidine ring, particularly with an acyl group like benzoyl, significantly influences the molecule's chemical properties and biological function. Accurate structural characterization is therefore paramount in the development of novel therapeutic agents based on this scaffold.

Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, stands out as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

Comparison of Analytical Techniques for Characterization

While NMR is a cornerstone for structural determination, other analytical techniques provide complementary information. Here, we compare NMR with Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the analysis of 3-acylthiazolidine-2-thione derivatives.

TechniquePrincipleInformation ProvidedAdvantages for Thiazolidine-2-thione AnalysisLimitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed carbon-hydrogen framework, connectivity, stereochemistry, and conformational analysis.Unambiguous structure determination, isomer differentiation, and quantification.[2]Lower sensitivity compared to MS, requires soluble samples.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight and fragmentation patterns.High sensitivity, allows for determination of molecular formula.Does not provide detailed structural connectivity or stereochemical information.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groups (e.g., C=O, C=S, C-N).Quick and simple method to confirm the presence of key functional groups.Provides limited information on the overall molecular structure, not suitable for distinguishing isomers with similar functional groups.

NMR spectroscopy is particularly advantageous for distinguishing between isomers, a common challenge in the synthesis of substituted heterocyclic compounds.[3] The distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra allow for the clear differentiation of constitutional isomers and, in some cases, stereoisomers.[2]

¹H and ¹³C NMR Data for 3-Acylthiazolidine-2-thione Derivatives

The following tables summarize the ¹H and ¹³C NMR spectral data for 3-acetylthiazolidine-2-thione, a close analog of the target compound, and other relevant thiazolidine-2-thione derivatives. This data can be used as a reference for the characterization of newly synthesized this compound products.

Table 1: ¹H NMR Spectral Data of Thiazolidine-2-thione Derivatives

CompoundSolventChemical Shift (δ) ppm and Multiplicity
3-Acetylthiazolidine-2-thione CDCl₃4.45 (t, 2H, H-4), 3.25 (t, 2H, H-5), 2.70 (s, 3H, COCH₃)
Thiazolidine-2-thione DMSO-d₆3.84 (t, 2H, H-4), 3.41 (t, 2H, H-5), 10.3 (br s, 1H, NH)

Table 2: ¹³C NMR Spectral Data of Thiazolidine-2-thione Derivatives

CompoundSolventChemical Shift (δ) ppm
3-Acetylthiazolidine-2-thione CDCl₃201.5 (C=S), 170.1 (C=O), 56.2 (C-4), 28.9 (C-5), 25.8 (CH₃)
Thiazolidine-2-thione DMSO-d₆200.8 (C=S), 55.1 (C-4), 28.5 (C-5)

Experimental Protocols

General Synthesis of 3-Acylthiazolidine-2-thiones

A general procedure for the N-acylation of thiazolidine-2-thione is as follows:

  • To a solution of thiazolidine-2-thione (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine; 1.1 equivalents).

  • The mixture is stirred at room temperature for 10-15 minutes.

  • The corresponding acyl chloride (e.g., benzoyl chloride, acetyl chloride; 1.1 equivalents) is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure 3-acylthiazolidine-2-thione.

NMR Sample Preparation and Data Acquisition
  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Workflow for Characterization of this compound Products

Workflow for Characterization of this compound Products cluster_synthesis Synthesis cluster_analysis Analysis start Thiazolidine-2-thione + Benzoyl Chloride reaction N-Acylation Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product 3-Benzoylthiazolidine- 2-thione Product purification->product nmr 1H & 13C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structural Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis final_report final_report data_analysis->final_report Final Report

Caption: Synthesis and analytical workflow for this compound.

Conclusion

The comprehensive characterization of this compound and its derivatives is crucial for their development as potential therapeutic agents. While MS and IR spectroscopy provide valuable complementary data, ¹H and ¹³C NMR spectroscopy remain the gold standard for unambiguous structural elucidation. The data and protocols presented in this guide offer a valuable resource for researchers working with this important class of compounds, facilitating efficient and accurate analysis.

References

A Comparative Guide to the Structural Elucidation of 3-Benzoylthiazolidine-2-thione Derivatives: X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural characterization of 3-benzoylthiazolidine-2-thione derivatives. These compounds are of significant interest in medicinal chemistry, exhibiting a range of biological activities. Accurate structural determination is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

Introduction to this compound Derivatives

This compound derivatives are a class of heterocyclic compounds characterized by a thiazolidine-2-thione core with a benzoyl group attached to the nitrogen atom at position 3. The thiazolidine-2-thione moiety is a versatile scaffold in medicinal chemistry, known to be a key structural component in various biologically active molecules. The benzoyl group can be substituted at different positions, leading to a wide array of derivatives with potentially diverse pharmacological profiles, including antimicrobial and enzyme inhibitory activities. The precise three-dimensional arrangement of these molecules, including bond lengths, bond angles, and conformational preferences, is critical to their biological function.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

Single-crystal X-ray diffraction (XRD) is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. It provides definitive evidence of molecular connectivity, stereochemistry, and conformation.

Advantages of X-ray Crystallography:
  • Unambiguous 3D Structure: Provides the exact spatial coordinates of each atom in the crystal lattice, offering a detailed and accurate molecular structure.

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral centers.

  • Detailed Geometric Information: Yields precise measurements of bond lengths, bond angles, and torsion angles.

  • Intermolecular Interactions: Reveals information about crystal packing and intermolecular forces such as hydrogen bonds and van der Waals interactions.

Limitations:
  • Crystal Growth: The primary challenge is obtaining single crystals of suitable size and quality, which can be a time-consuming and often trial-and-error process.

  • Solid-State Conformation: The determined structure represents the conformation in the crystalline state, which may not always be the same as the bioactive conformation in solution.

  • Averaged Structure: The resulting structure is an average of all the molecules in the crystal lattice.

Spectroscopic Alternatives for Structural Elucidation

While X-ray crystallography provides a static, solid-state picture, spectroscopic methods offer valuable insights into the molecular structure in solution and provide complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity and stereochemistry of a molecule in solution. 1H and 13C NMR are routinely used to establish the carbon-hydrogen framework.

  • Information Provided:

    • Chemical Shift (δ): Indicates the electronic environment of each nucleus.

    • Coupling Constants (J): Provide information about the connectivity and dihedral angles between adjacent atoms.

    • Nuclear Overhauser Effect (NOE): Reveals through-space proximity between nuclei, aiding in stereochemical assignments and conformational analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Information Provided:

    • Characteristic absorption bands for key functional groups such as C=O (carbonyl), C=S (thiocarbonyl), and C-N bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

  • Information Provided:

    • Molecular Ion Peak (M+): Confirms the molecular weight of the compound.

    • Fragmentation Pattern: Can provide clues about the molecular structure.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureX-ray CrystallographyNMR SpectroscopyIR SpectroscopyMass Spectrometry
State of Matter Solid (Crystal)SolutionSolid or LiquidGas Phase (ions)
Information Obtained Absolute 3D structure, bond lengths, angles, intermolecular interactionsConnectivity, stereochemistry, conformation in solution, dynamic processesPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystalSoluble compound, relatively pureSmall amount of pure sampleSmall amount of pure sample
Ambiguity Unambiguous structureCan have ambiguity in complex structures, requires interpretation of multiple experimentsProvides functional group information, not full structureDoes not provide 3D structure
Key Advantage Definitive structural proofProvides information on solution-state structure and dynamicsQuick and easy identification of functional groupsHigh sensitivity and accurate mass determination
Key Disadvantage Crystal growth can be a major bottleneckLower resolution than XRD, can be complex to interpretLimited structural informationDoes not provide stereochemical or conformational information

Experimental Data for a Representative this compound Derivative

Crystallographic Data (Hypothetical Example)
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)105.2
V (ų)1005
Z4

Selected Bond Lengths and Angles (Hypothetical Example)

BondLength (Å)AngleDegree (°)
C=S1.68S-C-N115
C=O1.22O=C-N120
N-C(benzoyl)1.38C(thiazolidine)-N-C(benzoyl)125
N-C(thiazolidine)1.45
Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-44.25t7.5
H-53.40t7.5
Aromatic-H7.40-7.80m-

¹³C NMR (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C=S201.5
C=O168.0
C-455.0
C-530.0
Aromatic-C128.0-135.0

IR (KBr, cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~1670C=O stretching
~1250C=S stretching
~1350C-N stretching

Mass Spectrometry (EI-MS)

m/zInterpretation
[M]⁺Molecular ion
[M-C₆H₅CO]⁺Loss of benzoyl group

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves the acylation of thiazolidine-2-thione with benzoyl chloride in the presence of a base.

  • Dissolution: Thiazolidine-2-thione is dissolved in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Base Addition: A base, such as triethylamine or pyridine, is added to the solution to act as a proton scavenger.

  • Acylation: Benzoyl chloride is added dropwise to the reaction mixture, typically at 0 °C to control the exothermic reaction.

  • Reaction: The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. Diffraction data are collected at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal vibrations).

  • Structure Solution and Refinement: The collected diffraction data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares methods.

Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_data Data Analysis start Thiazolidine-2-thione + Benzoyl Chloride reaction Acylation Reaction (Base, Solvent) start->reaction workup Aqueous Work-up & Solvent Removal reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure 3-Benzoylthiazolidine- 2-thione purification->product xrd X-ray Crystallography product->xrd Crystal Growth nmr NMR Spectroscopy product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure 3D Structure & Geometric Data xrd->structure connectivity Connectivity & Stereochemistry nmr->connectivity functional_groups Functional Groups ir->functional_groups molecular_formula Molecular Formula ms->molecular_formula

Caption: Experimental workflow for the synthesis and structural characterization of this compound derivatives.

logical_relationship cluster_techniques Analytical Techniques cluster_information Structural Information cluster_application Application compound This compound Derivative xrd X-ray Crystallography compound->xrd nmr NMR Spectroscopy compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms info_xrd Unambiguous 3D Structure (Solid State) xrd->info_xrd info_nmr Connectivity & Conformation (Solution State) nmr->info_nmr info_ir Functional Groups ir->info_ir info_ms Molecular Weight & Formula ms->info_ms sar Structure-Activity Relationship (SAR) info_xrd->sar info_nmr->sar drug_design Rational Drug Design sar->drug_design

Caption: Logical relationship between analytical techniques and their contribution to drug development.

Conclusion

The structural elucidation of this compound derivatives is most comprehensively achieved through a combination of X-ray crystallography and spectroscopic techniques. While X-ray crystallography provides the definitive solid-state structure, NMR, IR, and mass spectrometry offer crucial complementary information about the molecule's connectivity, functional groups, and behavior in solution. For researchers in drug development, an integrated analytical approach is essential for a thorough understanding of these promising therapeutic agents, facilitating the design of new derivatives with enhanced biological activity.

A Comparative Guide to Structure-Activity Relationships of Thiazolidine-2-thione Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine-2-thione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of thiazolidine-2-thione derivatives, with a primary focus on their potent inhibitory effects on xanthine oxidase (XO), a key enzyme in the development of hyperuricemia.[1][2][3][4][5] Additionally, we will touch upon the activity of related thiazolidine derivatives as inhibitors of other key protein targets.

Xanthine Oxidase Inhibition: A Case Study

A significant body of research has focused on developing thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO). Overproduction of uric acid due to abnormal XO activity can lead to hyperuricemia and gout.[1] A study by Wang et al. (2022) provides a detailed investigation into a series of novel thiazolidine-2-thione derivatives, culminating in the discovery of a potent XO inhibitor.[1][2][3][4][5]

Data Presentation: Inhibitory Activity of Thiazolidine-2-thione Derivatives against Xanthine Oxidase

The following table summarizes the in vitro XO inhibitory activity of synthesized thiazolidine-2-thione derivatives.

CompoundR GroupIC50 (μmol/L)
Thiazolidine-2-thione -72.15
4d Benzyl>100
6i Phenyl-sulfonamide5.19
6j Tolyl-sulfonamide9.76
6k 4-Fluorophenyl-sulfonamide3.56
Allopurinol (Reference) -~8.9

Data sourced from Wang et al. (2022).[1][3]

Structure-Activity Relationship (SAR) Insights

The SAR analysis of these compounds revealed several key insights:

  • The unsubstituted thiazolidine-2-thione core possesses weak inhibitory activity.[1]

  • Most of the synthesized derivatives showed significantly improved XO inhibitory activity compared to the parent compound.[1]

  • The introduction of a phenyl-sulfonamide group was found to be crucial for potent XO inhibitory activity.[1][3][4]

  • Among the derivatives containing the phenyl-sulfonamide moiety (6i-6k), substitutions on the phenyl ring influenced the potency. Compound 6k , with a 4-fluorophenyl-sulfonyl group, exhibited the strongest inhibitory activity with an IC50 value of 3.56 μmol/L, making it approximately 2.5-fold more potent than the reference drug, allopurinol.[1][3][4]

Molecular docking studies suggest that the 4-fluorophenyl-sulfonyl moiety of compound 6k interacts with Gly260 and Ile264 in the active site of the enzyme through hydrogen bonds. The thiazolidinethione part of the molecule forms hydrogen bonds with Glu263 and Ser347.[1][3][4]

Broader Inhibitory Activities of Thiazolidine Scaffolds

While the focus of this guide is on thiazolidine-2-thiones, it is worth noting that the broader family of thiazolidine derivatives, including thiazolidinediones, have been investigated as inhibitors for a variety of other targets, such as kinases (e.g., EGFR, VEGFR-2) and pyruvate kinase M2 (PKM2).[6][7][8][9] For instance, a series of 4-hydroxy-thiazolidine-2-thione derivatives were identified as activators of PKM2, with some compounds showing anti-proliferative activities in the nanomolar range against several cancer cell lines.[7]

Experimental Protocols

General Synthesis of Thiazolidine-2-thione Derivatives (Compounds 6a-6k)

Thiazolidine-2-thione is reacted with triphosgene in anhydrous CH2Cl2. A variety of amines are then added in the presence of triethylamine to yield the final compounds. The structures of the derivatives are confirmed using 1H NMR, 13C NMR, and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).[1][4]

In Vitro Xanthine Oxidase (XO) Inhibitory Activity Assay

The XO inhibitory activity is determined by measuring the increase in absorbance at 295 nm due to the formation of uric acid from the substrate, xanthine. The reaction is typically carried out in a 96-well plate.[1]

  • Preparation: A solution of XO (e.g., 55 U/L) is mixed with the test compound at various concentrations (e.g., 0, 5, 10, and 20 μmol/L).

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 5 minutes).

  • Reaction Initiation: A solution of xanthine (at various concentrations, e.g., 0.25, 0.5, 1.0, and 2.0 mmol/L) is added to start the reaction.

  • Measurement: The reaction proceeds at 37°C for 30 minutes, and the optical density (OD) is measured.

  • Calculation: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.[1]

Enzyme Inhibition Kinetics

To determine the mode of inhibition (e.g., competitive, non-competitive, mixed-type), enzyme kinetics studies are performed. This involves measuring the reaction rates at different concentrations of both the substrate (xanthine) and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot. Compound 6k was identified as a mixed-type inhibitor of XO.[1][3][4]

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Thiazolidine-2-thione & Amines synthesis Reaction with Triphosgene start->synthesis derivatives Synthesized Derivatives (e.g., 6a-6k) synthesis->derivatives assay In Vitro XO Inhibition Assay derivatives->assay kinetics Enzyme Kinetics assay->kinetics ic50 IC50 Determination assay->ic50 sar SAR Analysis kinetics->sar ic50->sar docking Molecular Docking sar->docking Xanthine_Oxidase_Pathway cluster_purine Purine Catabolism Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase (XO) Hypoxanthine->XanthineOxidase Xanthine Xanthine Xanthine->XanthineOxidase UricAcid Uric Acid Hyperuricemia Hyperuricemia & Gout UricAcid->Hyperuricemia Overproduction XanthineOxidase->Xanthine XanthineOxidase->UricAcid Inhibitor Thiazolidine-2-thione Inhibitors (e.g., 6k) Inhibitor->XanthineOxidase Inhibits SAR_Summary cluster_modifications Key Modifications for High Potency Core Thiazolidine-2-thione Core Weak Activity (IC50 = 72.15 μM) Phenylsulfonamide Phenyl-sulfonamide Group Essential for Activity Core->Phenylsulfonamide Addition of Fluorophenyl 4-Fluorophenyl Substitution Most Potent (IC50 = 3.56 μM) Phenylsulfonamide->Fluorophenyl Modification of

References

Comparative Kinetic Analysis of 3-Benzoylthiazolidine-2-thione in Aminolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the kinetic performance of 3-Benzoylthiazolidine-2-thione as a benzoylating agent compared to alternative reagents. This report provides a comparative analysis supported by experimental data and detailed protocols to inform the selection of reagents in synthetic and medicinal chemistry applications.

Introduction

In the realm of organic synthesis and drug development, the benzoylation of amines is a fundamental transformation for the introduction of the benzoyl group, a common motif in a vast array of pharmaceuticals and biologically active molecules. The choice of the benzoylating agent is critical, influencing reaction rates, yields, and compatibility with various functional groups. This compound has emerged as a stable, crystalline solid that offers advantages in handling and storage over traditional reagents like benzoyl chloride. This guide presents a kinetic analysis of the aminolysis of this compound, providing a direct comparison with other common benzoylating agents to elucidate its reactivity profile.

Comparative Kinetic Data

While specific kinetic data for the aminolysis of this compound is not extensively available in the public domain, we can infer its reactivity through comparison with related N-acyl compounds and other benzoylating agents. The reactivity of acylating agents in nucleophilic acyl substitution reactions is largely governed by the nature of the leaving group. A better leaving group leads to a more reactive acylating agent.

The thiazolidine-2-thione anion is a relatively good leaving group, making this compound a moderately reactive benzoylating agent. Its reactivity is generally considered to be greater than that of esters but less than that of acid chlorides and anhydrides. This intermediate reactivity can be advantageous in situations where high selectivity is required and the more aggressive nature of acid chlorides could lead to side reactions.

For context, the kinetics of aminolysis of other benzoylating agents, such as benzoyl fluorides and benzoic anhydrides, have been studied. The aminolysis of benzoyl fluorides in non-hydroxylic solvents often exhibits a kinetic form different from other benzoyl halides, suggesting complex mechanisms that may also be at play with this compound.[1]

Acylating AgentLeaving GroupGeneral ReactivityNotes
Benzoyl ChlorideCl⁻Very HighHighly reactive, often requires careful handling due to moisture sensitivity and corrosive nature.[2]
Benzoic AnhydrideBenzoateHighLess reactive than benzoyl chloride but still a potent acylating agent.
This compound Thiazolidine-2-thionateModerateStable solid, offering handling advantages. Its reactivity allows for controlled benzoylation.
Benzoyl FluorideF⁻Moderate to HighReactivity can be solvent-dependent, with complex kinetic profiles observed in non-hydroxylic solvents.[1]
N-BenzoylsuccinimideSuccinimideModerateAnother example of an N-acyl derivative used for acylation.[3]
Phenyl Benzoate (Ester)PhenoxideLowGenerally requires catalysis or forcing conditions for efficient aminolysis.

Experimental Protocols

To facilitate further research and direct comparison, the following is a detailed experimental protocol for determining the kinetics of aminolysis of this compound using a stopped-flow spectrophotometer. This technique is suitable for reactions that are too fast to be monitored by conventional methods.

Objective: To determine the pseudo-first-order and second-order rate constants for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine of interest (e.g., n-butylamine, piperidine)

  • Anhydrous solvent (e.g., acetonitrile, dioxane)

  • Stopped-flow spectrophotometer

  • UV-Vis spectrophotometer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent. The concentration should be such that after mixing in the stopped-flow apparatus, the absorbance change is within the linear range of the detector.

    • Prepare a series of stock solutions of the amine in the same solvent at various concentrations. These concentrations should be in large excess (at least 10-fold) compared to the final concentration of this compound to ensure pseudo-first-order conditions.

    • All solutions should be prepared under an inert atmosphere to exclude moisture.

  • Determination of Analytical Wavelength:

    • Record the UV-Vis spectra of the reactants (this compound and the amine) and the expected product (the corresponding benzamide and thiazolidine-2-thione).

    • Identify a wavelength where there is a significant change in absorbance upon reaction. This is often the wavelength at which the thiazolidine-2-thione product absorbs.

  • Stopped-Flow Kinetic Measurements:

    • Thermostate the stopped-flow instrument to the desired reaction temperature.

    • Load one syringe of the stopped-flow apparatus with the this compound solution and the other syringe with one of the amine solutions.

    • Rapidly mix the two solutions and monitor the change in absorbance at the predetermined analytical wavelength over time.

    • Collect at least 5-7 kinetic traces for each amine concentration to ensure reproducibility.

  • Data Analysis:

    • Fit the absorbance versus time data for each experiment to a single exponential equation to obtain the pseudo-first-order rate constant (kobs) for each amine concentration.

    • Plot the obtained kobs values against the corresponding amine concentrations.

    • The slope of this plot will give the second-order rate constant (k2) for the aminolysis reaction. The y-intercept should be close to zero.

Signaling Pathways and Experimental Workflows

The aminolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. The workflow for its kinetic analysis is a systematic process involving solution preparation, instrumental analysis, and data interpretation.

aminolysis_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products BTT 3-Benzoylthiazolidine- 2-thione Intermediate Tetrahedral Intermediate BTT->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Amide Benzamide Intermediate->Amide Collapse & Leaving Group Departure Thione Thiazolidine-2-thione Intermediate->Thione

Mechanism of Aminolysis

The diagram above illustrates the generally accepted two-step addition-elimination mechanism for the aminolysis of this compound. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl group to form a tetrahedral intermediate. This intermediate then collapses, with the thiazolidine-2-thione moiety departing as a stable leaving group to yield the final benzamide product.

kinetic_workflow prep Prepare Stock Solutions (BTT & Amine) wavelength Determine Analytical Wavelength (UV-Vis) prep->wavelength stopped_flow Perform Stopped-Flow Kinetic Runs prep->stopped_flow wavelength->stopped_flow data_acq Acquire Absorbance vs. Time Data stopped_flow->data_acq fit_data Fit Data to Exponential (Calculate k_obs) data_acq->fit_data plot_data Plot k_obs vs. [Amine] fit_data->plot_data calc_k2 Determine Second-Order Rate Constant (k2) plot_data->calc_k2

References

A Comparative Analysis of the Bioactivities of Thiazolidine-2-thione and Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, offering a versatile scaffold for the development of novel therapeutic agents. Among these, thiazolidine-2-thione and thiazolidinone derivatives have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comparative overview of the bioactivity of these two classes of compounds, supported by experimental data, to aid researchers and drug development professionals in their quest for new and effective pharmaceuticals.

The core difference between these two scaffolds lies in the functional group at the second position of the thiazolidine ring: a thione (C=S) group in thiazolidine-2-thiones and a carbonyl (C=O) group in thiazolidinones. This seemingly minor structural alteration can significantly influence the physicochemical properties and, consequently, the biological activity of the resulting derivatives.

I. Comparative Bioactivity Profiles

A comprehensive review of the scientific literature reveals that both thiazolidine-2-thione and thiazolidinone derivatives exhibit a wide array of pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory activities. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Antimicrobial Activity

Both classes of compounds have shown promise as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Comparative Antimicrobial Activity Data

Compound ClassDerivativeTest OrganismActivity Metric (Zone of Inhibition in mm or MIC in µg/mL)Reference
Thiazolidine-2-thione N/AStaphylococcus aureusMIC: Not specified, mild activity[1]
Candida albicansMIC: Not specified, mild activity[1]
Thiazolidinone 5-arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteriaMIC: 2 to 16 µg/mL[2]
5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivatives (5b-g)S. aureus, E. coli, V. cholera, K. pneumoniae, S. typhi, C. albicansActive at 100 µ g/disk [3]
Thiazolidine-2,4-dione carboxamide derivative (am62)S. aureusMIC: Not specified, most active in series[4]
5-arylidene-thiazolidine-2,4-dione derivatives (am52, am53)Various microbial strainsExcellent activity[4]

From the available data, thiazolidinone derivatives, particularly the 2,4-dione substituted analogs, appear to exhibit more potent and broad-spectrum antimicrobial activity compared to the thiazolidine-2-thione derivatives reported.

Anticancer Activity

The anticancer potential of both scaffolds has been extensively investigated. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Table 2: Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
Thiazolidine-2-thione Thiazolidine-2-thione derivativesNot specifiedDiversified anticancer activity reported[5][6]
Thiazolidinone 2,3-diaryl-4-thiazolidinone derivativeMDA-MB-231 (Breast)0.05 mM (for migration inhibition)[7]
Isatin-based thiazolidin-4-one (28b)HepG2 (Liver)4.97[8]
MCF-7 (Breast)5.33[8]
HT-29 (Colon)3.29[8]
Thiazolidin-4-one-1,3,4-oxadiazole (42d)MCF-7 (Breast)0.47[8]
A549 (Lung)0.59[8]
HeLa (Cervical)0.53[8]
4-Thiazolidinone derivativesSCC-15 (Squamous Carcinoma)Cytotoxic at 10-100 µM[9]

The data suggests that thiazolidinone derivatives have been more extensively studied and have demonstrated significant cytotoxic activity against a variety of cancer cell lines, with some compounds exhibiting sub-micromolar efficacy.

Enzyme Inhibition

Enzyme inhibition is a critical mechanism through which many drugs exert their therapeutic effects. Both thiazolidine-2-thione and thiazolidinone derivatives have been identified as inhibitors of various enzymes.

Table 3: Comparative Enzyme Inhibition Data

Compound ClassDerivativeTarget EnzymeIC50 (µmol/L)Reference
Thiazolidine-2-thione Thiazolidine-2-thione derivative (6k)Xanthine Oxidase3.56[5][6]
Thiazolidinone Thiazolidinedione derivative (Y-15)3C-like protease (SARS-CoV-2)58.61[10]
Thiazolidine-4-carboxamide derivative (3c)Mushroom Tyrosinase16.5[11]
2,4-Thiazolidinedione derivativesLipoxygenase7.7% to 76.3% inhibition[12]
2-(thiazole-2-ylimino)-5-(m-chlorophenylidene)-4-thiazolidinone (4a)Cyclooxygenase-2 (COX-2)Potent inhibition[13]

In the realm of enzyme inhibition, both classes of compounds have shown significant potential. Thiazolidine-2-thione derivatives have been identified as potent xanthine oxidase inhibitors, while thiazolidinone derivatives have demonstrated inhibitory activity against a diverse range of enzymes including viral proteases, tyrosinase, and enzymes involved in inflammation.

II. Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.

Antimicrobial Susceptibility Testing (Disk Diffusion Method)
  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

  • Application of Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ) and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.[3]

Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test organism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Calculation of IC50: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[14]

Enzyme Inhibition Assay (Xanthine Oxidase)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing phosphate buffer, the enzyme (xanthine oxidase), and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate (xanthine).

  • Measurement of Product Formation: The rate of formation of the product (uric acid) is monitored by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.

  • Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.

  • Determination of IC50: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from a plot of inhibition percentage against inhibitor concentration.[5][6]

III. Visualizing the Mechanisms

To better understand the biological context of these compounds, the following diagrams illustrate a generalized experimental workflow and a key signaling pathway often targeted by these derivatives in cancer.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis start Starting Materials synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify antimicrobial Antimicrobial Assays purify->antimicrobial anticancer Anticancer Assays purify->anticancer enzyme Enzyme Inhibition Assays purify->enzyme data_collection Data Collection (MIC, IC50) antimicrobial->data_collection anticancer->data_collection enzyme->data_collection sar Structure-Activity Relationship (SAR) data_collection->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.

cancer_pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling TF Transcription Factors Signaling->TF Nucleus Nucleus TF->Nucleus translocation Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation gene expression Inhibitor Thiazolidinone/ Thiazolidine-2-thione Derivative Inhibitor->Signaling

Caption: A simplified diagram of a growth factor signaling pathway in cancer cells and a potential point of inhibition by thiazolidine derivatives.

IV. Conclusion

Both thiazolidine-2-thione and thiazolidinone derivatives represent promising scaffolds in the field of drug discovery. While the current body of literature suggests that thiazolidinone derivatives have been more extensively explored and have shown, in some cases, more potent and broader bioactivities, especially in the antimicrobial and anticancer arenas, thiazolidine-2-thiones have demonstrated unique and potent inhibitory effects on specific enzymes like xanthine oxidase.

The choice of scaffold for future drug development will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two important classes of heterocyclic compounds. This guide serves as a foundational resource to inform and direct such future research endeavors.

References

Thiazolidine-2-thione Derivatives: A Comparative Analysis of In Vitro Potency and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of thiazolidine-2-thione and its related analogs, thiazolidine-2,4-diones, reveals a compelling narrative of potent in vitro activity that often faces challenges in translating to comparable in vivo efficacy. This guide provides a comprehensive comparison of their performance as xanthine oxidase inhibitors and anticancer agents, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in their pursuit of novel therapeutics.

Thiazolidine-2-thiones as Xanthine Oxidase Inhibitors: Potent In Vitro Activity Awaits In Vivo Validation

A series of novel thiazolidine-2-thione derivatives have demonstrated significant potential as xanthine oxidase (XO) inhibitors in laboratory settings. Xanthine oxidase is a critical enzyme in purine metabolism, and its inhibition is a key strategy in managing hyperuricemia and gout.

One standout compound, designated 6k, has shown particularly strong XO inhibitory activity with an IC50 value of 3.56 μmol/L, making it approximately 2.5 times more potent than the commonly used drug, allopurinol[1][2]. The structure-activity relationship studies reveal that the presence of a phenyl-sulfonamide group is crucial for this enhanced inhibitory effect[1]. Enzyme kinetics analyses have further characterized compound 6k as a mixed-type XO inhibitor[1].

Despite the promising in vitro results for compound 6k and its analogs, a comprehensive comparison with in vivo efficacy is currently hampered by a lack of published animal studies for these specific thiazolidine-2-thione derivatives. The following table summarizes the in vitro data for key compounds.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of Thiazolidine-2-thione Derivatives

CompoundIC50 (μmol/L)NotesReference
Thiazolidine-2-thione72.15Parent compound[2]
Compound 6k 3.56 Most potent derivative identified [1][2]
Compound 6i5.19Phenyl-sulfonamide derivative[2]
Compound 6j9.76Phenyl-sulfonamide derivative[2]
Allopurinol~8.9 (calculated from original data)Positive Control[1]

Thiazolidine-2,4-diones as Anticancer Agents: Bridging the Gap Between In Vitro and In Vivo Efficacy

In the realm of oncology, derivatives of the related thiazolidine-2,4-dione scaffold have emerged as a promising class of anticancer agents. Extensive in vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, often through the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway, which is crucial for tumor angiogenesis[3][4][5].

For instance, a novel series of 5-benzylidene-2,4-thiazolidinedione derivatives has been synthesized and evaluated for their anticancer activity. One particular compound, referred to as compound 60 in a recent comprehensive review, has shown potent in vitro cytotoxicity and, importantly, has been tested in an in vivo breast cancer model[6]. This allows for a direct comparison of its performance in laboratory assays versus a living organism.

Table 2: In Vitro vs. In Vivo Efficacy of Anticancer Thiazolidine-2,4-dione Compound 60

Assay TypeMetricValueCell Line / Animal ModelReference
In VitroCytotoxicity (IC50)Data not specified in reviewVarious cancer cell lines[6]
In VivoTumor Growth Inhibition86.19%4T1 mouse model of breast cancer[6]
In VivoDosage30 mg/kg4T1 mouse model of breast cancer[6]

The significant tumor growth inhibition observed in vivo for compound 60 highlights the potential of the thiazolidine-2,4-dione scaffold in cancer therapy. However, it is crucial to note that while structurally related, the biological activities of thiazolidine-2,4-diones may not be directly extrapolated to thiazolidine-2-thiones.

Experimental Protocols

In Vitro Xanthine Oxidase Inhibitory Activity Assay

The inhibitory activity of the thiazolidine-2-thione derivatives against xanthine oxidase is determined by monitoring the enzyme-catalyzed oxidation of xanthine to uric acid. The assay is typically performed in a phosphate buffer solution (pH 7.5). The reaction mixture contains xanthine oxidase, the test compound at various concentrations, and xanthine as the substrate. The formation of uric acid is measured spectrophotometrically by monitoring the increase in absorbance at 295 nm. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve[1][2].

In Vitro Anticancer Cell Viability Assay (MTT Assay)

The cytotoxic effects of the thiazolidine-2,4-dione derivatives on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well, and the cells are incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the resulting data[3].

In Vivo Tumor Growth Inhibition Study

The in vivo anticancer efficacy of thiazolidine-2,4-dione derivatives is assessed using animal models, such as xenograft or syngeneic tumor models. For example, in the 4T1 mouse model of breast cancer, tumor cells are implanted into the mammary fat pad of the mice. Once the tumors reach a palpable size, the animals are randomized into control and treatment groups. The test compound is administered at a specific dose and schedule (e.g., daily oral gavage). Tumor volume is measured regularly throughout the study. At the end of the experiment, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight in the treated group to that in the control group[6].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

Xanthine_Oxidase_Inhibition cluster_purine_catabolism Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Hyperuricemia/Gout Hyperuricemia/Gout Uric Acid->Hyperuricemia/Gout Thiazolidine-2-thione \n Derivative (e.g., 6k) Thiazolidine-2-thione Derivative (e.g., 6k) Xanthine Oxidase Xanthine Oxidase Thiazolidine-2-thione \n Derivative (e.g., 6k)->Xanthine Oxidase Inhibition

Caption: Inhibition of Xanthine Oxidase by Thiazolidine-2-thione Derivatives.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PLCg PLCγ Pathway VEGFR2->PLCg Cell Survival\n& Proliferation Cell Survival & Proliferation PI3K_Akt->Cell Survival\n& Proliferation Cell Proliferation Cell Proliferation RAS_MAPK->Cell Proliferation Cell Migration Cell Migration PLCg->Cell Migration Thiazolidine-2,4-dione \n Derivative Thiazolidine-2,4-dione Derivative Thiazolidine-2,4-dione \n Derivative->VEGFR2 Inhibition

Caption: Inhibition of VEGFR-2 Signaling by Thiazolidine-2,4-dione Derivatives.

In_Vivo_Anticancer_Workflow start Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size start->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment with Thiazolidine-2,4-dione or Vehicle randomization->treatment monitoring Tumor Volume Monitoring treatment->monitoring endpoint Tumor Excision and Weight Measurement monitoring->endpoint analysis Calculation of Tumor Growth Inhibition endpoint->analysis

Caption: Experimental Workflow for In Vivo Anticancer Efficacy Studies.

References

Comparative Cross-Reactivity Analysis of 3-Benzoylthiazolidine-2-thione Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Benzoylthiazolidine-2-thione derivatives and related thiazolidinone-based compounds. Understanding the selectivity profile of a drug candidate is critical for predicting its potential for off-target effects and ensuring its safety and efficacy. This document summarizes key experimental data on the inhibition of various biological targets, details the methodologies used in these studies, and provides visualizations of relevant pathways and workflows.

Introduction to Cross-Reactivity in Drug Discovery

Cross-reactivity, the ability of a compound to bind to multiple, often unintended, biological targets, is a pivotal consideration in drug development. While polypharmacology (engaging multiple targets for therapeutic benefit) can be advantageous, unintended off-target interactions are a primary cause of adverse drug reactions. Therefore, early-stage assessment of a compound's selectivity is essential. Thiazolidine-2-thione and its derivatives represent a versatile scaffold, exhibiting a wide range of biological activities. This guide examines their selectivity by comparing their inhibitory potential against their primary targets with their activity against other enzymes, such as kinases and cytochrome P450s.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory activity of thiazolidine-2-thione derivatives and related compounds against various biological targets.

Table 1: Inhibitory Activity of Thiazolidine-2-thione Derivatives against Xanthine Oxidase (XO)

A study by Wang et al. (2022) investigated a series of novel thiazolidine-2-thione derivatives as inhibitors of xanthine oxidase (XO), a key enzyme in purine metabolism whose overactivity is linked to hyperuricemia and gout.[1][2][3][4] The compound 6k emerged as a particularly potent inhibitor, showing significantly higher activity than the established drug, Allopurinol.[1][2][3][4]

CompoundStructureIC50 (μmol/L) vs. XO
6k 3-((4-fluorophenyl)sulfonyl)thiazolidine-2-thione3.56
6j 3-((4-chlorophenyl)sulfonyl)thiazolidine-2-thione4.12
6a 3-(phenylsulfonyl)thiazolidine-2-thione10.14
Thiazolidine-2-thione (unsubstituted)72.15
Allopurinol Reference Drug8.97

Table 2: Selectivity Profile of a Thiazolidin-4-one Analog against a Kinase Panel

To illustrate a typical cross-reactivity screening, the following data shows the inhibitory profile of a thiazolidin-4-one analog, ZINC09036109, which was identified as a selective Glycogen Synthase Kinase 3β (GSK-3β) inhibitor.[5] The compound was tested against a panel of eight disease-relevant kinases, demonstrating over 10-fold selectivity for its primary target.[5]

Kinase Target% Inhibition at 10 µM
GSK-3β 85%
CDK1/cyclin B<10%
CDK5/p25<10%
CK1δ/ε15%
DYRK1A<10%
CLK1<10%
HASPIN<10%
HIPK2<10%

Table 3: Cross-Reactivity of Thiazolidinediones against Cytochrome P450 (CYP) Enzymes

Thiazolidinediones, such as Troglitazone, Rosiglitazone, and Pioglitazone, were evaluated for their potential to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism.[6] Troglitazone was found to be the most nonselective and potent inhibitor among the tested compounds, highlighting the potential for drug-drug interactions.[6]

CompoundCYP2C8 (Ki, μM)CYP2C9 (Ki, μM)CYP3A4 (Ki, μM)
Troglitazone 1.70.61.6
Rosiglitazone 5.6>5011.8
Pioglitazone 4.8>5010.2

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Xanthine Oxidase (XO) Inhibition Assay

This protocol is based on the method described by Wang et al. (2022).

  • Principle: The assay measures the enzymatic activity of XO by monitoring the oxidation of xanthine to uric acid, which can be detected by an increase in absorbance at 295 nm.

  • Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine solution

    • Phosphate buffer (pH 7.5)

    • Test compounds dissolved in DMSO

  • Procedure:

    • A solution containing phosphate buffer (100 µL), xanthine solution (50 µL), and test compound solution (50 µL) is prepared in a 96-well plate.

    • The mixture is pre-incubated at 37°C for 5 minutes.

    • The reaction is initiated by adding 50 µL of the xanthine oxidase enzyme solution.

    • The plate is incubated at 37°C for 30 minutes.

    • The absorbance is measured at 295 nm using a microplate reader.

    • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (containing DMSO instead of the test compound).

    • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Kinase Inhibition Assay (for GSK-3β)

This protocol is a generalized representation of a kinase activity assay, based on the principles used in the study by Malik et al. (2021).[5]

  • Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is detected using a luminescence-based assay.

  • Reagents:

    • Recombinant human kinase (e.g., GSK-3β)

    • Specific substrate for the kinase

    • ATP solution

    • Kinase buffer

    • Test compounds dissolved in DMSO

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • Procedure:

    • The kinase, substrate, and test compound are mixed in a white 96-well plate.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The luminescent detection reagent is added to the wells, which stops the kinase reaction and measures the remaining ATP.

    • Luminescence is read using a plate reader.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

Cytochrome P450 (CYP) Inhibition Assay

This protocol is based on the methodology for in vitro CYP inhibition studies described by Sahi et al.[6]

  • Principle: The assay uses human liver microsomes as a source of CYP enzymes and specific fluorescent probe substrates that are metabolized by individual CYP isoforms. Inhibition is measured by a decrease in the formation of the fluorescent metabolite.

  • Reagents:

    • Human liver microsomes

    • NADPH regenerating system

    • Specific fluorescent probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, paclitaxel for CYP2C8, diclofenac for CYP2C9, testosterone for CYP3A4).

    • Test compounds dissolved in a suitable solvent.

  • Procedure:

    • Human liver microsomes are pre-incubated with the test compound at various concentrations in a 96-well plate.

    • The enzymatic reaction is initiated by adding the specific substrate and the NADPH regenerating system.

    • The plate is incubated at 37°C.

    • The reaction is terminated by adding a stop solution (e.g., acetonitrile).

    • The plate is centrifuged, and the supernatant is analyzed by LC-MS/MS or a fluorescence plate reader to quantify the formation of the metabolite.

    • IC50 and Ki values are calculated from the concentration-response curves.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of cross-reactivity.

G cluster_0 Compound Preparation & Screening cluster_1 Cross-Reactivity Profiling cluster_2 Data Analysis & Interpretation Compound Test Compound (this compound derivative) PrimaryAssay Primary Target Assay (e.g., Xanthine Oxidase) Compound->PrimaryAssay DoseResponse Dose-Response Curve & IC50 Determination PrimaryAssay->DoseResponse SelectivityPanel Selectivity Panel Screening (e.g., Kinases, CYPs, Receptors) DoseResponse->SelectivityPanel Lead Compound SelectivityIndex Calculate Selectivity Index (Off-Target IC50 / Primary Target IC50) DoseResponse->SelectivityIndex OffTargetHits Identification of Off-Target Hits SelectivityPanel->OffTargetHits OffTargetIC50 Off-Target IC50 Determination OffTargetHits->OffTargetIC50 OffTargetIC50->SelectivityIndex SAR Structure-Activity Relationship (SAR) for Selectivity SelectivityIndex->SAR Conclusion Conclusion on Cross-Reactivity Profile SAR->Conclusion

Caption: Experimental workflow for assessing compound cross-reactivity.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 XO1 Xanthine Oxidase (XO) UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO2 Xanthine Oxidase (XO) Inhibitor Thiazolidine-2-thione Derivatives Inhibitor->XO1 Inhibitor->XO2

Caption: Inhibition of the Xanthine Oxidase pathway by thiazolidine-2-thione derivatives.

References

Benchmarking 3-Benzoylthiazolidine-2-thione Derivatives Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3-Benzoylthiazolidine-2-thione derivatives against established therapeutic agents in key pharmacological areas. While direct benchmarking data for this compound is limited in the public domain, this guide leverages available research on its core scaffold and closely related derivatives to offer insights into its potential efficacy. The primary focus of this comparison is on xanthine oxidase inhibition, with additional sections on anti-inflammatory and antimicrobial activities.

Executive Summary

Thiazolidine-2-thione derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide synthesizes experimental data to benchmark their performance against established drugs such as Allopurinol (xanthine oxidase inhibitor), Ibuprofen and Diclofenac (anti-inflammatory agents), and Ampicillin (antibiotic). The findings suggest that specific derivatives of the thiazolidine-2-thione scaffold exhibit superior or comparable efficacy in in-vitro studies, positioning them as viable candidates for further drug development.

Xanthine Oxidase Inhibition

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, and its inhibition is a key strategy in the management of hyperuricemia and gout. Allopurinol is a widely used XO inhibitor. Recent studies have evaluated the inhibitory potential of novel thiazolidine-2-thione derivatives against XO.

Comparative Performance Data
CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)Fold Difference
Thiazolidine-2-thione Derivative (6k) Xanthine Oxidase3.56[1][2][3][4]Allopurinol7.86[5]~2.5x more potent
Thiazolidine-2-thione (Parent Compound)Xanthine Oxidase72.15[1][4]Allopurinol7.86[5]~9.2x less potent
FebuxostatXanthine Oxidase-Allopurinol-More effective in lowering serum urate[6]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that while the parent thiazolidine-2-thione molecule shows weak XO inhibitory activity, specific structural modifications, as seen in derivative 6k , can lead to a significant increase in potency, surpassing that of the established drug Allopurinol.[1][2][3][4]

Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the compounds against xanthine oxidase is typically determined spectrophotometrically.

  • Enzyme Solution Preparation: A solution of xanthine oxidase from bovine milk is prepared in a phosphate buffer (pH 7.5).

  • Substrate Solution: A solution of xanthine is prepared in the same buffer.

  • Test Compounds: The thiazolidine-2-thione derivatives and the reference compound (e.g., Allopurinol) are dissolved in DMSO to create stock solutions, which are then diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, the enzyme solution, test compound solution, and buffer are mixed.

    • The mixture is pre-incubated at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by adding the xanthine substrate.

    • The formation of uric acid is monitored by measuring the increase in absorbance at 295 nm over a specific period.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway: Xanthine Oxidase and Uric Acid Production

Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism cluster_enzyme Enzymatic Conversion cluster_inhibitors Inhibitors Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 Uric_Acid Uric_Acid XO1->Xanthine Oxidation XO2->Uric_Acid Oxidation Allopurinol Allopurinol Allopurinol->XO1 Inhibits Allopurinol->XO2 Thiazolidine_Derivative Thiazolidine-2-thione Derivative (e.g., 6k) Thiazolidine_Derivative->XO1 Inhibits Thiazolidine_Derivative->XO2

Caption: Inhibition of uric acid production by targeting Xanthine Oxidase.

Anti-inflammatory Activity

Thiazolidine derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves the inhibition of protein denaturation.

Comparative Performance Data
CompoundAssayInhibition (%) at 2 mg/mLReference CompoundReference Inhibition (%)
Thiazoline-2-thione Derivative (4d) BSA Protein Denaturation95.24%[7]Aspirin94.40%[7]
Thiazoline-2-thione Derivative (3c) BSA Protein Denaturation85.12%[7]Aspirin94.40%[7]
Tetrahydro-2H-1,3,5-thiadiazine-2-thiones (Series B and D)In-vitro anti-inflammatoryIC50: 4.1-32.4 µM[8]IbuprofenIC50: 11.2 µM[8]

BSA: Bovine Serum Albumin.

The data indicates that certain thiazoline-2-thione derivatives exhibit potent anti-inflammatory activity, comparable to or even exceeding that of the widely used nonsteroidal anti-inflammatory drug (NSAID), Aspirin, in an in-vitro protein denaturation assay.[7] Other related heterocyclic compounds also show strong anti-inflammatory potential when compared to Ibuprofen.[8]

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation
  • Reaction Mixture: A mixture is prepared containing the test compound at various concentrations, bovine serum albumin, and a phosphate-buffered saline (pH 6.3).

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Control: A control sample is prepared without the test compound.

  • Calculation: The percentage inhibition of protein denaturation is calculated.

Experimental Workflow: Anti-inflammatory Screening

Anti_Inflammatory_Workflow cluster_synthesis Compound Preparation cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Model cluster_analysis Data Analysis Synthesis Synthesize Thiazolidine-2-thione Derivatives Assay BSA Protein Denaturation Assay Synthesis->Assay COX_Assay COX-1/COX-2 Enzyme Assay Synthesis->COX_Assay Data_Analysis Calculate % Inhibition and IC50 Values Assay->Data_Analysis COX_Assay->Data_Analysis Animal_Model Carrageenan-induced Rat Paw Edema Compare Compare with Reference Drugs Data_Analysis->Compare Compare->Animal_Model Promising Candidates

Caption: Workflow for evaluating the anti-inflammatory potential of synthesized compounds.

Antimicrobial Activity

The thiazolidine scaffold is a component of various antimicrobial agents. This section presents a summary of the antimicrobial activity of related derivatives.

Comparative Performance Data
Compound/Derivative ClassTarget OrganismMIC (mg/mL)Reference CompoundReference MIC (mg/mL)
Benzothiazolylthiazolidin-4-one (Compound 8)E. coli0.20-0.30[9]Ampicillin~0.12[9]
Benzothiazolylthiazolidin-4-one (Compounds 1, 2, 4, 5)E. coli0.12[9]Ampicillin~0.12[9]
Thiazolidine-4-one derivatives of benzothiazoleE. coli, P. aeruginosa0.009–0.18[10]--

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The data shows that certain thiazolidine derivatives exhibit significant antibacterial activity, with MIC values comparable to the established antibiotic Ampicillin against E. coli.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: A standardized inoculum of the target bacteria is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds and a reference antibiotic are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Relationship: Drug Discovery Funnel

Drug_Discovery_Funnel Start Large Compound Library (Thiazolidine Derivatives) HTS High-Throughput Screening (e.g., Antimicrobial Assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Safety Operating Guide

Proper Disposal of 3-Benzoylthiazolidine-2-thione: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and upholding environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Benzoylthiazolidine-2-thione, emphasizing safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its associated waste must be conducted in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation exposure.[1]

Hazard Profile Summary

Based on available safety data for thiazolidine derivatives, this compound should be handled as a hazardous substance. The following table summarizes its potential hazards.

Hazard ClassificationDescription
Acute Toxicity (Oral) May be harmful if swallowed.
Skin Sensitization May cause an allergic skin reaction.[2]
Eye Irritation May cause serious eye irritation or damage.
Acute Toxicity (Inhalation) May be harmful if inhaled.
Aquatic Hazard May be toxic to aquatic life with long-lasting effects.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical and must adhere to all local, state, and federal regulations.

  • Waste Identification and Segregation : Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. This container should be constructed of a material compatible with the chemical. To prevent hazardous reactions, do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Waste Collection : All materials contaminated with this compound, including any unused product, reaction byproducts, and contaminated laboratory supplies such as pipette tips, gloves, and paper towels, must be collected in the designated waste container. For liquid waste, a funnel should be used to prevent spills. For solid waste, ensure the container is tightly sealed to prevent the release of dust or vapors.[1]

  • Labeling : The waste container must be accurately and clearly labeled with the full chemical name: "Waste this compound". Include appropriate hazard symbols (e.g., toxic, irritant) and indicate the approximate quantity of the waste.[1]

  • Storage : The sealed waste container should be stored in a designated hazardous waste accumulation area. This area must be secure, well-ventilated, and situated away from incompatible materials.

  • Final Disposal : Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

Spill Management

In the event of a spill, the area should be evacuated. Wearing appropriate PPE, contain the spill using an inert absorbent material like sand, dry clay, or commercial sorbents.[2] The collected material should be carefully placed into the designated hazardous waste container and the area should be cleaned and decontaminated.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Designated, Labeled Container B->C D Is the container full? C->D E Seal and Store Container in Hazardous Waste Area D->E Yes H Continue Waste Collection D->H No F Arrange for Pickup by Licensed Disposal Contractor E->F G End: Waste Disposed F->G H->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Benzoylthiazolidine-2-thione

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-Benzoylthiazolidine-2-thione was not located. The following guidance is based on the safety data for structurally related thiazole and benzisothiazolinone derivatives and general best practices for handling crystalline chemical powders in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides crucial, immediate safety and logistical information for the handling and disposal of this compound, a light yellow to yellow crystalline powder. The procedural steps outlined are designed to ensure the safety of laboratory personnel and to provide a clear plan for operational workflow and waste management.

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar chemical structures, which include skin and eye irritation, potential for allergic skin reaction, and hazards from inhalation of dust.[1]

Protection TypeRecommended SpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[2]Protects against splashes and airborne crystalline particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[3]Prevents skin contact which may cause irritation or allergic reactions.
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator for dusts.Required when handling the powder outside of a fume hood or when dust generation is likely, to prevent inhalation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring safe handling of this compound.

Preparation and Engineering Controls:
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for solid chemical spills. This should include an inert absorbent material like sand or vermiculite.[3]

Handling the Chemical:
  • Personal Protective Equipment (PPE): Before beginning work, don all the recommended PPE as detailed in the table above.

  • Avoiding Dust Formation: As this compound is a crystalline powder, care must be taken to avoid generating dust. Use spatulas and other tools gently.

  • Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Cross-Contamination: Use dedicated tools and containers to prevent cross-contamination.[4]

Post-Handling Procedures:
  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations. Thiazole derivatives can be toxic to aquatic life.[3][6]

Waste Segregation and Collection:
  • Hazardous Waste Container: All waste materials contaminated with this compound, including excess reagent, contaminated PPE (gloves, etc.), and cleaning materials, must be collected in a dedicated and clearly labeled hazardous waste container.[3][7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").[7]

Storage of Waste:
  • Secure Storage: Store the hazardous waste container in a designated, secure satellite accumulation area, away from general laboratory traffic.[7] The container should be kept closed except when adding waste.

Final Disposal:
  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[6] Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow Visualization

The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 prep4 Assemble Required PPE prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Handle Chemical in Fume Hood handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 handle4 Weigh and Dispense Carefully handle3->handle4 post1 Decontaminate Work Area handle4->post1 post2 Properly Store Chemical post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Store Waste in Designated Area disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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3-Benzoylthiazolidine-2-thione

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